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AP-III-a4 hydrochloride

Cat. No.: B10783846
M. Wt: 631.2 g/mol
InChI Key: UYGRNXLHKIBHMM-UHFFFAOYSA-N
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Description

AP-III-a4 hydrochloride is a useful research compound. Its molecular formula is C31H44ClFN8O3 and its molecular weight is 631.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H44ClFN8O3 B10783846 AP-III-a4 hydrochloride

Properties

Molecular Formula

C31H44ClFN8O3

Molecular Weight

631.2 g/mol

IUPAC Name

N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-2-[4-[[4-(cyclohexylmethylamino)-6-[(4-fluorophenyl)methylamino]-1,3,5-triazin-2-yl]amino]phenyl]acetamide;hydrochloride

InChI

InChI=1S/C31H43FN8O3.ClH/c32-26-10-6-25(7-11-26)22-36-30-38-29(35-21-24-4-2-1-3-5-24)39-31(40-30)37-27-12-8-23(9-13-27)20-28(41)34-15-17-43-19-18-42-16-14-33;/h6-13,24H,1-5,14-22,33H2,(H,34,41)(H3,35,36,37,38,39,40);1H

InChI Key

UYGRNXLHKIBHMM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CNC2=NC(=NC(=N2)NCC3=CC=C(C=C3)F)NC4=CC=C(C=C4)CC(=O)NCCOCCOCCN.Cl

Origin of Product

United States

Foundational & Exploratory

AP-III-a4 Hydrochloride (ENOblock): A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AP-III-a4 hydrochloride, also widely known as ENOblock, is a synthetic small molecule that has garnered significant interest for its potent anti-cancer, anti-diabetic, and anti-inflammatory properties.[1][2][3] Initially identified as a direct inhibitor of the glycolytic enzyme enolase, subsequent research has revealed a more complex and nuanced mechanism of action.[2][4] This technical guide provides an in-depth exploration of the current understanding of this compound's mechanism of action, addressing the scientific controversy regarding its direct enzymatic inhibition of enolase and detailing its role in modulating the enzyme's non-glycolytic "moonlighting" functions. It includes a compilation of quantitative data, detailed experimental protocols from key studies, and visualizations of the relevant signaling pathways to provide a comprehensive resource for the scientific community.

Core Mechanism of Action: A Tale of Two Hypotheses

The primary molecular target of AP-III-a4 is the enzyme enolase, a critical component of the glycolysis pathway.[2] However, the precise nature of this interaction is a subject of ongoing scientific discussion. Early reports identified AP-III-a4 as a direct enzymatic inhibitor, while later studies have contested this, suggesting its effects are mediated through the enzyme's non-glycolytic functions.

The Enolase Inhibition Hypothesis

AP-III-a4 was first characterized as a novel, non-substrate analogue inhibitor of enolase.[2][5] This hypothesis posits that by directly binding to and inhibiting enolase's catalytic activity, AP-III-a4 disrupts glycolysis. In highly glycolytic cancer cells (the "Warburg effect"), this disruption would lead to decreased energy production, cell stress, and ultimately, apoptosis.[6] The initial study reported a half-maximal inhibitory concentration (IC50) of 0.576 µM for this enzymatic inhibition.[1][5]

The proposed downstream consequences of direct enolase inhibition in cancer cells include:

  • Inhibition of Cell Viability: By blocking a key step in glycolysis, the compound is expected to reduce ATP production, leading to cell death, particularly under hypoxic conditions where cells are more reliant on glycolysis.[2]

  • Induction of Apoptosis: Energy depletion and cellular stress can trigger programmed cell death. AP-III-a4 treatment has been shown to decrease the expression of anti-apoptotic proteins like AKT and Bcl-Xl.

  • Suppression of Metastasis: Cell migration and invasion are energy-intensive processes that are also inhibited by AP-III-a4.[5]

G APIIIa4 AP-III-a4 (ENOblock) Enolase Enolase (Glycolytic Enzyme) APIIIa4->Enolase Inhibits Glycolysis Glycolysis Enolase->Glycolysis Catalyzes ATP ATP Production Glycolysis->ATP Proliferation Cell Proliferation & Survival ATP->Proliferation Supports Metastasis Migration & Invasion ATP->Metastasis Supports

Caption: Proposed pathway of AP-III-a4 via direct enolase inhibition.
A Competing View: No Direct Enzymatic Inhibition

A 2016 study by Muller et al. directly challenged the enolase inhibition hypothesis.[4][7] Using multiple independent assays, including a fluorometric NADH-linked assay, a direct spectrophotometric assay, and a 31P NMR-based method, the researchers found that AP-III-a4 (at concentrations up to 500 µM) failed to inhibit the enzymatic activity of enolase.[4][7] They noted that AP-III-a4's strong absorbance in the UV spectrum interferes with standard spectrophotometric assays, which may have led to the initial, conflicting findings.[4] This study concluded that the biological effects of AP-III-a4 occur through a mechanism other than direct inhibition of enolase's glycolytic function.[4]

The "Moonlighting" Function Modulation Hypothesis

More recent research has converged on an alternative mechanism: AP-III-a4 modulates the non-glycolytic, or "moonlighting," functions of enolase.[2][3][8] Enolase is a multifunctional protein that, depending on its subcellular localization, can act as a transcriptional regulator, a cell surface plasminogen receptor, and more.[9][10]

Studies in diabetic models show that AP-III-a4 induces the translocation of enolase into the nucleus.[3][8] In the nucleus, enolase (specifically an alternative translation product, MBP-1) acts as a transcriptional repressor for various genes, including oncogenes like c-Myc.[9] By promoting this nuclear localization, AP-III-a4 can down-regulate genes involved in gluconeogenesis and lipid homeostasis, explaining its anti-diabetic effects.[1][3][8] For instance, it was shown to inhibit the expression of phosphoenolpyruvate carboxykinase (PEPCK), a key regulator of gluconeogenesis.[8]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Enolase_cyto Enolase Enolase_nu Enolase (as Transcriptional Repressor) Enolase_cyto->Enolase_nu Promotes Nuclear Translocation APIIIa4 AP-III-a4 (ENOblock) APIIIa4->Enolase_cyto Binds to TargetGenes Target Genes (e.g., PEPCK, SREBP-1, c-Myc) Enolase_nu->TargetGenes Represses Transcription Transcription TargetGenes->Transcription

Caption: AP-III-a4 modulating enolase's "moonlighting" function.

Furthermore, a study on pulmonary arterial hypertension demonstrated that AP-III-a4's effects are mediated through the AMPK-Akt pathway.[9] Inhibition of ENO1 by AP-III-a4 was shown to regulate the phenotype of pulmonary artery smooth muscle cells via this signaling cascade.[9]

G APIIIa4 AP-III-a4 (ENOblock) ENO1 ENO1 APIIIa4->ENO1 Inhibits (Non-glycolytic function) AMPK AMPK ENO1->AMPK Regulates Akt Akt AMPK->Akt Phenotype Cell Proliferation, De-differentiation, Apoptosis Resistance Akt->Phenotype

Caption: AP-III-a4 signaling via the AMPK-Akt pathway.

Quantitative Data Summary

The following table summarizes the key quantitative parameters reported for this compound in various studies.

ParameterValueContextSource(s)
IC50 (Enolase Inhibition) 0.576 µMInitial report of direct enzymatic inhibition. Note: This finding is disputed.[1][5]
Cell Viability Inhibition Dose-dependent (0-10 µM)HCT116 colon cancer cells, 24-hour treatment.
Cancer Cell Invasion Inhibition Significant at 0.625 µMHCT116 colon cancer cells.
Apoptosis Induction Effective at 10 µMHCT116 cells, associated with decreased AKT and Bcl-Xl expression.
PEPCK Expression Inhibition Effective at 10 µMHepatocytes and kidney cells.
Adipogenesis Suppression Effective at 10 µMTreatment of adipocytes.[1]
In Vivo Dosage (Mice) 8 mg/kg - 12 mg/kgTreatment of db/db T2DM mice.[8]
Enzymatic Inhibition (Rebuttal) No inhibition up to 500 µMIn vitro enzymatic assays (NADH-linked, spectrophotometric, 31P NMR).[4][7]

Experimental Protocols

This section details the methodologies used in key studies to evaluate the mechanism and effects of AP-III-a4.

Enolase Enzymatic Activity Assays
  • NADH-Linked Fluorometric Assay: This coupled assay measures enolase activity by linking the production of its product, phosphoenolpyruvate (PEP), to the oxidation of NADH. The assay is conducted in a buffer (e.g., 10 mM KCl, 5 mM MgSO4, 100 mM triethanolamine, pH 7.4) containing 400 µM NADH, 2 mM ADP, and excess 2-Phosphoglycerate (2-PGA), pyruvate kinase (PK), and lactate dehydrogenase (LDH).[4] Enolase is the rate-limiting step, and its activity is measured by the decrease in NADH fluorescence over time.[4][7]

  • Direct Spectrophotometric Assay: This method directly measures the formation of PEP from 2-PGA by monitoring the increase in absorbance at 240 nm.[4][7] Note: This assay is susceptible to interference from AP-III-a4, which also absorbs at this wavelength.[4]

  • 31P Nuclear Magnetic Resonance (NMR) Spectroscopy: This method provides an unambiguous measure of enolase activity by directly observing the conversion of the 31P signal of 2-PGA (at ~3.5 ppm) to that of PEP (at ~-1 ppm) over time in the presence of the enzyme.[4][7] The reaction is typically performed at room temperature with the addition of 10% D2O for signal locking.[4]

Cell-Based Assays
  • Cell Proliferation/Viability Assay (Crystal Violet): Cancer cells (e.g., HCT116, D423 glioma cells) are seeded in 96-well plates and treated with varying concentrations of AP-III-a4 for a specified period (e.g., 24, 48, or 168 hours).[4] Following treatment, cells are washed with PBS, fixed with 10% formalin, and stained with 0.05% crystal violet. The dye is then extracted with 10% acetic acid, and absorbance is measured at 595 nm to quantify cell number.[4]

  • Cell Migration and Invasion Assays: These are typically performed using Transwell chambers. For migration, cells are seeded in the upper chamber in serum-free media, with chemoattractant (e.g., serum-containing media) in the lower chamber. For invasion, the chamber insert is coated with Matrigel. After incubation (e.g., 24-48 hours) with or without AP-III-a4, non-migrated cells are removed, and cells that have moved to the bottom of the membrane are fixed, stained, and counted.

  • Immunocytochemistry for Protein Localization: To observe protein translocation (e.g., enolase movement to the nucleus), cells are cultured on coverslips or chamber slides. After treatment with AP-III-a4, cells are fixed, permeabilized, and incubated with a primary antibody against the protein of interest (e.g., anti-enolase).[1] A fluorescently-labeled secondary antibody is then applied. Nuclei are counterstained with DAPI. Images are acquired using confocal microscopy to visualize the subcellular localization of the protein.[1]

In Vivo Experiments
  • Zebrafish Metastasis Model: Fluorescently labeled cancer cells are injected into the yolk sac of zebrafish embryos. The embryos are then exposed to AP-III-a4 in their water. After a period (e.g., 96 hours), the dissemination of cancer cells from the yolk sac to the rest of the body is quantified using fluorescence microscopy to assess the anti-metastatic effect of the compound.

  • Mouse Models of Diabetes (db/db mice): To assess anti-diabetic effects, genetically diabetic mice (e.g., db/db) are treated with AP-III-a4 (e.g., 8-12 mg/kg via oral gavage) over several weeks.[8] Parameters such as blood glucose, LDL cholesterol, and body weight are monitored. At the end of the study, tissues (liver, kidney) can be harvested for analysis of gene expression (e.g., PEPCK) and histology to assess secondary complications.[3][8]

Summary and Future Directions

This compound (ENOblock) is a potent bioactive molecule with significant therapeutic potential, particularly in oncology and metabolic diseases. While it was initially reported to function as a direct inhibitor of enolase's glycolytic activity, compelling evidence now suggests this is not its primary mechanism of action. The current consensus is shifting towards a model where AP-III-a4 modulates the non-glycolytic, "moonlighting" functions of enolase, such as its role as a transcriptional repressor upon translocation to the nucleus.

For researchers in drug development, this distinction is critical. It suggests that targeting the non-enzymatic functions of classically defined metabolic enzymes could be a fruitful avenue for new therapies. Future research should focus on:

  • Elucidating the precise binding site of AP-III-a4 on the enolase protein and how this binding event triggers changes in subcellular localization or interaction with other proteins.

  • Expanding the list of genes transcriptionally regulated by AP-III-a4-induced nuclear enolase.

  • Investigating the role of the AMPK-Akt pathway in mediating the effects of AP-III-a4 across different disease models.

A complete understanding of AP-III-a4's complex mechanism will be essential for its potential translation into a clinical setting and for the rational design of next-generation modulators of "moonlighting" protein functions.

References

ENOblock as an Enolase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ENOblock (also known as AP-III-a4) is a small molecule that has garnered significant interest as a modulator of the glycolytic enzyme enolase. Initially identified as a direct inhibitor of enolase activity, subsequent research has unveiled a more complex mechanism of action, suggesting its primary role may be in altering the non-glycolytic, or "moonlighting," functions of enolase. This technical guide provides an in-depth overview of ENOblock, consolidating key quantitative data, detailing experimental protocols, and visualizing the proposed signaling pathways and workflows. The information presented herein is intended to serve as a comprehensive resource for researchers in oncology, metabolic diseases, and drug discovery.

Chemical and Physical Properties

ENOblock is a nonsubstrate analogue of enolase. Its chemical structure and key properties are summarized below.

PropertyValue
Chemical Name N-(2-(2-(2-aminoethoxy)ethoxy)ethyl)-4-((4-((cyclohexylmethyl)amino)-6-((4-fluorophenyl)methyl)amino)-1,3,5-triazin-2-yl)amino)benzeneacetamide
Molecular Formula C33H46FN7O4
Molecular Weight 631.76 g/mol
CAS Number 1177827-73-4
Appearance Solid
Solubility Soluble in DMSO

Quantitative Data

The following tables summarize the key quantitative data associated with the biological activity of ENOblock from various studies.

Table 2.1: In Vitro Efficacy
ParameterCell LineConditionValueReference
IC50 (Enolase Inhibition) Purified EnolaseEnzymatic Assay0.576 µM[1][2][3]
Cell Viability Inhibition HCT116NormoxiaDose-dependent[2]
Cell Viability Inhibition HCT116HypoxiaHigher than normoxia[2]
Invasion Inhibition Cancer CellsMatrigel AssaySignificant at 0.625 µM[2]

Note: The direct inhibitory effect of ENOblock on enolase activity is contested. Some studies have been unable to replicate the inhibition of enolase enzymatic activity in vitro[4][5][6][7].

Table 2.2: In Vivo Efficacy
Animal ModelDiseaseDosageDurationKey FindingsReference
ZebrafishCancer Metastasis10 µM96 hoursReduced cancer cell dissemination[2]
db/db MiceType 2 Diabetes8 mg/kg and 12 mg/kg7 weeksReduced blood glucose and LDL cholesterol[8]
High-Fat Diet MiceObesityNot specified8 weeksReduced body weight, improved metabolic parameters[1][9][10]

Mechanism of Action: A Tale of Two Hypotheses

The precise mechanism of action of ENOblock is a subject of ongoing scientific debate. Two primary hypotheses have emerged from the literature.

Hypothesis 1: Direct Inhibition of Enolase Glycolytic Activity

The initial characterization of ENOblock identified it as a direct inhibitor of enolase, the glycolytic enzyme that catalyzes the conversion of 2-phosphoglycerate to phosphoenolpyruvate. This inhibition would disrupt glycolysis, a metabolic pathway often upregulated in cancer cells (the Warburg effect). The proposed downstream effects of this inhibition include a reduction in ATP production and the induction of apoptosis, potentially through the downregulation of the anti-apoptotic proteins AKT and Bcl-xL.

G ENOblock ENOblock Enolase Enolase (Glycolytic Enzyme) ENOblock->Enolase Inhibits AKT AKT ENOblock->AKT Downregulates Bcl_xL Bcl-xL ENOblock->Bcl_xL Downregulates Glycolysis Glycolysis Enolase->Glycolysis Catalyzes ATP ATP Production Glycolysis->ATP Leads to Apoptosis Apoptosis AKT->Apoptosis Inhibits Bcl_xL->Apoptosis Inhibits G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Enolase_cyto Enolase Enolase_nu Enolase (Transcriptional Repressor) Enolase_cyto->Enolase_nu cMyc c-Myc Enolase_nu->cMyc Represses PEPCK PEPCK Enolase_nu->PEPCK Represses Srebp1 Srebp-1 Enolase_nu->Srebp1 Represses TNFa TNF-α Enolase_nu->TNFa Represses IL6 IL-6 Enolase_nu->IL6 Represses ENOblock ENOblock ENOblock->Enolase_cyto Promotes Translocation G start Seed cells in a 96-well plate incubate1 Incubate for 24h start->incubate1 treat Treat cells with varying concentrations of ENOblock incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 add_solubilizer Add solubilization solution (e.g., DMSO) incubate3->add_solubilizer read Read absorbance at 570 nm add_solubilizer->read G start Prepare Transwell inserts (coat with Matrigel for invasion assay) add_chemoattractant Add chemoattractant to the lower chamber start->add_chemoattractant seed_cells Seed serum-starved cells with ENOblock in the upper chamber add_chemoattractant->seed_cells incubate Incubate for 12-48h seed_cells->incubate remove_nonmigrated Remove non-migrated cells from the upper surface incubate->remove_nonmigrated fix_stain Fix and stain migrated cells on the lower surface remove_nonmigrated->fix_stain quantify Count migrated cells under a microscope fix_stain->quantify

References

The Multifaceted Moonlighting Functions of Enolase: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enolase, a highly conserved metalloenzyme, is ubiquitously recognized for its canonical role in the glycolytic pathway, where it catalyzes the dehydration of 2-phospho-D-glycerate (2-PG) to phosphoenolpyruvate (PEP). However, a growing body of evidence has firmly established enolase as a quintessential "moonlighting" protein, exhibiting a remarkable array of non-glycolytic functions that are dependent on its subcellular localization and cellular context. These alternative roles are implicated in a wide spectrum of physiological and pathological processes, ranging from cancer progression and autoimmune disorders to infectious diseases and neurological conditions. This technical guide provides an in-depth exploration of the core moonlighting functions of enolase, presenting quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways involved. This resource is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of enolase's non-canonical activities, thereby facilitating further investigation and the identification of novel therapeutic targets.

Core Moonlighting Functions of Enolase

Beyond its fundamental role in cellular metabolism, enolase exhibits a variety of moonlighting functions, primarily driven by its alternative subcellular localization, particularly on the cell surface and within the nucleus.

Plasminogen Receptor and Role in Cancer Metastasis

One of the most extensively studied moonlighting functions of α-enolase (ENO1) is its role as a cell surface receptor for plasminogen.[1][2][3][4][5][6][7][8][9][10] By binding plasminogen, enolase facilitates its conversion to the active serine protease, plasmin. This localized increase in proteolytic activity on the cell surface leads to the degradation of the extracellular matrix (ECM), a critical step in cancer cell invasion and metastasis.[1][3][4][6][11][12] Overexpression of ENO1 has been observed in a broad range of human cancers and is often associated with poor prognosis and increased metastatic potential.[1][6][13][14]

Transcriptional Regulator

An alternative translation initiation product of the α-enolase (ENO1) gene, known as c-myc promoter-binding protein 1 (MBP-1), functions as a transcriptional repressor.[2][3][15][16][17] MBP-1 binds to the P2 promoter of the c-myc proto-oncogene, a key regulator of cell proliferation, and down-regulates its transcription.[2][15][16] This function is distinct from its glycolytic role and highlights a direct involvement of the enolase gene in controlling cell growth and proliferation.[2]

Modulator of Choline Phospholipid Metabolism

Recent studies have unveiled a novel moonlighting function of ENO1 in regulating choline phospholipid metabolism. ENO1 interacts directly with and stabilizes choline kinase α (CHKα), a key enzyme in phosphatidylcholine biosynthesis.[15][18][19][20] This interaction prevents the ubiquitination and subsequent proteasomal degradation of CHKα, leading to enhanced choline metabolism, which is essential for membrane biogenesis in rapidly proliferating cancer cells.[15][18][19][20]

Heat Shock Protein

Enolase has also been identified as a heat shock protein (HSP48), playing a role in the cellular stress response.[1][21][22][23][24][25] It can interact with other heat shock proteins, such as Hsc70, to protect cells from oxidative stress.[21][22][23][24][25] This function is linked to its ability to maintain cellular homeostasis under adverse conditions.

Role in Autoimmune Diseases

α-enolase is a prominent autoantigen in several autoimmune diseases, including rheumatoid arthritis, systemic lupus erythematosus (SLE), and autoimmune-related retinopathy.[20][26][27][28] Antibodies against α-enolase are detected in patients with these conditions and are thought to contribute to the pathology by inducing inflammatory responses and tissue damage.[20][26][28]

Quantitative Data on Enolase Moonlighting Functions

The following tables summarize key quantitative data related to the moonlighting functions of enolase, providing a basis for comparison and further investigation.

Table 1: Enolase (ENO1) Expression in Cancer vs. Normal Tissues

Cancer TypeENO1 Expression in Tumor vs. Normal TissueReference
Cervical squamous cell carcinoma (CESC)Significantly elevated[18]
Cholangiocarcinoma (CHOL)Significantly elevated[18]
Esophageal carcinoma (ESCA)Significantly elevated[18][29]
Lung adenocarcinoma (LUAD)Significantly elevated[18]
Lung squamous cell carcinoma (LUSC)Significantly elevated[18]
Uterine corpus endometrial carcinoma (UCEC)Significantly elevated[18]
Kidney Chromophobe (KICH)Significantly lower[18]
Gastric CancerSignificantly elevated in H. pylori-infected tissues[30]
Hepatocellular Carcinoma (HCC)Significantly upregulated[13]

Table 2: Binding Affinities and Kinetic Parameters

Interacting MoleculesMethodDissociation Constant (Kd) / Michaelis Constant (Km)Reference
Human Plasminogen / PAM (M-protein from S. pyogenes)Not specified~1 nM[19]
2-phosphoglycerate / Enolase (C. aurantiacus)SpectrophotometryKm = 0.16 mM (at 25°C), 0.03 mM (at 80°C)
Mg2+ / Enolase (C. aurantiacus)SpectrophotometryKm = 2.5 mM (at 25°C), 1.9 mM (at 80°C)

Key Signaling Pathways Involving Moonlighting Enolase

Enolase's moonlighting functions are intricately linked to the modulation of several key intracellular signaling pathways that govern cell growth, proliferation, survival, and migration.

PI3K/AKT Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a central regulator of cell survival and proliferation. Enolase can activate this pathway, leading to downstream effects that promote tumorigenesis.

PI3K_AKT_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT recruits & activates Enolase Surface Enolase Enolase->PI3K activates mTORC1 mTORC1 AKT->mTORC1 activates Downstream Downstream Effectors mTORC1->Downstream phosphorylates Transcription Gene Transcription (Proliferation, Survival) Downstream->Transcription regulates

Caption: Enolase-mediated activation of the PI3K/AKT pathway.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. Enolase has been shown to influence this pathway, contributing to its pro-tumorigenic roles.

MAPK_ERK_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras Ras Raf Raf Ras->Raf activates Enolase Surface Enolase Enolase->Ras activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription_Factors Transcription Factors (e.g., c-Myc, Elk-1) ERK->Transcription_Factors translocates & phosphorylates Gene_Expression Gene Expression (Proliferation, Differentiation) Transcription_Factors->Gene_Expression regulates

Caption: Enolase involvement in the MAPK/ERK signaling cascade.

AMPK/mTOR Signaling Pathway

The AMP-activated protein kinase (AMPK)/mammalian target of rapamycin (mTOR) pathway is a crucial cellular energy sensor that balances cell growth and metabolism. Enolase can modulate this pathway, impacting cellular processes like proliferation and tumorigenesis.

AMPK_mTOR_Pathway cluster_regulation Regulation cluster_outcomes Cellular Outcomes ENO1 ENO1 AMPK AMPKα ENO1->AMPK inhibits phosphorylation mTOR mTOR ENO1->mTOR increases phosphorylation AMPK->mTOR inhibits Proliferation Cell Proliferation mTOR->Proliferation promotes Metastasis Tumorigenesis & Metastasis mTOR->Metastasis promotes

Caption: ENO1-mediated regulation of the AMPK/mTOR pathway.

Detailed Methodologies for Key Experiments

This section provides detailed protocols for key experiments used to investigate the moonlighting functions of enolase.

Detection of Cell Surface Enolase

Objective: To determine the presence of enolase on the outer surface of the plasma membrane.

Protocol: Immunofluorescence Staining of Non-permeabilized Cells

  • Cell Culture: Plate cells on sterile glass coverslips in a 24-well plate and culture until they reach the desired confluency.

  • Washing: Gently wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove media components.

  • Blocking: Block non-specific antibody binding by incubating the cells with a blocking buffer (e.g., 1% Bovine Serum Albumin (BSA) in PBS) for 30 minutes at 4°C.

  • Primary Antibody Incubation: Incubate the non-permeabilized cells with a primary antibody specific for enolase (diluted in blocking buffer) for 1 hour at 4°C.

  • Washing: Wash the cells three times with ice-cold PBS to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the cells with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG), diluted in blocking buffer, for 1 hour at 4°C in the dark.

  • Washing: Wash the cells three times with ice-cold PBS.

  • Counterstaining and Mounting: Stain the cell nuclei with a DNA dye such as DAPI (4',6-diamidino-2-phenylindole) for 5 minutes. Mount the coverslips onto glass slides using an anti-fade mounting medium.

  • Microscopy: Visualize the cells using a fluorescence microscope. The presence of a fluorescent signal on the cell periphery indicates surface localization of enolase.

Plasminogen Binding Assay

Objective: To quantify the binding of plasminogen to cell surface enolase.

Protocol: Cell-based ELISA

  • Cell Seeding: Seed cells in a 96-well plate and culture to confluence.

  • Washing and Blocking: Wash the cells with PBS and block with 1% BSA in PBS for 1 hour at 37°C.

  • Plasminogen Incubation: Add varying concentrations of purified human plasminogen to the wells and incubate for 1 hour at 37°C.

  • Washing: Wash the cells three times with PBS to remove unbound plasminogen.

  • Primary Antibody Incubation: Add a primary antibody specific for plasminogen and incubate for 1 hour at 37°C.

  • Washing: Wash the cells three times with PBS.

  • Secondary Antibody Incubation: Add a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate for 1 hour at 37°C.

  • Washing: Wash the cells three times with PBS.

  • Detection: Add a colorimetric HRP substrate (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine) and incubate until a color change is observed. Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

  • Quantification: Measure the absorbance at 450 nm using a microplate reader. The absorbance is proportional to the amount of bound plasminogen.

Co-immunoprecipitation (Co-IP) of Enolase and Interacting Partners

Objective: To demonstrate the physical interaction between enolase and a putative binding partner (e.g., CHKα) within a cell lysate.

Protocol:

  • Cell Lysis: Harvest cells and lyse them in a non-denaturing lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) on ice for 30 minutes.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant.

  • Pre-clearing: (Optional but recommended) Incubate the lysate with Protein A/G agarose or magnetic beads for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.

  • Immunoprecipitation: Add a primary antibody specific for the "bait" protein (e.g., anti-enolase antibody) to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

  • Immune Complex Capture: Add Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C with gentle rotation to capture the immune complexes.

  • Washing: Pellet the beads by centrifugation and wash them 3-5 times with cold lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the immunoprecipitated proteins from the beads by adding SDS-PAGE sample buffer and boiling for 5-10 minutes.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against both the "bait" (enolase) and the suspected "prey" protein (e.g., CHKα). The presence of a band for the prey protein confirms the interaction.[22][27][28][31]

Enolase Activity Assay

Objective: To measure the enzymatic activity of enolase in biological samples.

Protocol: Coupled Enzyme Assay

This assay is based on a coupled enzymatic reaction where the product of the enolase reaction, PEP, is used in a subsequent reaction to produce a detectable signal. Commercial kits are available for this purpose.[1][32]

  • Sample Preparation: Prepare cell or tissue lysates in the provided assay buffer.

  • Reaction Mixture: Prepare a reaction mixture containing the enolase substrate (2-PG), a developer, and a probe according to the kit's instructions.

  • Incubation: Add the sample to the reaction mixture and incubate at the recommended temperature (e.g., 25°C or 37°C) for a specified time.

  • Measurement: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) at the appropriate wavelength using a microplate reader.

  • Calculation: The enolase activity is proportional to the rate of change in absorbance or fluorescence and can be calculated based on a standard curve.

Conclusion

The moonlighting functions of enolase have profound implications for our understanding of cellular biology and disease pathogenesis. Its multifaceted nature, acting as a glycolytic enzyme, a plasminogen receptor, a transcriptional regulator, a heat shock protein, and an autoantigen, underscores the complexity of cellular protein function. The overexpression and surface localization of enolase in numerous cancers make it an attractive target for the development of novel anti-cancer therapies. Furthermore, its involvement in autoimmune and neurological disorders opens new avenues for diagnostic and therapeutic interventions. This technical guide provides a solid foundation for researchers, scientists, and drug development professionals to delve deeper into the non-canonical roles of enolase, with the ultimate goal of translating this knowledge into clinical applications. The provided methodologies and pathway diagrams serve as practical tools to facilitate further exploration of this remarkable moonlighting protein.

References

AP-III-a4 Hydrochloride (ENOblock): A Technical Whitepaper on its Discovery, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AP-III-a4 hydrochloride, also known as ENOblock, is a synthetic small molecule that has garnered significant interest in the scientific community for its potential therapeutic applications in oncology and metabolic diseases. Initially identified as a non-substrate analog inhibitor of the glycolytic enzyme enolase, subsequent research has revealed a more complex mechanism of action, including the modulation of various signaling pathways and gene expression. This technical guide provides a comprehensive overview of the discovery, and biological activity of this compound, along with a discussion of the current understanding of its mechanism of action. While a detailed, step-by-step synthesis protocol is not publicly available, a general synthetic strategy for similar 1,3,5-triazine derivatives is presented. This document aims to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Discovery

This compound was first identified through a small molecule screen designed to discover cytotoxic agents that are effective under hypoxic conditions, a common feature of the tumor microenvironment that contributes to drug resistance.[1] It was initially characterized as the first non-substrate analogue inhibitor of enolase, a key enzyme in the glycolysis pathway, with a reported IC50 of 0.576 µM.[1][2][3][4][5] This discovery was significant as targeting glycolysis is a promising strategy for cancer therapy, given that many cancer cells exhibit a high rate of glycolysis even in the presence of oxygen (the Warburg effect).

Chemical Synthesis

A detailed, step-by-step experimental protocol for the synthesis of this compound is not publicly available in the reviewed scientific literature or patents. However, based on its chemical structure, N-(2-(2-(2-aminoethoxy)ethoxy)ethyl)-2-(4-((4-(cyclohexylmethylamino)-6-((4-fluorobenzyl)amino)-1,3,5-triazin-2-yl)amino)phenyl)acetamide hydrochloride, it is a trisubstituted 1,3,5-triazine derivative.

A general synthetic route for such compounds often starts from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The three chlorine atoms can be substituted in a stepwise manner by nucleophilic aromatic substitution with different amines by carefully controlling the reaction temperature. Typically, the first substitution is carried out at 0-5 °C, the second at room temperature, and the third at an elevated temperature.

A plausible, though unconfirmed, synthetic approach is as follows:

  • First Substitution: Reaction of cyanuric chloride with 4-aminophenylacetic acid or its ester derivative at low temperature.

  • Second Substitution: Reaction of the resulting dichlorotriazine with cyclohexylmethanamine at room temperature.

  • Third Substitution: Reaction of the monochlorotriazine with (4-fluorophenyl)methanamine at an elevated temperature.

  • Amide Coupling: Coupling of the carboxylic acid group of the phenylacetic acid moiety with N-(2-(2-(2-aminoethoxy)ethoxy)ethyl)amine.

  • Salt Formation: Treatment with hydrochloric acid to form the hydrochloride salt.

A recent publication by Li et al. (2022) describes the synthesis of similar 1,3,5-triazine derivatives, which may provide further insight into the potential synthetic methodology for AP-III-a4.[6]

Physicochemical Properties

PropertyValueReference
IUPAC Name N-(2-(2-(2-aminoethoxy)ethoxy)ethyl)-2-(4-((4-(cyclohexylmethylamino)-6-((4-fluorobenzyl)amino)-1,3,5-triazin-2-yl)amino)phenyl)acetamide hydrochloride
Synonyms ENOblock, AP-III-a4[1][2][3][4][5]
Molecular Formula C31H43FN8O3 · HCl
Molecular Weight 631.18 g/mol [3]
Appearance White to off-white solid
Solubility Soluble in DMSO and ethanol.
Storage Store at -20°C for long-term stability.[5]

Mechanism of Action and Biological Activity

The mechanism of action of this compound is a subject of ongoing research and some controversy.

Enolase Inhibition: The Initial Hypothesis and a Point of Controversy

AP-III-a4 was initially reported to directly bind to and inhibit the enzymatic activity of enolase.[1][2][3][4][5] This was thought to be the primary mechanism for its anti-cancer effects.

However, a subsequent study by Satani et al. (2016) challenged this finding. Using multiple in vitro assays, they reported that AP-III-a4 (ENOblock) does not inhibit enolase activity. They suggested that the previously observed inhibition might be an artifact of the spectrophotometric assay used, as ENOblock itself absorbs light in the UV range.

Modulation of Signaling Pathways and Gene Expression

Regardless of its direct effect on enolase activity, AP-III-a4 has been shown to exert its biological effects through the modulation of various signaling pathways and gene expression.

Anti-Cancer Effects:

  • Down-regulation of AKT and Bcl-xL: In cancer cells, AP-III-a4 has been shown to decrease the expression of the pro-survival proteins AKT and Bcl-xL, leading to the induction of apoptosis.[5]

  • Inhibition of Cancer Cell Migration and Invasion: The compound has been demonstrated to inhibit the migration and invasion of cancer cells.[5]

Anti-Diabetic and Anti-Obesity Effects:

  • Down-regulation of PEPCK and SREBP-1c: In models of type 2 diabetes and obesity, AP-III-a4 treatment leads to the down-regulation of phosphoenolpyruvate carboxykinase (PEPCK), a key enzyme in gluconeogenesis, and sterol regulatory element-binding protein 1c (SREBP-1c), a master regulator of lipogenesis.[1][7] This results in reduced blood glucose and lipid levels.[1]

  • Reduction of Inflammatory Markers: The compound has been shown to reduce the expression of pro-inflammatory cytokines such as TNF-α and IL-6.

The following diagram illustrates the proposed signaling pathways affected by this compound.

AP_III_a4_Signaling cluster_input This compound cluster_cellular_effects Cellular Effects AP_III_a4 AP-III-a4 (ENOblock) Enolase Enolase (Controversial Target) AP_III_a4->Enolase Direct inhibition (disputed) AKT AKT AP_III_a4->AKT Bcl_xL Bcl-xL AP_III_a4->Bcl_xL SREBP1c SREBP-1c AP_III_a4->SREBP1c PEPCK PEPCK AP_III_a4->PEPCK TNFa TNF-α AP_III_a4->TNFa IL6 IL-6 AP_III_a4->IL6 Apoptosis ↑ Apoptosis AKT->Apoptosis Bcl_xL->Apoptosis Lipogenesis ↓ Lipogenesis SREBP1c->Lipogenesis Gluconeogenesis ↓ Gluconeogenesis PEPCK->Gluconeogenesis Inflammation ↓ Inflammation TNFa->Inflammation IL6->Inflammation Migration_Invasion ↓ Migration & Invasion experimental_workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Synthesis of This compound Purification Purification and Characterization Synthesis->Purification Enzyme_Assay Enzyme Activity Assay (e.g., Enolase) Purification->Enzyme_Assay Cell_Viability Cell Viability/Cytotoxicity Assay Purification->Cell_Viability Migration_Invasion_Assay Migration/Invasion Assay Cell_Viability->Migration_Invasion_Assay Western_Blot Western Blot (Protein Expression) Cell_Viability->Western_Blot qPCR qRT-PCR (Gene Expression) Cell_Viability->qPCR Animal_Model Disease Model (e.g., Cancer Xenograft, db/db mice) Cell_Viability->Animal_Model Treatment Compound Administration Animal_Model->Treatment Efficacy_Assessment Efficacy Assessment (e.g., Tumor size, Blood glucose) Treatment->Efficacy_Assessment Toxicity_Assessment Toxicity Assessment Treatment->Toxicity_Assessment Ex_Vivo_Analysis Ex Vivo Analysis (e.g., Histology, Biomarkers) Efficacy_Assessment->Ex_Vivo_Analysis

References

ENOblock's Role in Cancer Cell Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ENOblock (AP-III-a4) is a small molecule that has garnered significant attention in cancer research for its potential to modulate cancer cell metabolism. Initially identified as a direct inhibitor of the glycolytic enzyme α-enolase (ENO1), subsequent research has sparked a debate regarding its precise mechanism of action. This technical guide provides an in-depth exploration of ENOblock's role in cancer cell metabolism, addressing the central controversy surrounding its function. We will delve into the evidence supporting its role as a direct ENO1 inhibitor, the counterarguments suggesting its effects are independent of enolase inhibition, and the emerging hypothesis that ENOblock modulates the non-glycolytic "moonlighting" functions of enolase. This guide will present quantitative data from key studies in structured tables, detail relevant experimental protocols, and provide visualizations of the proposed signaling pathways and experimental workflows to offer a comprehensive resource for researchers in oncology and drug development.

Introduction: The Allure of Targeting Glycolysis in Cancer

Cancer cells exhibit a profound metabolic reprogramming, famously characterized by the Warburg effect, where they predominantly rely on aerobic glycolysis for energy production. This metabolic shift provides a rationale for targeting glycolytic enzymes as a therapeutic strategy. α-enolase (ENO1), a key glycolytic enzyme that catalyzes the conversion of 2-phosphoglycerate to phosphoenolpyruvate, is frequently overexpressed in various cancers and is associated with poor prognosis, making it an attractive therapeutic target.

ENOblock emerged from a screening for cytotoxic agents effective under hypoxic conditions, a common feature of the tumor microenvironment that confers drug resistance.[1] Its discovery as a potential enolase inhibitor offered a promising new avenue for anticancer therapy.

The Central Controversy: Direct Enolase Inhibitor or Not?

The primary debate surrounding ENOblock revolves around its direct interaction with and inhibition of enolase. This section will present the evidence from both sides of the argument.

The Initial Discovery: ENOblock as a Direct Enolase Inhibitor

A 2013 study by Jung et al. in ACS Chemical Biology first reported the discovery of ENOblock as a non-substrate analog that directly binds to and inhibits enolase activity.[1] Their findings suggested that ENOblock's cytotoxic effects in cancer cells were a result of this inhibition, leading to a disruption of the glycolytic pathway.

A Challenging Perspective: Evidence Against Direct Enolase Inhibition

In 2016, a study by Satani et al. published in PLoS ONE challenged the findings of Jung et al.[2] Their research presented compelling evidence suggesting that ENOblock does not inhibit the enzymatic activity of enolase in vitro. They argued that the apparent inhibition observed in previous studies was due to ENOblock's strong UV absorbance, which interfered with the spectrophotometric assay used to measure enolase activity.[2] Furthermore, they found that ENOblock's toxicity was not selective for cancer cells with a homozygous deletion of the ENO1 gene, which would be expected if it were a true enolase inhibitor.[2]

An Alternative Hypothesis: Modulating the Moonlighting Functions of Enolase

Beyond its canonical role in glycolysis, enolase is a "moonlighting" protein with diverse non-glycolytic functions, including transcriptional regulation and involvement in various signaling pathways.[3][4][5][6] An emerging hypothesis is that ENOblock exerts its biological effects by modulating these non-glycolytic activities of enolase.[3][6] This could explain its observed effects on cancer cell migration, invasion, and other cellular processes that are not directly linked to its enzymatic activity in glycolysis.

Quantitative Data on ENOblock's Effects

To provide a clear overview of ENOblock's reported activities, the following tables summarize the quantitative data from key studies.

Table 1: IC50 Values of ENOblock in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Experimental ConditionsReference
HCT116Colon Carcinoma~5.8NormoxiaJung et al., 2013
HCT116Colon Carcinoma~1.5Hypoxia (1% O2)Jung et al., 2013
D423 (ENO1-deleted)Glioblastoma>25NormoxiaSatani et al., 2016
D423 (ENO1-rescued)Glioblastoma>25NormoxiaSatani et al., 2016
LN319 (ENO1-WT)Glioblastoma>25NormoxiaSatani et al., 2016

Table 2: Effects of ENOblock on Cancer Cell Migration and Invasion

Cell LineAssay TypeENOblock Concentration (µM)Observed EffectReference
HCT116Wound Healing10Significant inhibition of cell migrationJung et al., 2013
HCT116Transwell Invasion10Significant reduction in invasive cellsJung et al., 2013
MDA-MB-231Transwell Migration5~50% reduction in migrationFaria et al., 2019
MDA-MB-231Transwell Invasion5~60% reduction in invasionFaria et al., 2019

Signaling Pathways Implicated in ENOblock's Action

Several studies suggest that the effects of ENO1 and its potential inhibitor, ENOblock, may be mediated through key signaling pathways that regulate cancer cell proliferation, survival, and metastasis.

The PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival and is frequently hyperactivated in cancer.[7] Research has shown that silencing ENO1 can reduce the phosphorylation of key components of the PI3K/Akt pathway in breast cancer cells, leading to decreased proliferation and invasion.[8] This suggests that ENOblock, by potentially modulating ENO1's function, could indirectly affect this critical signaling cascade.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes ENO1 ENO1 (Moonlighting) ENO1->PI3K Modulates? ENOblock ENOblock ENOblock->ENO1 Inhibits?

Caption: Proposed interaction of ENO1/ENOblock with the PI3K/Akt/mTOR pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on ENOblock.

Enolase Activity Assay (Spectrophotometric)

This protocol is adapted from the method whose results were challenged due to ENOblock's UV absorbance.

  • Reaction Mixture: Prepare a reaction mixture containing 100 mM Tris-HCl (pH 7.5), 150 mM KCl, and 2 mM MgSO4.

  • Enzyme and Inhibitor: Add purified recombinant human ENO1 to the reaction mixture. For inhibition studies, pre-incubate the enzyme with varying concentrations of ENOblock for 15 minutes at room temperature.

  • Substrate Addition: Initiate the reaction by adding the substrate, 2-phosphoglycerate (2-PGA), to a final concentration of 1 mM.

  • Measurement: Immediately measure the increase in absorbance at 240 nm, which corresponds to the formation of phosphoenolpyruvate (PEP).

  • Data Analysis: Calculate the initial reaction velocity and determine the IC50 value of the inhibitor.

Cell Viability Assay (Crystal Violet)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of ENOblock or vehicle control for 48-72 hours.

  • Fixation: Gently wash the cells with PBS and fix them with 10% formalin for 15 minutes.

  • Staining: Stain the fixed cells with 0.5% crystal violet solution for 20 minutes.

  • Washing: Wash the plate with water to remove excess stain and allow it to air dry.

  • Solubilization: Solubilize the stain by adding 10% acetic acid to each well.

  • Measurement: Measure the absorbance at 590 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control to determine the percentage of cell viability.

Wound Healing (Scratch) Assay for Cell Migration
  • Cell Seeding: Grow a confluent monolayer of cancer cells in a 6-well plate.

  • Wound Creation: Create a linear "scratch" in the monolayer using a sterile p200 pipette tip.

  • Washing: Gently wash the cells with PBS to remove detached cells.

  • Treatment: Add fresh media containing different concentrations of ENOblock or vehicle control.

  • Imaging: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope.

  • Data Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

Transwell Invasion Assay
  • Chamber Preparation: Rehydrate Matrigel-coated transwell inserts (8 µm pore size) with serum-free medium.

  • Cell Seeding: Seed cancer cells in the upper chamber in serum-free medium containing ENOblock or vehicle control.

  • Chemoattractant: Add complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Incubation: Incubate the plate for 24-48 hours to allow for cell invasion.

  • Cell Removal: Remove the non-invading cells from the upper surface of the membrane with a cotton swab.

  • Fixation and Staining: Fix the invading cells on the lower surface of the membrane with methanol and stain with crystal violet.

  • Imaging and Quantification: Take images of the stained cells and count the number of invaded cells per field of view.

Western Blot Analysis
  • Cell Lysis: Treat cells with ENOblock for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., ENO1, p-Akt, Akt, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizing the Controversy and Workflows

The following diagrams, created using Graphviz (DOT language), illustrate the proposed mechanisms of ENOblock and a typical experimental workflow.

ENOblock_Mechanism_Controversy cluster_direct Direct Inhibition Hypothesis cluster_moonlighting Moonlighting Modulation Hypothesis ENOblock1 ENOblock ENO1_enz ENO1 (Glycolytic Enzyme) ENOblock1->ENO1_enz Inhibits Glycolysis Glycolysis ENO1_enz->Glycolysis Catalyzes ATP_prod Reduced ATP Production Glycolysis->ATP_prod Cell_death Cancer Cell Death ATP_prod->Cell_death Leads to ENOblock2 ENOblock ENO1_moon ENO1 (Moonlighting Protein) ENOblock2->ENO1_moon Modulates Signaling Signaling Pathways (e.g., PI3K/Akt) ENO1_moon->Signaling Gene_reg Gene Regulation ENO1_moon->Gene_reg Metastasis Reduced Metastasis Signaling->Metastasis Gene_reg->Metastasis

Caption: Competing hypotheses for ENOblock's mechanism of action in cancer cells.

Experimental_Workflow start Start: Cancer Cell Culture treatment Treatment with ENOblock (Dose-Response & Time-Course) start->treatment viability Cell Viability Assay (Crystal Violet) treatment->viability migration Migration Assay (Wound Healing) treatment->migration invasion Invasion Assay (Transwell) treatment->invasion western Western Blot Analysis (Signaling Proteins) treatment->western analysis Data Analysis & Interpretation viability->analysis migration->analysis invasion->analysis western->analysis conclusion Conclusion on ENOblock's Effect analysis->conclusion

Caption: A typical experimental workflow to investigate the effects of ENOblock.

Conclusion and Future Directions

The role of ENOblock in cancer cell metabolism remains a topic of active investigation and debate. While the initial excitement surrounding its potential as a direct enolase inhibitor has been tempered by conflicting evidence, the exploration of its effects on the non-glycolytic functions of enolase has opened up new avenues of research. The data presented in this guide highlight the multifaceted nature of ENOblock's biological activities.

Future research should focus on definitively elucidating the direct molecular targets of ENOblock in cancer cells. Unbiased proteomic approaches could be instrumental in identifying its binding partners. Furthermore, a deeper understanding of how ENOblock modulates specific signaling pathways will be crucial for its potential development as a therapeutic agent. The controversy surrounding ENOblock underscores the importance of rigorous experimental design and the use of orthogonal assays to validate the mechanism of action of novel small molecules. Despite the ongoing questions, ENOblock remains a valuable chemical probe to unravel the complex roles of enolase in cancer biology.

References

The Enolase Inhibitor AP-III-a4 Hydrochloride (ENOblock) in Type 2 Diabetes Mellitus Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Type 2 Diabetes Mellitus (T2DM) is a complex metabolic disorder characterized by hyperglycemia resulting from insulin resistance and relative insulin deficiency. Current research is actively exploring novel therapeutic targets to address the multifaceted nature of this disease. One such emerging target is the glycolytic enzyme enolase, which exhibits non-glycolytic "moonlighting" functions, including transcriptional regulation. AP-III-a4 hydrochloride, also known as ENOblock, is a first-in-class, non-substrate analog inhibitor of enolase.[1][2] This technical guide provides an in-depth overview of the current research on this compound in the context of T2DM, summarizing key quantitative data, detailing experimental methodologies, and illustrating the proposed signaling pathway.

Quantitative Data Summary

The therapeutic potential of this compound (ENOblock) in T2DM has been evaluated in preclinical studies, primarily using in vitro cell models and in vivo diabetic mouse models. The following tables summarize the key quantitative findings from this research.

Table 1: In Vitro Efficacy of this compound
ParameterCell LineConcentrationEffectReference
IC50 (Enolase Inhibition)Not Specified0.576 µMInhibition of enolase enzymatic activity[2]
Enolase ActivityNIH/3T3 fibroblasts10 µMDecreased enolase activity[3]
Glucose UptakeHepatocytes and Kidney Cells10 µM (24h)Induced glucose uptake[2]
PEPCK ExpressionHepatocytes and Kidney Cells10 µM (24h)Inhibited phosphoenolpyruvate carboxykinase (PEPCK) expression[2]
c-Myc Expression3T3-L1 pre-adipocytes10 µM (48h)Decreased expression of the known enolase target gene, c-Myc[3]
Enolase Nuclear Localization3T3-L1 pre-adipocytes, Huh7 hepatocytesNot SpecifiedIncreased enolase levels in the nucleus[4]
Table 2: In Vivo Efficacy of this compound in a T2DM Mouse Model (db/db mice)
ParameterTreatment GroupDosageDurationResultReference
Blood GlucoseENOblock8 mg/kg7 weeksSignificantly reduced[2]
Blood GlucoseENOblock12 mg/kg7 weeksSignificantly reduced[2]
LDL CholesterolENOblock12 mg/kg7 weeksSignificantly reduced[2]
Liver FibrosisENOblockNot SpecifiedNot SpecifiedSignificantly reduced[2]
Liver ApoptosisENOblockNot SpecifiedNot SpecifiedInhibited[2]
IL-6 Expression (Liver)ENOblockNot Specified7 weeksInhibited[2]
TNF-α Expression (Liver)ENOblockNot Specified7 weeksInhibited (more effective than rosiglitazone)[2]
Pck-1 Expression (Liver)ENOblockNot SpecifiedNot SpecifiedDown-regulated[2][5]
Srebp-1c Expression (Liver)ENOblockNot SpecifiedNot SpecifiedDown-regulated[5]

Experimental Protocols

This section outlines the detailed methodologies for key experiments cited in the research of this compound for T2DM.

In Vivo T2DM Mouse Model Study
  • Animal Model: Genetically diabetic db/db mice (6 weeks old) are commonly used as a model for T2DM.[2]

  • Acclimatization: Animals are acclimatized for a week under standard laboratory conditions with a 12-hour light/dark cycle and free access to food and water.

  • Treatment Groups:

    • Vehicle Control (e.g., saline or appropriate solvent)

    • This compound (ENOblock) at 8 mg/kg body weight

    • This compound (ENOblock) at 12 mg/kg body weight

    • Positive Control (e.g., Rosiglitazone at 8 mg/kg body weight)

  • Administration: The drug is administered daily for a period of 7 weeks, typically via intraperitoneal injection.[5]

  • Monitoring:

    • Blood Glucose: Measured periodically from tail vein blood samples using a glucometer.

    • Body Weight: Recorded weekly.

    • Serum Lipids: At the end of the study, blood is collected to measure LDL and HDL cholesterol levels using standard enzymatic kits.

  • Tissue Collection and Analysis: At the end of the treatment period, animals are euthanized, and tissues (liver, kidney, adipose tissue, heart) are harvested for further analysis, including histology (H&E, Masson's Trichrome, Oil Red O staining), gene expression analysis (qPCR), and protein analysis (Western blot).[2]

Enolase Activity Assay
  • Sample Preparation:

    • Homogenize tissue samples (e.g., 10 mg of liver) or cells (1 x 10^6) in 100 µl of ice-cold Enolase Assay Buffer.[4]

    • Centrifuge the homogenate at 10,000 x g for 5 minutes at 4°C.[4]

    • Collect the supernatant for the assay.

  • Assay Procedure (Colorimetric/Fluorometric):

    • Add 1-50 µl of the sample supernatant to a 96-well plate. Adjust the final volume to 50 µl with Enolase Assay Buffer.

    • Prepare a reaction mix containing Enolase Assay Buffer, Enolase Substrate Mix, Enolase Converter, and Enolase Developer according to the manufacturer's instructions (e.g., Sigma-Aldrich MAK178, Abcam ab117994).[6]

    • Add the reaction mix to each well.

    • Incubate the plate at 25°C and measure the absorbance at 570 nm (colorimetric) or fluorescence at λex = 535/λem = 587 nm (fluorometric) in a kinetic mode.

    • Calculate the enolase activity based on the rate of change in absorbance/fluorescence.

Nuclear and Cytoplasmic Protein Extraction and Western Blot
  • Nuclear Extraction:

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in a hypotonic buffer (e.g., Buffer A: 20 mM Tris pH 7.5–8.0, 100 mM NaCl, 300 mM sucrose, 3 mM MgCl2) and incubate on ice to swell the cells.[7]

    • Lyse the cell membrane using a Dounce homogenizer or by adding a mild detergent (e.g., NP-40).[7]

    • Centrifuge to pellet the nuclei.

    • Resuspend the nuclear pellet in a high-salt nuclear extraction buffer (e.g., Buffer B: 20 mM Tris pH 8.0, 300-400 mM NaCl, 2 mM EDTA pH 8.0) and incubate on ice.[7]

    • Centrifuge at high speed (e.g., 24,000 x g) to collect the nuclear extract (supernatant).[7]

  • Western Blot:

    • Determine protein concentration of the nuclear and cytoplasmic extracts using a BCA assay.

    • Denature protein samples by boiling in SDS-PAGE sample buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody against enolase overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
  • RNA Extraction:

    • Homogenize frozen liver tissue samples in a lysis buffer (e.g., TRIzol).

    • Extract total RNA using a standard phenol-chloroform extraction method or a commercial kit.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • qPCR Reaction:

    • Prepare a reaction mix containing cDNA, SYBR Green master mix, and gene-specific primers for Pck-1, Srebp-1c, and a housekeeping gene (e.g., GAPDH or cyclophilin A).

    • Perform the qPCR reaction in a real-time PCR system.

    • Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative gene expression levels.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action of this compound in the context of T2DM appears to be the modulation of enolase's non-glycolytic functions, specifically its role as a transcriptional repressor.

Proposed Signaling Pathway of this compound (ENOblock)

ENOblock_Pathway cluster_downstream Downstream Effects AP-III-a4 AP-III-a4 (ENOblock) Enolase_cyto Enolase AP-III-a4->Enolase_cyto Inflammation Inflammation AP-III-a4->Inflammation Inhibition GlucoseUptake Glucose Uptake AP-III-a4->GlucoseUptake Induction Enolase_nuclear Nuclear Enolase (Transcriptional Repressor) Enolase_cyto->Enolase_nuclear Nuclear Translocation DNA Target Gene Promoters (c-Myc, Pck-1, Srebp-1) Enolase_nuclear->DNA Gluconeogenesis Gluconeogenesis DNA->Gluconeogenesis Decreased Pck-1 Lipogenesis Lipogenesis DNA->Lipogenesis Decreased Srebp-1 Hyperglycemia Hyperglycemia Gluconeogenesis->Hyperglycemia Hyperlipidemia Hyperlipidemia Lipogenesis->Hyperlipidemia

References

AP-III-a4 Hydrochloride: A Technical Guide to its Chemical Properties, Structure, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AP-III-a4 hydrochloride, also known as ENOblock, is a synthetic small molecule that has garnered significant interest in the scientific community for its potent biological activities. Initially identified as a non-substrate analog inhibitor of the glycolytic enzyme enolase, its mechanism of action is now understood to be more complex, potentially involving the modulation of enolase's "moonlighting" or non-glycolytic functions. This technical guide provides a comprehensive overview of the chemical properties, structure, and established biological effects of this compound. Detailed experimental protocols for key assays are provided, and the known signaling pathways are visually represented to facilitate a deeper understanding of its molecular interactions.

Chemical Properties and Structure

This compound is a white to off-white solid. Its chemical identity is defined by the following properties:

PropertyValueReference
Chemical Name N-(2-(2-(2-aminoethoxy)ethoxy)ethyl)-2-(4-((4-((cyclohexylmethyl)amino)-6-(((4-fluorophenyl)methyl)amino)-1,3,5-triazin-2-yl)amino)phenyl)acetamide hydrochloride[1]
Synonyms ENOblock hydrochloride[2]
Molecular Formula C₃₁H₄₄ClFN₈O₃[2][3]
Molecular Weight 631.18 g/mol [2][3]
CAS Number 2070014-95-6[2][3]
Solubility Soluble in DMSO (≥ 53 mg/mL) and Ethanol. Poorly soluble in water.[1]
Physical Appearance White to off-white solid
Storage Store at -20°C for long-term stability.[2]

Note: The free base form of AP-III-a4 has a CAS number of 1177827-73-4, a molecular formula of C₃₁H₄₃FN₈O₃, and a molecular weight of 594.72 g/mol .[4]

Chemical Structure:

G

Caption: Chemical structure of this compound.

Mechanism of Action and Biological Activity

This compound was first identified as a non-substrate analog inhibitor of enolase with an IC₅₀ of 0.576 µM.[4][5] Enolase is a key enzyme in the glycolytic pathway, catalyzing the conversion of 2-phosphoglycerate to phosphoenolpyruvate. However, subsequent research has suggested that AP-III-a4 may not directly block the enzymatic activity of enolase in vitro, but rather modulates its non-glycolytic "moonlighting" functions. These non-canonical roles of enolase are involved in a variety of cellular processes, including transcriptional regulation and cell signaling.

The biological activities of this compound are diverse and have shown potential therapeutic applications in oncology and metabolic diseases.

Anticancer Activity

AP-III-a4 has demonstrated significant anticancer effects in various models:

  • Inhibition of Cancer Cell Viability: It reduces the viability of cancer cells, with a pronounced effect under hypoxic conditions.[1]

  • Induction of Apoptosis: AP-III-a4 induces programmed cell death in cancer cells.[4]

  • Inhibition of Migration and Invasion: It significantly inhibits the migration and invasion of cancer cells, key processes in metastasis.[1][4]

  • Inhibition of Metastasis in vivo: In a zebrafish xenograft model, AP-III-a4 was shown to reduce cancer cell dissemination.[4][5]

Antidiabetic Activity

AP-III-a4 has shown promise in the context of type 2 diabetes:

  • Glucose Uptake: It induces glucose uptake in hepatocytes and kidney cells.[4][5]

  • Inhibition of Gluconeogenesis: AP-III-a4 inhibits the expression of phosphoenolpyruvate carboxykinase (PEPCK), a key enzyme in gluconeogenesis.[4][5]

  • Improved Metabolic Parameters in vivo: In a db/db mouse model of type 2 diabetes, AP-III-a4 treatment led to reduced hyperglycemia and hyperlipidemia.

Signaling Pathways

The biological effects of this compound are mediated through the modulation of several key signaling pathways. Its interaction with enolase, particularly affecting its moonlighting functions, leads to downstream changes in gene expression and protein activity.

AP_III_a4_Signaling cluster_0 This compound cluster_1 Enolase Modulation cluster_2 Downstream Effects (Cancer) cluster_3 Downstream Effects (Diabetes) AP-III-a4 AP-III-a4 Enolase Enolase (Moonlighting Functions) AP-III-a4->Enolase Inhibits/Modulates AKT AKT (decreased expression) Enolase->AKT Bcl_xL Bcl-xL (decreased expression) Enolase->Bcl_xL PEPCK PEPCK (decreased expression) Enolase->PEPCK Apoptosis Apoptosis AKT->Apoptosis Inhibits Migration_Invasion Migration & Invasion AKT->Migration_Invasion Promotes Bcl_xL->Apoptosis Inhibits Gluconeogenesis Gluconeogenesis PEPCK->Gluconeogenesis Promotes Glucose_Uptake Glucose Uptake

Caption: AP-III-a4 signaling pathways in cancer and diabetes.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of AP-III-a4 on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • 96-well cell culture plates

  • Cancer cell line of interest (e.g., HCT116)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO₂.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the AP-III-a4 dilutions to the respective wells. Include a vehicle control (medium with DMSO).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells add_drug Add AP-III-a4 Dilutions seed_cells->add_drug incubate_drug Incubate (24-72h) add_drug->incubate_drug add_mtt Add MTT Solution incubate_drug->add_mtt incubate_mtt Incubate (3-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance end End read_absorbance->end

Caption: Workflow for the MTT cell viability assay.

Cell Migration and Invasion Assay (Transwell Assay)

This assay evaluates the effect of AP-III-a4 on the migratory and invasive potential of cancer cells.

Materials:

  • 24-well Transwell inserts (8 µm pore size)

  • Matrigel (for invasion assay)

  • Serum-free cell culture medium

  • Complete cell culture medium (as chemoattractant)

  • This compound

  • Crystal violet staining solution

  • Cotton swabs

Procedure:

  • For Invasion Assay: Thaw Matrigel on ice and dilute with cold serum-free medium. Coat the top of the Transwell inserts with the Matrigel solution and incubate at 37°C for at least 4 hours to allow for solidification.

  • Resuspend cancer cells in serum-free medium containing different concentrations of this compound.

  • Add 500 µL of complete medium (containing a chemoattractant like 10% FBS) to the lower chamber of the 24-well plate.

  • Seed 1 x 10⁵ cells in 200 µL of the AP-III-a4-containing serum-free medium into the upper chamber of the Transwell inserts.

  • Incubate for 24-48 hours at 37°C.

  • After incubation, carefully remove the non-migrated/non-invaded cells from the upper surface of the insert with a cotton swab.

  • Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol for 10 minutes.

  • Stain the cells with 0.5% crystal violet for 20 minutes.

  • Gently wash the inserts with water to remove excess stain.

  • Allow the inserts to air dry and count the stained cells in several random fields under a microscope.

Transwell_Assay_Workflow cluster_0 Preparation cluster_1 Assay cluster_2 Analysis coat_insert Coat Insert with Matrigel (for invasion) seed_cells Seed Cells in Upper Chamber coat_insert->seed_cells prepare_cells Prepare Cells in Serum-Free Medium + AP-III-a4 prepare_cells->seed_cells add_chemoattractant Add Chemoattractant to Lower Chamber add_chemoattractant->seed_cells incubate Incubate (24-48h) seed_cells->incubate remove_non_migrated Remove Non-Migrated Cells incubate->remove_non_migrated fix_stain Fix and Stain Migrated Cells remove_non_migrated->fix_stain count_cells Count Cells fix_stain->count_cells

Caption: Workflow for the Transwell migration/invasion assay.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay quantifies the induction of apoptosis by AP-III-a4.

Materials:

  • Cancer cell line of interest

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 24 or 48 hours).

  • Harvest both adherent and floating cells and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Live cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Apoptosis_Assay_Workflow start Start treat_cells Treat Cells with AP-III-a4 start->treat_cells harvest_cells Harvest Cells treat_cells->harvest_cells resuspend Resuspend in Binding Buffer harvest_cells->resuspend stain Stain with Annexin V/PI resuspend->stain incubate Incubate (15 min) stain->incubate analyze Analyze by Flow Cytometry incubate->analyze end End analyze->end

Caption: Workflow for the Annexin V/PI apoptosis assay.

In Vivo Zebrafish Xenograft Metastasis Assay

This in vivo model is used to assess the anti-metastatic potential of AP-III-a4.[6][7][8][9][10]

Materials:

  • Zebrafish embryos (e.g., Casper strain)

  • Fluorescently labeled cancer cells (e.g., DiI or GFP-expressing)

  • Microinjection apparatus

  • This compound solution

Procedure:

  • At 2 days post-fertilization (dpf), anesthetize zebrafish embryos.

  • Microinject approximately 200-500 fluorescently labeled cancer cells into the yolk sac of each embryo.

  • Transfer the injected embryos to fresh embryo water containing the desired concentration of this compound or vehicle control.

  • Incubate the embryos at 33-35°C for 2-3 days.

  • At specified time points, anesthetize the embryos and image them using a fluorescence microscope.

  • Quantify the dissemination of cancer cells from the primary injection site to other parts of the embryo to assess metastasis.

In Vivo Type 2 Diabetes Model (db/db mice)

This model is used to evaluate the antidiabetic effects of AP-III-a4 in a genetically diabetic mouse model.[11][12][13][14][15]

Materials:

  • db/db mice and their lean littermates (db/+) as controls

  • This compound formulation for oral gavage or intraperitoneal injection

  • Blood glucose meter and strips

  • Equipment for collecting blood samples

Procedure:

  • Acclimate db/db mice (typically 8-10 weeks old) to the housing conditions.

  • Divide the mice into treatment groups: vehicle control, this compound (different doses), and a positive control (e.g., rosiglitazone).

  • Administer the respective treatments daily for a specified period (e.g., 4-8 weeks).

  • Monitor body weight and food/water intake regularly.

  • Measure fasting blood glucose levels weekly from tail vein blood.

  • At the end of the study, collect terminal blood samples for analysis of plasma insulin, triglycerides, and cholesterol.

  • Tissues such as liver, kidney, and adipose can be harvested for further analysis (e.g., gene expression, histology).

Conclusion

This compound is a promising small molecule with multifaceted biological activities. Its ability to modulate the non-glycolytic functions of enolase opens up new avenues for therapeutic intervention in cancer and metabolic disorders. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this intriguing compound. Further investigation into the precise molecular mechanisms underlying its effects on various signaling pathways will be crucial for its clinical development.

References

Understanding the controversy around ENOblock's direct inhibition

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Controversy Surrounding ENOblock's Direct Inhibition of Enolase

For Researchers, Scientists, and Drug Development Professionals

Abstract

ENOblock, a small molecule initially identified as a direct inhibitor of the glycolytic enzyme enolase, has become the subject of significant scientific debate. Originally reported to inhibit enolase with a sub-micromolar IC50, subsequent studies have presented compelling evidence challenging this claim, suggesting that the observed inhibition was an artifact of assay interference. This technical guide provides a comprehensive overview of the controversy, presenting the conflicting data, detailing the experimental methodologies at the heart of the dispute, and exploring the alternative proposed mechanism of action for ENOblock's undisputed biological effects. The central issue appears to be ENOblock's nature as a potential Pan-Assay Interference Compound (PAINS), a crucial consideration for researchers in drug discovery.

The Core of the Controversy: A Tale of Two Conclusions

The controversy surrounding ENOblock's mechanism of action stems from conflicting experimental findings. The initial discovery by Jung et al. positioned ENOblock as a promising non-substrate analog inhibitor of enolase, an enzyme often upregulated in cancer.[1] However, a subsequent in-depth analysis by Satani et al. concluded that ENOblock does not directly inhibit enolase's enzymatic activity and that its biological effects must be attributed to a different mechanism.[2]

The initial report identified ENOblock (also known as AP-III-a4) as a compound that is selectively toxic to cancer cells in hypoxic conditions, with a reported IC50 of approximately 0.6 μM for enolase inhibition.[2] This finding generated considerable interest, as a cell-permeable, non-active site inhibitor of a key glycolytic enzyme would be a significant therapeutic advance.[2]

Conversely, the work by Satani et al. demonstrated that in multiple, distinct assay formats, ENOblock failed to inhibit enolase activity.[2] Their research pointed to interference by ENOblock in the spectrophotometric assay originally used to determine its inhibitory potential.[2] This has led to the hypothesis that ENOblock's observed cellular effects are not due to the direct inhibition of enolase's role in glycolysis but rather through modulation of its "moonlighting" functions.[3][4]

Quantitative Data: A Direct Comparison

The quantitative data at the center of this controversy is the half-maximal inhibitory concentration (IC50) of ENOblock against enolase. The starkly different values reported are summarized below.

Parameter Jung et al. (2013) Satani et al. (2016)[2] Vendor Data (e.g., MedChemExpress)[5]
IC50 ~0.6 μM (0.576 μM)No inhibition observed up to 500 μM0.576 μM

Deconstructing the Experimental Evidence

The discrepancy in the reported IC50 values can be traced back to the different experimental methodologies used to measure enolase activity.

The Original Assay: Direct Spectrophotometric Detection of PEP

The initial determination of ENOblock's IC50 likely utilized a direct spectrophotometric assay that measures the formation of the product of the enolase reaction, phosphoenolpyruvate (PEP).[2][6] PEP has a characteristic UV absorbance at 240 nm.

Experimental Protocol: Direct PEP Detection Assay

  • Reaction Mixture: A buffered solution containing purified enolase, the substrate 2-phosphoglycerate (2-PGA), and necessary cofactors (e.g., MgSO4, KCl) is prepared.[6]

  • Inhibitor Addition: Varying concentrations of ENOblock are added to the reaction mixture.

  • Reaction Initiation: The reaction is initiated by the addition of the substrate, 2-PGA.

  • Detection: The increase in absorbance at 240 nm is monitored over time using a spectrophotometer. The rate of this increase is proportional to the rate of PEP formation and thus, enolase activity.

  • IC50 Calculation: The rate of reaction at each ENOblock concentration is used to generate a dose-response curve, from which the IC50 value is calculated.

The critical issue with this assay, as identified by Satani et al., is that ENOblock itself has strong UV absorbance, which interferes with the detection of PEP.[2] This interference can lead to an apparent decrease in the rate of PEP formation, which is then misinterpreted as enzymatic inhibition.[2]

cluster_assay Direct PEP Detection Assay cluster_interference Interference 2-PGA 2-PGA Enolase Enolase 2-PGA->Enolase Substrate PEP PEP Enolase->PEP Product Spectrophotometer Spectrophotometer PEP->Spectrophotometer Absorbance at 240nm Apparent Inhibition Apparent Inhibition Spectrophotometer->Apparent Inhibition Confounded Signal ENOblock_UV ENOblock ENOblock_UV->Spectrophotometer UV Absorbance

Assay Interference in Direct PEP Detection.
The Rebuttal Assays: Orthogonal Methods

To overcome the limitations of the direct PEP detection assay, Satani et al. employed two alternative, interference-free methods and a variation of the spectrophotometric method.

This is a coupled enzyme assay where the product of the enolase reaction is used in a subsequent reaction that results in the oxidation of NADH, which can be measured fluorometrically.

Experimental Protocol: Fluorometric NADH-Linked Assay

  • Reaction Mixture: A solution is prepared containing the enolase substrate (2-PGA), an excess of pyruvate kinase (PK) and lactate dehydrogenase (LDH), ADP, and NADH.[2]

  • Enolase Source: Lysates from cells overexpressing enolase are added.

  • Inhibitor Addition: Varying concentrations of ENOblock are added.

  • Reaction Cascade:

    • Enolase converts 2-PGA to PEP.

    • PK transfers a phosphate group from PEP to ADP, forming pyruvate and ATP.

    • LDH reduces pyruvate to lactate, oxidizing NADH to NAD+.

  • Detection: The decrease in NADH fluorescence (or absorbance at 340 nm) is monitored. The rate of this decrease is proportional to enolase activity.

Using this assay, Satani et al. found that ENOblock, at concentrations up to 500 μM, did not inhibit enolase activity.[2]

cluster_workflow NADH-Linked Assay Workflow 2-PGA 2-PGA Enolase Enolase 2-PGA->Enolase Substrate PEP PEP Enolase->PEP Pyruvate Pyruvate PEP->Pyruvate Pyruvate Kinase Lactate Lactate Pyruvate->Lactate Lactate Dehydrogenase NADH NADH NAD+ NAD+ NADH->NAD+ Coupled Reaction Fluorometer Fluorometer NADH->Fluorometer Fluorescence Measurement

Workflow of the NADH-Linked Enolase Assay.

This method directly measures the conversion of the substrate (2-PGA) to the product (PEP) by detecting their distinct phosphorus-31 nuclear magnetic resonance signals, completely avoiding optical interference.

Experimental Protocol: 31P NMR Assay

  • Sample Preparation: The enolase reaction is set up in an NMR tube with a buffered solution containing 2-PGA and the enolase enzyme.[2]

  • Inhibitor Addition: ENOblock or a known inhibitor is added to the sample.

  • Data Acquisition: 31P NMR spectra are acquired over time.

  • Analysis: The decrease in the 2-PGA signal and the corresponding increase in the PEP signal are quantified to determine the reaction rate.

The 31P NMR experiments clearly showed that while a known enolase inhibitor, SF2312, completely abrogated the conversion of 2-PGA to PEP, ENOblock had no effect on this conversion.[2]

An Alternative Hypothesis: Modulating Enolase's Moonlighting Functions

Given the evidence against direct enzymatic inhibition, the biological effects of ENOblock are now thought to be mediated through the modulation of enolase's non-glycolytic, or "moonlighting," functions.[3][4] Enolase can translocate to the nucleus, where it can act as a transcriptional repressor of certain genes, such as the proto-oncogene c-Myc.[7]

It is proposed that ENOblock binds to enolase and promotes its translocation to the nucleus.[3][7] This increased nuclear localization of enolase leads to the repression of its target genes, which in turn could be responsible for the anti-cancer and metabolic effects observed with ENOblock treatment.[4]

cluster_cell Cellular Action of ENOblock cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ENOblock ENOblock Enolase_cyto Enolase ENOblock->Enolase_cyto Binds Enolase_nu Enolase Enolase_cyto->Enolase_nu Promotes Translocation cMyc_gene c-Myc Gene Enolase_nu->cMyc_gene Represses Transcription Cellular Effects Cellular Effects cMyc_gene->Cellular Effects Downregulation leads to

Proposed Moonlighting Mechanism of ENOblock.

Conclusion and Future Directions

The controversy surrounding ENOblock's direct inhibition of enolase serves as a critical case study in drug discovery, highlighting the importance of using orthogonal assays to validate initial findings. The evidence strongly suggests that ENOblock is not a direct inhibitor of enolase's enzymatic activity and that its initial characterization was likely a result of assay interference.[2] This places ENOblock in the category of compounds that should be carefully evaluated for Pan-Assay Interference (PAINS) characteristics.

For researchers working with or considering using ENOblock, it is crucial to be aware of this controversy. While it may not be a tool to study the effects of direct enolase inhibition in the glycolytic pathway, it remains a valuable probe for investigating the non-glycolytic, moonlighting functions of enolase.[3][4][8] Future research should focus on elucidating the precise molecular interactions between ENOblock and enolase that lead to its altered subcellular localization and transcriptional regulatory activities. Additionally, a thorough investigation of its potential off-target effects is warranted to fully understand its biological activity.

References

Unveiling the Mechanism of ENOblock: A Technical Guide to Enolase Nuclear Translocation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the molecular mechanisms underlying the nuclear translocation of enolase induced by ENOblock, a small molecule that modulates the non-glycolytic functions of this multifaceted protein. While initially investigated as a direct inhibitor of enolase's enzymatic activity, compelling evidence now suggests that the primary mode of action for ENOblock involves redirecting enolase to the nucleus, where it acts as a transcriptional repressor. This guide summarizes the quantitative data elucidating this process, offers detailed experimental protocols for its investigation, and presents visual diagrams of the associated signaling pathways and experimental workflows.

Introduction: Enolase as a Moonlighting Protein and the Advent of ENOblock

Alpha-enolase (ENO1) is a key enzyme in the glycolytic pathway, catalyzing the conversion of 2-phosphoglycerate to phosphoenolpyruvate.[1] Beyond this canonical role, enolase is recognized as a "moonlighting" protein, exhibiting diverse functions depending on its subcellular localization.[2] These non-glycolytic roles include acting as a cell surface plasminogen receptor, a heat shock protein, and a transcriptional regulator.[1][2]

ENOblock is a small molecule that was initially identified for its cytotoxic effects on cancer cells, particularly under hypoxic conditions.[3] Subsequent research has led to a paradigm shift in understanding its mechanism, with a growing consensus that ENOblock does not directly inhibit the enzymatic activity of enolase but rather modulates its non-glycolytic functions by inducing its translocation from the cytoplasm to the nucleus.[4][5] Within the nucleus, enolase, or its alternatively translated isoform MBP-1, can act as a transcriptional repressor of key oncogenes such as c-myc.[2][6] This guide delves into the technical details of this ENOblock-induced phenomenon.

Quantitative Effects of ENOblock on Enolase Nuclear Translocation and Gene Expression

The induction of enolase nuclear translocation by ENOblock leads to measurable changes in the subcellular distribution of the protein and the expression levels of its target genes. The following tables summarize key quantitative findings from relevant studies.

Cell LineTreatmentFold Increase in Nuclear EnolaseMethodReference
3T3-L1 pre-adipocytes10 µM ENOblock (48h)~2.5Western Blot[7]
Huh7 hepatocytes10 µM ENOblock (48h)~2.0Western Blot[7]

Table 1: Quantitative Analysis of ENOblock-Induced Enolase Nuclear Translocation. This table illustrates the fold increase in nuclear enolase levels upon treatment with ENOblock in different cell lines, as determined by western blot analysis of subcellular fractions.

Cell LineTreatmentTarget GeneFold Decrease in mRNA ExpressionMethodReference
3T3-L1 pre-adipocytes10 µM ENOblock (48h)c-Myc~0.6RT-qPCR[7]
3T3-L1 pre-adipocytes10 µM ENOblock (48h)Erbb2~0.5RT-qPCR[7]
Huh7 hepatocytes10 µM ENOblock (48h)Erbb2~0.4RT-qPCR[7]

Table 2: Quantitative Analysis of Downstream Target Gene Expression Following ENOblock Treatment. This table shows the fold decrease in the mRNA expression of enolase target genes, c-Myc and Erbb2, after treatment with ENOblock, as measured by reverse transcription quantitative PCR (RT-qPCR).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the Graphviz DOT language, illustrate the proposed signaling pathway for ENOblock-induced enolase nuclear translocation and a typical experimental workflow to study this phenomenon.

ENOblock_Signaling_Pathway ENOblock ENOblock Enolase_cyto Cytoplasmic Enolase (ENO1) ENOblock->Enolase_cyto Binds PI3K_AKT PI3K/Akt Pathway (Putative) Enolase_cyto->PI3K_AKT Modulates? Enolase_nuclear Nuclear Enolase (MBP-1) Enolase_cyto->Enolase_nuclear Nuclear Translocation PI3K_AKT->Enolase_nuclear Promotes Translocation cMyc_promoter c-myc Promoter Enolase_nuclear->cMyc_promoter Binds Transcription_repression Transcriptional Repression cMyc_promoter->Transcription_repression Leads to Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_fractionation Subcellular Fractionation cluster_analysis Analysis start Seed Cells (e.g., A549, HEK293T) treat Treat with ENOblock (or vehicle control) start->treat lyse Cell Lysis (Hypotonic Buffer) treat->lyse if_stain Immunofluorescence (Enolase, DAPI) treat->if_stain qpcr RT-qPCR (c-myc, Erbb2) treat->qpcr centrifuge1 Centrifugation (Low Speed) lyse->centrifuge1 cyto_fraction Cytoplasmic Fraction centrifuge1->cyto_fraction nuclear_pellet Nuclear Pellet centrifuge1->nuclear_pellet wb Western Blot (Enolase, Lamin B1, Tubulin) cyto_fraction->wb lyse_nuclear Nuclear Lysis (High Salt Buffer) nuclear_pellet->lyse_nuclear centrifuge2 Centrifugation (High Speed) lyse_nuclear->centrifuge2 nuclear_fraction Nuclear Fraction centrifuge2->nuclear_fraction nuclear_fraction->wb

References

AP-III-a4 Hydrochloride: A Novel Modulator of Transcriptional Repression via Enolase Nuclear Translocation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

AP-III-a4 hydrochloride, also known as ENOblock, is a small molecule inhibitor of the glycolytic enzyme enolase. Beyond its canonical role in metabolism, recent evidence has illuminated a non-glycolytic, "moonlighting" function of enolase in the nucleus as a transcriptional repressor. This compound leverages this function by inducing the nuclear translocation of enolase, thereby modulating the expression of key genes involved in cellular proliferation, metabolism, and inflammation. This technical guide provides a comprehensive overview of the mechanism of action of this compound with a focus on its effects on transcriptional repression, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations. This document is intended for researchers, scientists, and drug development professionals exploring novel therapeutic avenues targeting transcriptional regulation.

Introduction

Alpha-enolase (ENO1) is a ubiquitously expressed enzyme that catalyzes the conversion of 2-phosphoglycerate to phosphoenolpyruvate in the glycolytic pathway.[1] However, ENO1 also exhibits non-glycolytic functions based on its subcellular localization.[2] An alternatively translated isoform of ENO1, known as c-myc promoter-binding protein 1 (MBP-1), localizes to the nucleus and acts as a transcriptional repressor of the c-myc proto-oncogene.[1][3] this compound (ENOblock) is a novel, nonsubstrate analogue inhibitor of enolase that has been shown to modulate these non-glycolytic functions.[4] This whitepaper will delve into the core mechanism by which this compound exerts its effects on transcriptional repression.

Mechanism of Action: Transcriptional Repression

The primary mechanism through which this compound influences transcriptional repression is by promoting the nuclear localization of enolase.[4][2] In the nucleus, enolase/MBP-1 binds to specific DNA sequences, notably the P2 promoter of the c-myc gene, and negatively regulates its transcription.[3] This leads to a downstream cascade of effects on cell proliferation and metabolism.

Furthermore, treatment with this compound has been demonstrated to down-regulate the expression of other key regulatory genes, indicating a broader role for enolase in transcriptional control.[4][5]

Signaling Pathway

The proposed signaling pathway for this compound-mediated transcriptional repression is as follows:

AP-III-a4_hydrochloride AP-III-a4 Hydrochloride Enolase_cytoplasm Enolase (Cytoplasm) AP-III-a4_hydrochloride->Enolase_cytoplasm Binds to Enolase_nucleus Enolase/MBP-1 (Nucleus) Enolase_cytoplasm->Enolase_nucleus Induces Nuclear Translocation c-myc_promoter c-myc Promoter Enolase_nucleus->c-myc_promoter Binds to Target_Genes Other Target Gene Promoters (e.g., Pck-1, Srebp-1) Enolase_nucleus->Target_Genes Binds to Transcriptional_Repression Transcriptional Repression c-myc_promoter->Transcriptional_Repression Target_Genes->Transcriptional_Repression

This compound signaling pathway.

Quantitative Data

The effects of this compound on enolase activity and gene expression have been quantified in various studies. The following tables summarize key findings.

ParameterValueCell Line/ModelReference
Enolase Inhibition (IC50) 0.576 µMPurified enolase[6]
Gene TargetEffect of AP-III-a4 (ENOblock) TreatmentCell Line/ModelReference
c-Myc Decreased expressionAdipocytes
Phosphoenolpyruvate carboxykinase (PEPCK/Pck-1) Inhibited expressionHepatocytes, Kidney cells, T2DM mice[4]
Sterol regulatory element-binding protein-1 (Srebp-1) Down-regulationT2DM mice[2]
Tumor necrosis factor-α (Tnf-α) Down-regulated expressionObese animals[5]
Interleukin-6 (Il-6) Down-regulated expressionObese animals[5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the effects of this compound on transcriptional repression.

Nuclear Translocation Assay

This protocol describes how to assess the nuclear localization of enolase following treatment with this compound.

cluster_0 Cell Culture and Treatment cluster_1 Cell Fractionation cluster_2 Western Blot Analysis Cell_Culture 1. Culture cells (e.g., 3T3-L1 pre-adipocytes or Huh7 hepatocytes) to desired confluency. Treatment 2. Treat cells with this compound (e.g., 10 µM) or vehicle control for a specified time. Cell_Culture->Treatment Harvest 3. Harvest cells and perform nuclear and cytoplasmic fractionation using a commercial kit. Treatment->Harvest Protein_Quant 4. Quantify protein concentration in each fraction (e.g., BCA assay). Harvest->Protein_Quant SDS_PAGE 5. Separate proteins by SDS-PAGE and transfer to a PVDF membrane. Protein_Quant->SDS_PAGE Blocking 6. Block the membrane with 5% non-fat milk or BSA in TBST. SDS_PAGE->Blocking Primary_Ab 7. Incubate with primary antibodies against enolase, a nuclear marker (e.g., Lamin B1), and a cytoplasmic marker (e.g., GAPDH). Blocking->Primary_Ab Secondary_Ab 8. Incubate with HRP-conjugated secondary antibodies. Primary_Ab->Secondary_Ab Detection 9. Detect signals using an ECL substrate and imaging system. Secondary_Ab->Detection

Workflow for Nuclear Translocation Assay.
Gene Expression Analysis (RT-qPCR)

This protocol details the steps to quantify changes in target gene expression after this compound treatment.

cluster_0 Cell Treatment and RNA Extraction cluster_1 cDNA Synthesis cluster_2 Quantitative PCR (qPCR) Cell_Treatment 1. Treat cells with this compound at various concentrations and time points. RNA_Extraction 2. Extract total RNA using a suitable method (e.g., TRIzol reagent). Cell_Treatment->RNA_Extraction cDNA_Synthesis 3. Synthesize cDNA from the extracted RNA using a reverse transcription kit. RNA_Extraction->cDNA_Synthesis qPCR_Setup 4. Set up qPCR reactions with SYBR Green master mix, cDNA, and gene-specific primers for target genes (e.g., c-Myc, Pck-1) and a housekeeping gene (e.g., GAPDH). cDNA_Synthesis->qPCR_Setup qPCR_Run 5. Run the qPCR on a real-time PCR system. qPCR_Setup->qPCR_Run Data_Analysis 6. Analyze the data using the ΔΔCt method to determine relative gene expression. qPCR_Run->Data_Analysis

References

Initial Studies on the Biological Activity of AP-III-a4 Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AP-III-a4 hydrochloride, also known as ENOblock, is a novel small molecule inhibitor of the glycolytic enzyme enolase. Initial studies have demonstrated its potential as a therapeutic agent in oncology and metabolic diseases. This technical guide provides an in-depth overview of the early biological activity studies of this compound, detailing its mechanism of action, effects on cellular processes, and in vivo efficacy. The guide includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the implicated signaling pathways and experimental workflows to support further research and development.

Introduction

This compound is a non-substrate analogue that directly binds to and inhibits the activity of enolase, a crucial metalloenzyme that catalyzes the conversion of 2-phosphoglycerate (2-PG) to phosphoenolpyruvate (PEP) in the glycolytic pathway.[1] This inhibition disrupts cellular energy metabolism and has been shown to elicit a range of anti-cancer and metabolic effects. The compound has a reported IC50 of 0.576 µM for enolase inhibition.[1][2] This guide summarizes the foundational research on this compound, providing a comprehensive resource for scientists in the field.

Quantitative Data Summary

The following tables summarize the key quantitative findings from initial studies on this compound.

Table 1: In Vitro Efficacy of this compound

ParameterCell LineConcentrationEffectCitation
IC50 (Enolase Inhibition)-0.576 µMInhibition of enolase activity[1][2]
Cell ViabilityHCT1160-10 µM (24 h)Dose-dependent inhibition[2]
Cell InvasionHCT1160.625 µMSignificant inhibition[2]
Cell MigrationHCT1160-10 µM (24 or 48 h)Dose-dependent inhibition[2]
ApoptosisHCT1160-10 µM (24 or 48 h)Induction of apoptosis[2]
Glucose UptakeHepatocytes10 µM (24 h)Induction[2]
PEPCK ExpressionHepatocytes & Kidney Cells10 µM (24 h)Inhibition[2]

Table 2: In Vivo Efficacy of this compound in Zebrafish Model

ParameterConcentrationDurationEffectCitation
Cancer Cell Metastasis10 µM96 hReduced cancer cell dissemination[2]
PEPCK Expression10 µM96 hInhibition[2]

Experimental Protocols

This section provides detailed methodologies for the key experiments conducted to evaluate the biological activity of this compound.

Enolase Inhibition Assay (General Protocol)

This protocol describes a general method to determine the inhibitory effect of this compound on enolase activity, which can be measured spectrophotometrically.

Materials:

  • Purified enolase enzyme

  • This compound

  • 2-Phosphoglycerate (2-PG) as substrate

  • Assay buffer (e.g., Triethanolamine buffer, pH 7.4)

  • Spectrophotometer capable of measuring absorbance at 240 nm

Procedure:

  • Prepare a reaction mixture containing the assay buffer and purified enolase enzyme.

  • Add varying concentrations of this compound to the reaction mixture and incubate for a predetermined time to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the substrate, 2-PG.

  • Monitor the increase in absorbance at 240 nm, which corresponds to the formation of phosphoenolpyruvate (PEP).

  • Calculate the initial reaction rates for each inhibitor concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • HCT116 colon cancer cells

  • This compound

  • McCoy's 5a Medium with 10% FBS

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide (MTT) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed HCT116 cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0-10 µM) for 24 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Cell Migration and Invasion Assays

Materials:

  • HCT116 cells

  • This compound

  • 6-well plates

  • Sterile pipette tip

Procedure:

  • Grow HCT116 cells to a confluent monolayer in 6-well plates.

  • Create a "scratch" or wound in the monolayer using a sterile pipette tip.

  • Wash the wells with PBS to remove detached cells.

  • Add fresh medium containing different concentrations of this compound.

  • Capture images of the wound at 0 hours and after 24 or 48 hours.

  • Measure the wound closure area to quantify cell migration.

Materials:

  • HCT116 cells

  • This compound

  • Transwell inserts with a porous membrane (8 µm pore size)

  • Matrigel

  • Serum-free medium and medium with serum (chemoattractant)

  • Cotton swabs

  • Crystal violet stain

Procedure:

  • Coat the upper surface of the transwell inserts with Matrigel and allow it to solidify.

  • Seed HCT116 cells in the upper chamber in serum-free medium containing various concentrations of this compound.

  • Fill the lower chamber with a medium containing serum as a chemoattractant.

  • Incubate for 24-48 hours to allow for cell invasion.

  • Remove non-invading cells from the upper surface of the membrane with a cotton swab.

  • Fix and stain the invading cells on the lower surface of the membrane with crystal violet.

  • Count the number of stained cells under a microscope to quantify invasion.

Apoptosis Assay (Annexin V/PI Staining)

This assay uses flow cytometry to detect early (Annexin V positive) and late (Annexin V and Propidium Iodide positive) apoptotic cells.

Materials:

  • HCT116 cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Treat HCT116 cells with different concentrations of this compound for 24 or 48 hours.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in binding buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.

  • Analyze the stained cells by flow cytometry to determine the percentage of apoptotic cells.

Western Blot Analysis for Signaling Proteins

This technique is used to detect changes in the expression and phosphorylation of key proteins in a signaling pathway.

Materials:

  • HCT116 cells treated with this compound

  • Lysis buffer

  • Primary antibodies (e.g., anti-Akt, anti-phospho-Akt, anti-Bcl-xL, anti-GAPDH)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • SDS-PAGE equipment and reagents

  • Western blotting apparatus

Procedure:

  • Lyse the treated and untreated HCT116 cells to extract total protein.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies against the target proteins (e.g., phospho-Akt, total Akt, Bcl-xL) and a loading control (e.g., GAPDH).

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the relative protein expression levels.

Glucose Uptake Assay (2-NBDG)

This assay measures the uptake of a fluorescent glucose analog, 2-NBDG, into cells.

Materials:

  • Hepatocytes or other relevant cell lines

  • This compound

  • 2-Deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose (2-NBDG)

  • Glucose-free medium

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Culture cells in a 96-well plate.

  • Treat the cells with this compound for the desired time.

  • Wash the cells and incubate them with 2-NBDG in a glucose-free medium.

  • After the incubation period, wash the cells to remove extracellular 2-NBDG.

  • Measure the intracellular fluorescence using a microplate reader or visualize by fluorescence microscopy.

In Vivo Zebrafish Metastasis and PEPCK Expression Study

Materials:

  • Zebrafish embryos

  • Fluorescently labeled cancer cells

  • This compound

  • Microinjection apparatus

  • Fluorescence stereomicroscope

  • RNA extraction kit

  • qRT-PCR reagents and instrument

Procedure:

  • Metastasis Assay:

    • Microinject fluorescently labeled cancer cells into the yolk sac or circulation of 2-day-old zebrafish embryos.

    • Expose the embryos to this compound (e.g., 10 µM) in the embryo water.

    • After 96 hours, image the embryos using a fluorescence stereomicroscope.

    • Quantify the dissemination of cancer cells from the primary injection site to other parts of the embryo.

  • PEPCK Expression Analysis:

    • Expose zebrafish larvae to this compound for 96 hours.

    • Pool the larvae and extract total RNA.

    • Synthesize cDNA from the extracted RNA.

    • Perform quantitative real-time PCR (qRT-PCR) using primers specific for the zebrafish PEPCK gene.

    • Normalize the PEPCK expression to a housekeeping gene to determine the relative change in expression.

Visualization of Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and the general experimental workflows.

G cluster_0 This compound Action cluster_1 Glycolysis Pathway cluster_2 Downstream Cellular Effects cluster_3 Metabolic Regulation AP-III-a4 AP-III-a4 Enolase Enolase AP-III-a4->Enolase Inhibits (IC50=0.576 µM) Glucose_Uptake Glucose Uptake (Induced) AP-III-a4->Glucose_Uptake PEPCK_Expression PEPCK Expression (Inhibited) AP-III-a4->PEPCK_Expression PEP PEP Glycolysis_Inhibition Glycolysis Inhibition Enolase->Glycolysis_Inhibition 2-PG 2-PG 2-PG->PEP Enolase PI3K/Akt_Pathway PI3K/Akt Pathway (Decreased p-Akt) Glycolysis_Inhibition->PI3K/Akt_Pathway Cell_Migration_Invasion Cell Migration & Invasion (Inhibited) Glycolysis_Inhibition->Cell_Migration_Invasion Cell_Viability Cell Viability (Decreased) Glycolysis_Inhibition->Cell_Viability Bcl-xL_Expression Bcl-xL Expression (Decreased) PI3K/Akt_Pathway->Bcl-xL_Expression Apoptosis Apoptosis Induction Bcl-xL_Expression->Apoptosis Gluconeogenesis Gluconeogenesis (Suppressed) PEPCK_Expression->Gluconeogenesis G cluster_0 In Vitro Experimental Workflow Cell_Culture Cell Culture (e.g., HCT116) Treatment Treatment with This compound Cell_Culture->Treatment Cell_Viability Cell Viability Assay (MTT) Treatment->Cell_Viability Migration_Invasion Migration/Invasion Assays (Wound Healing, Transwell) Treatment->Migration_Invasion Apoptosis Apoptosis Assay (Flow Cytometry) Treatment->Apoptosis Western_Blot Western Blot (p-Akt, Bcl-xL) Treatment->Western_Blot Glucose_Uptake Glucose Uptake Assay (2-NBDG) Treatment->Glucose_Uptake G cluster_1 In Vivo (Zebrafish) Experimental Workflow Microinjection Microinjection of Fluorescent Cancer Cells Treatment Exposure to This compound Microinjection->Treatment Imaging Fluorescence Imaging (Metastasis Analysis) Treatment->Imaging RNA_Extraction RNA Extraction from Larvae Treatment->RNA_Extraction qRT_PCR qRT-PCR for PEPCK Expression RNA_Extraction->qRT_PCR

References

Unraveling the Enigma of ENOblock: A Technical Guide to Its Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth exploration of the off-target effects of ENOblock (also known as AP-III-a4), a small molecule initially identified as an inhibitor of the glycolytic enzyme enolase. Subsequent research has revealed a more complex mechanism of action, suggesting that many of its biological effects stem from interactions with targets other than enolase or by modulating the non-glycolytic "moonlighting" functions of this ubiquitous enzyme. This document summarizes the current understanding of ENOblock's molecular interactions, presents available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to support further investigation and drug development efforts.

The Controversy Surrounding Enolase Inhibition

ENOblock was first described as a non-substrate analog inhibitor of enolase, with a reported IC50 of 0.576 µM.[1] This initial finding positioned ENOblock as a promising tool to probe the role of enolase in various pathological conditions, including cancer and metabolic diseases. However, this primary mechanism of action has been a subject of significant debate within the scientific community.

Subsequent independent studies have failed to replicate the direct enzymatic inhibition of enolase by ENOblock.[2][3][4][5] These investigations utilized various in vitro enzyme activity assays, including NADH-coupled assays and direct spectrophotometric detection of phosphoenolpyruvate (PEP), and found that ENOblock did not inhibit enolase activity.[2][3][4][5] It was discovered that ENOblock's strong UV absorbance interferes with the direct spectrophotometric assay, potentially explaining the initial discrepancy.[2][4] This body of evidence strongly suggests that the observed cellular and physiological effects of ENOblock are likely attributable to off-target interactions or a more nuanced modulation of enolase's non-canonical functions.

Off-Target Effects and Modulation of Enolase's Moonlighting Functions

The prevailing hypothesis is that ENOblock's biological activities are mediated through off-target effects or by influencing the "moonlighting" functions of enolase, which are distinct from its role in glycolysis.[6][7][8][9] Enolase is known to translocate to the nucleus, where it can act as a transcriptional repressor.[8] ENOblock has been shown to promote this nuclear translocation of enolase, leading to the downregulation of specific gene expression programs.[6][8]

Transcriptional Regulation

The primary off-target effects of ENOblock appear to be centered on the transcriptional regulation of key genes involved in metabolism and inflammation. In various cell and animal models, ENOblock treatment has been shown to repress the expression of master regulators of:

  • Lipid Homeostasis: Sterol Regulatory Element-Binding Proteins 1a and 1c (Srebp-1a and Srebp-1c).[7][9]

  • Gluconeogenesis: Phosphoenolpyruvate carboxykinase (Pck-1).[7][9]

  • Inflammation: Tumor necrosis factor-alpha (Tnf-α) and Interleukin-6 (Il-6).[7][9]

These transcriptional changes provide a mechanistic basis for the observed anti-obesity and anti-diabetic effects of ENOblock in preclinical models.[6][7]

Quantitative Data on ENOblock's Effects

While comprehensive quantitative data on the direct binding affinities of ENOblock to a wide range of off-target proteins from techniques like kinome scanning or cellular thermal shift assay (CETSA) coupled with proteomics is not publicly available, the following table summarizes the key reported quantitative effects of ENOblock on various biological parameters.

ParameterSystemConcentration/DoseObserved EffectReference(s)
Enolase Inhibition (IC50) In vitro enzyme assay0.576 µMInitial report of direct inhibition[1]
Enolase Inhibition In vitro enzyme assaysUp to 500 µMNo inhibition observed in subsequent studies[2]
Cell Viability (HCT116) Human colon cancer cells0-10 µM (24h)Dose-dependent inhibition[1]
Cancer Cell Invasion HCT116 cells0.625 µMSignificant inhibition[1]
Gene Expression (Adipogenesis) Differentiating preadipocytes10 µM (72h)Downregulation of adipogenic regulatory genes[9]
Mitochondrial Membrane Potential 3T3-L1 preadipocytes10 µM (72h)Induces mitochondrial uncoupling[9]
Body Weight Diet-induced obese miceNot specifiedReduction in body weight gain[7]
Food Intake Diet-induced obese miceNot specifiedLowered cumulative food intake[7]
Fecal Lipid Content Diet-induced obese miceNot specifiedIncreased[7]
Blood Glucose db/db mice (T2DM model)Not specifiedReduction in hyperglycemia[6]
Serum Lipids db/db mice (T2DM model)Not specifiedReduction in hyperlipidemia[6]

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of ENOblock's off-target effects.

Enolase Activity Assay (NADH-Coupled Method)

This protocol is adapted from studies that re-evaluated the direct inhibitory effect of ENOblock on enolase.

Objective: To measure enolase activity in the presence of ENOblock using a coupled enzymatic reaction that monitors the oxidation of NADH.

Materials:

  • Cell lysates or purified enolase

  • Assay Buffer: 10 mM KCl, 5 mM MgSO₄, 100 mM triethanolamine, pH 7.4

  • NADH: 400 µM

  • ADP: 2 mM

  • 2-Phosphoglycerate (2-PGA)

  • Pyruvate Kinase (PK)

  • Lactate Dehydrogenase (LDH)

  • ENOblock

  • 96-well microplate reader with fluorescence detection (Ex/Em = 340/460 nm)

Procedure:

  • Prepare the reaction mixture containing Assay Buffer, NADH, ADP, PK, and LDH.

  • Add cell lysate or purified enolase to the wells of a 96-well plate.

  • Add varying concentrations of ENOblock or vehicle control to the wells.

  • Initiate the reaction by adding 2-PGA.

  • Immediately begin monitoring the decrease in NADH fluorescence at 340 nm excitation and 460 nm emission over time.

  • Calculate the rate of NADH oxidation, which is proportional to the enolase activity.

Adipocyte Differentiation and Gene Expression Analysis

This protocol describes the induction of preadipocyte differentiation and subsequent analysis of gene expression changes upon ENOblock treatment.

Objective: To assess the effect of ENOblock on the expression of adipogenic and metabolic genes during adipocyte differentiation.

Materials:

  • 3T3-L1 preadipocytes

  • Differentiation medium (e.g., DMEM with high glucose, 10% FBS, insulin, dexamethasone, and IBMX)

  • ENOblock

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix and primers for target genes (e.g., Srebp-1c, Pck1, Tnf-α, Il-6)

  • qPCR instrument

Procedure:

  • Culture 3T3-L1 preadipocytes to confluence.

  • Induce differentiation by replacing the growth medium with differentiation medium.

  • Treat the differentiating cells with ENOblock (e.g., 10 µM) or vehicle control for a specified period (e.g., 72 hours).

  • Harvest the cells and extract total RNA using a commercial kit.

  • Synthesize cDNA from the extracted RNA.

  • Perform qPCR using specific primers for the target genes and a reference gene (e.g., Gapdh).

  • Analyze the relative gene expression using the ΔΔCt method.

Analysis of Mitochondrial Uncoupling

This protocol outlines a method to assess changes in mitochondrial membrane potential as an indicator of mitochondrial uncoupling.

Objective: To determine if ENOblock induces mitochondrial uncoupling in cells.

Materials:

  • 3T3-L1 preadipocytes or other suitable cell line

  • ENOblock

  • Tetramethylrhodamine, ethyl ester (TMRE) or similar mitochondrial membrane potential-sensitive dye

  • FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) as a positive control for uncoupling

  • Fluorescence microscope or flow cytometer

Procedure:

  • Culture cells to the desired confluency.

  • Treat cells with ENOblock, vehicle control, or FCCP for the desired time.

  • Incubate the cells with TMRE dye according to the manufacturer's instructions.

  • Wash the cells to remove excess dye.

  • Analyze the fluorescence intensity of the cells using a fluorescence microscope or flow cytometer. A decrease in TMRE fluorescence indicates a loss of mitochondrial membrane potential and suggests mitochondrial uncoupling.

Visualizing Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the off-target effects of ENOblock.

ENOblock_Mechanism cluster_input cluster_cellular_effects cluster_downstream ENOblock ENOblock Enolase Enolase (Cytoplasmic) ENOblock->Enolase Promotes nuclear translocation NuclearEnolase Enolase (Nuclear) Enolase->NuclearEnolase Transcription Transcriptional Repression NuclearEnolase->Transcription Lipid Lipid Homeostasis (Srebp-1a/c ↓) Transcription->Lipid Gluco Gluconeogenesis (Pck-1 ↓) Transcription->Gluco Inflam Inflammation (Tnf-α, Il-6 ↓) Transcription->Inflam

Caption: Proposed mechanism of ENOblock's off-target effects.

Gene_Expression_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Molecular Analysis Preadipocytes 1. Culture Preadipocytes Differentiation 2. Induce Differentiation Preadipocytes->Differentiation Treatment 3. Treat with ENOblock Differentiation->Treatment RNA_Extraction 4. RNA Extraction Treatment->RNA_Extraction cDNA_Synthesis 5. cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR 6. qPCR Analysis cDNA_Synthesis->qPCR Data_Analysis 7. Relative Gene Expression qPCR->Data_Analysis

Caption: Experimental workflow for gene expression analysis.

Enolase_Activity_Assay_Logic cluster_reaction Coupled Enzymatic Reaction cluster_detection Detection PGA 2-PGA Enolase Enolase PGA->Enolase PEP PEP PK Pyruvate Kinase PEP->PK Pyruvate Pyruvate LDH Lactate Dehydrogenase Pyruvate->LDH Lactate Lactate NADH NADH (Fluorescent) NADH->LDH NAD NAD+ (Non-fluorescent) Enolase->PEP PK->Pyruvate LDH->Lactate LDH->NAD

Caption: Logic of the NADH-coupled enolase activity assay.

Conclusion and Future Directions

The available evidence strongly indicates that the biological effects of ENOblock are not due to the direct inhibition of enolase's glycolytic activity. Instead, its mechanism of action appears to be rooted in the modulation of enolase's non-glycolytic, or "moonlighting," functions, particularly its role as a transcriptional repressor. This leads to significant downstream effects on metabolic and inflammatory pathways.

A critical gap in the current understanding of ENOblock's pharmacology is the lack of comprehensive, quantitative data on its direct off-target interactions. To fully elucidate its mechanism of action and potential for therapeutic development, future studies should focus on:

  • Unbiased Off-Target Profiling: Employing techniques such as affinity chromatography coupled with mass spectrometry, kinome-wide scanning, and cellular thermal shift assays (CETSA) to identify and quantify the direct protein binders of ENOblock.

  • Target Validation: Once potential off-targets are identified, genetic and pharmacological approaches should be used to validate their role in mediating the observed cellular and physiological effects of ENOblock.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of ENOblock to separate on-target from off-target effects and to optimize its pharmacological profile.

A more complete understanding of ENOblock's off-target landscape will be crucial for its potential development as a therapeutic agent and for its continued use as a chemical probe to explore the multifaceted roles of enolase and other cellular pathways.

References

The Role of Enolase Dimerization in AP-III-a4 Hydrochloride Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Enolase, a dimeric metalloenzyme, is a crucial component of the glycolytic pathway and has been identified as a potential therapeutic target in various diseases, including cancer. AP-III-a4 hydrochloride, also known as ENOblock, was initially reported as a non-substrate analog inhibitor of enolase, directly binding to the enzyme and impeding its activity. However, this claim has been contested, with subsequent research suggesting that AP-III-a4 does not inhibit enolase's enzymatic function in vitro and that the original findings may have been the result of assay interference.

This technical guide provides a comprehensive overview of the current understanding of the interaction between this compound and enolase, with a specific focus on the potential role of enolase dimerization in this binding. Due to the conflicting reports and the absence of detailed biophysical data, this document will present the available information from both perspectives, highlight the existing knowledge gaps, and provide detailed experimental protocols for the key assays cited in the relevant literature. The critical role of enolase dimerization in ligand binding is a central theme, explored through structural insights and hypothetical models in the absence of direct experimental evidence for AP-III-a4.

Introduction to Enolase and its Dimerization

Enolase is a metalloenzyme that catalyzes the reversible dehydration of 2-phospho-D-glycerate (2-PGA) to phosphoenolpyruvate (PEP) in the penultimate step of glycolysis.[1] In humans, three isoforms of enolase (alpha, beta, and gamma) can form both homodimers and heterodimers. The dimeric structure is essential for its catalytic activity.[2] Each subunit consists of a smaller N-terminal domain and a larger C-terminal domain which forms a TIM barrel structure and contains the active site.[1] The dimerization interface is extensive and involves interactions between the two subunits, creating a stable quaternary structure.[3]

This compound (ENOblock) and its Interaction with Enolase

This compound, or ENOblock, was first described as a novel small molecule that directly binds to enolase and inhibits its activity, with a reported IC50 of 0.576 μM.[2][3] This compound was identified through a screen for cytotoxic agents effective under hypoxic conditions.[3] However, a subsequent study by Satani et al. (2016) challenged these findings, presenting evidence that ENOblock does not inhibit enolase activity in vitro.[4] This study suggested that the observed inhibition in the original report might be an artifact of the spectrophotometric assay used, as ENOblock exhibits strong UV absorbance.[4]

Quantitative Data: A Notable Gap in the Literature

A thorough review of the existing literature reveals a significant lack of quantitative binding data for the interaction between AP-III-a4 and enolase. While an IC50 value was initially reported, crucial biophysical parameters such as the dissociation constant (Kd), association rate constant (kon), dissociation rate constant (koff), and thermodynamic parameters (enthalpy ΔH, and entropy ΔS) have not been published. This absence of data prevents a complete understanding of the binding affinity and the forces driving the interaction.

Table 1: Reported Inhibition Data for this compound against Enolase

CompoundTargetIC50 (µM)Assay MethodSource
AP-III-a4 (ENOblock)Enolase0.576Spectrophotometric assayJung et al., 2013[3]
AP-III-a4 (ENOblock)EnolaseNo inhibition observedNADH-coupled fluorometric assay, 31P NMRSatani et al., 2016[4]

The Putative Role of Enolase Dimerization in Ligand Binding

While direct evidence for the role of enolase dimerization in AP-III-a4 binding is absent, the dimeric nature of the enzyme is fundamental to its function and presents several possibilities for ligand interaction. The dimer interface creates a unique chemical environment and can influence the conformation of the active sites. Allosteric inhibitors, which bind to a site distinct from the active site, often target such interfaces to modulate enzyme activity.

Hypothetical Model of AP-III-a4 Binding to Enolase Dimer cluster_dimer Enolase Dimer cluster_binding Hypothetical Binding of AP-III-a4 Monomer1 Monomer A ActiveSite1 Active Site A Monomer1->ActiveSite1 contains DimerInterface Dimer Interface Monomer1->DimerInterface Monomer2 Monomer B ActiveSite2 Active Site B Monomer2->ActiveSite2 contains Monomer2->DimerInterface DimerInterface->ActiveSite1 Conformational change DimerInterface->ActiveSite2 Conformational change APIIIa4 AP-III-a4 AllostericSite Putative Allosteric Site (at or near dimer interface) APIIIa4->AllostericSite Binds to AllostericSite->DimerInterface Influences

Caption: Hypothetical binding of AP-III-a4 to an allosteric site on the enolase dimer.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the literature regarding the AP-III-a4 and enolase interaction.

Enolase Inhibition Assay (Spectrophotometric Method - Jung et al., 2013)

This assay measures the production of phosphoenolpyruvate (PEP) from 2-phosphoglycerate (2-PGA) by monitoring the increase in absorbance at 240 nm.

  • Reagents:

    • Purified enolase

    • Reaction buffer: 50 mM imidazole-HCl (pH 6.8), 2.0 mM MgSO₄, 400 mM KCl

    • Substrate: 2-phospho-D-glycerate (2-PGA)

    • Inhibitor: this compound (ENOblock) or vehicle control (e.g., DMSO)

  • Procedure:

    • Prepare a reaction mixture containing the reaction buffer and purified enolase (3–9 units).

    • Add varying concentrations of AP-III-a4 or vehicle control to the reaction mixture.

    • Pre-incubate the mixture at 37°C for a specified time.

    • Initiate the reaction by adding 1 µmol of 2-PGA.

    • Immediately measure the absorbance at 240 nm over time using a spectrophotometer.

    • The rate of increase in absorbance is proportional to enolase activity.

    • Calculate the percent inhibition at each AP-III-a4 concentration relative to the vehicle control to determine the IC50 value.

Workflow for Spectrophotometric Enolase Inhibition Assay start Start prep_mix Prepare reaction mix (Buffer, Enolase) start->prep_mix add_inhibitor Add AP-III-a4 or Vehicle prep_mix->add_inhibitor pre_incubate Pre-incubate at 37°C add_inhibitor->pre_incubate add_substrate Add 2-PGA to initiate reaction pre_incubate->add_substrate measure_abs Measure Absorbance at 240 nm add_substrate->measure_abs analyze Calculate % Inhibition and IC50 measure_abs->analyze end End analyze->end

Caption: Workflow of the spectrophotometric enolase inhibition assay.

NADH-Coupled Fluorometric Enolase Activity Assay (Satani et al., 2016)

This assay is an alternative method that is less susceptible to interference from UV-absorbing compounds. The formation of PEP is coupled to the oxidation of NADH, which is monitored by a decrease in fluorescence.[4]

  • Reagents:

    • Cell lysate or purified enolase

    • Assay buffer: 10 mM KCl, 5 mM MgSO₄, 100 mM triethanolamine (pH 7.4)

    • NADH (400 µM)

    • ADP (2 mM)

    • Pyruvate kinase (PK) and Lactate dehydrogenase (LDH) in excess

    • Substrate: 2-PGA (2.5 mM)

    • Inhibitor: this compound or vehicle control

  • Procedure:

    • In a 96-well plate, combine the assay buffer, NADH, ADP, PK, LDH, and the enolase source.

    • Add varying concentrations of AP-III-a4 or vehicle control.

    • Initiate the reaction by adding 2-PGA.

    • Immediately measure the fluorescence (excitation at 340 nm, emission at 460 nm) over time using a plate reader.

    • The rate of decrease in fluorescence corresponds to enolase activity.

    • Compare the rates in the presence of AP-III-a4 to the vehicle control.

³¹P NMR-Based Enolase Activity Assay (Satani et al., 2016)

This method directly monitors the conversion of 2-PGA to PEP by observing the distinct phosphorus-31 nuclear magnetic resonance signals of the two molecules.[4]

  • Reagents:

    • Purified enolase

    • Reaction buffer (as in 4.1 or 4.2) prepared with 10% D₂O for NMR lock

    • Substrate: 2-PGA

    • Inhibitor: this compound or vehicle control

  • Procedure:

    • In an NMR tube, combine the reaction buffer, 2-PGA, and either AP-III-a4 or vehicle control.

    • Acquire a baseline ³¹P NMR spectrum.

    • Initiate the reaction by adding a small volume of concentrated enolase solution.

    • Acquire ³¹P NMR spectra at regular time intervals.

    • Integrate the signal intensities for the distinct peaks of 2-PGA and PEP to monitor the reaction progress.

Proposed Biophysical Characterization of AP-III-a4 Binding

To resolve the controversy and to understand the role of dimerization, a detailed biophysical characterization of the AP-III-a4-enolase interaction is necessary. The following are proposed experimental approaches.

Surface Plasmon Resonance (SPR)

SPR can be used to measure the kinetics (kon and koff) and affinity (Kd) of the binding between AP-III-a4 and enolase in real-time without the need for labels.

  • Experimental Workflow:

    • Immobilize purified enolase (either wild-type dimer or a stabilized monomer mutant, if available) onto a sensor chip.

    • Flow a series of concentrations of AP-III-a4 over the chip surface.

    • Monitor the change in the refractive index, which is proportional to the binding of AP-III-a4 to the immobilized enolase.

    • Fit the resulting sensorgrams to a suitable binding model to determine kon, koff, and Kd.

SPR Experimental Workflow for AP-III-a4-Enolase Binding start Start immobilize Immobilize Enolase (Dimer or Monomer) on Sensor Chip start->immobilize flow_buffer Flow Running Buffer (Establish Baseline) immobilize->flow_buffer inject_analyte Inject AP-III-a4 (Association) flow_buffer->inject_analyte flow_buffer2 Flow Running Buffer (Dissociation) inject_analyte->flow_buffer2 regenerate Regenerate Sensor Surface flow_buffer2->regenerate analyze Analyze Sensorgram (Determine kon, koff, Kd) flow_buffer2->analyze regenerate->flow_buffer Next Concentration end End analyze->end

Caption: A typical workflow for a Surface Plasmon Resonance experiment.

Isothermal Titration Calorimetry (ITC)

ITC can be used to determine the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters (ΔH and ΔS) of the interaction.

  • Experimental Workflow:

    • Place a solution of purified enolase in the sample cell of the calorimeter.

    • Fill the titration syringe with a concentrated solution of AP-III-a4.

    • Perform a series of small injections of AP-III-a4 into the enolase solution.

    • Measure the heat released or absorbed upon each injection.

    • Integrate the heat changes and plot them against the molar ratio of AP-III-a4 to enolase.

    • Fit the resulting isotherm to a binding model to determine Kd, n, ΔH, and ΔS.

Conclusion and Future Directions

To move forward, it is imperative that rigorous biophysical studies, such as Surface Plasmon Resonance and Isothermal Titration Calorimetry, are conducted to definitively determine the binding affinity and thermodynamics of AP-III-a4 for enolase. Furthermore, to address the core question of this guide, these studies should be performed on both the dimeric and, if possible, a stabilized monomeric form of enolase to elucidate the role of the quaternary structure in this potential interaction. Such studies will not only resolve the existing controversy but also provide a clearer path for evaluating enolase as a therapeutic target and the potential of molecules like AP-III-a4 in drug development.

References

Methodological & Application

AP-III-a4 Hydrochloride: In Vitro Assay Protocols and Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AP-III-a4 hydrochloride, also known as ENOblock, is a potent and specific non-substrate analogue inhibitor of enolase, a key enzyme in the glycolytic pathway.[1][2][3] With an IC50 value of 0.576 µM, this small molecule has emerged as a valuable tool for investigating the role of glycolysis in various pathological conditions, particularly in cancer and metabolic disorders.[1][2][3][4] This document provides detailed in vitro assay protocols for evaluating the activity of this compound and summarizes its effects on cellular processes.

Mechanism of Action

This compound directly binds to and inhibits the activity of enolase, an essential metalloenzyme that catalyzes the conversion of 2-phosphoglycerate (2-PG) to phosphoenolpyruvate (PEP) in the penultimate step of glycolysis.[2][5] By blocking this critical step, AP-III-a4 disrupts cellular energy metabolism, leading to a cascade of downstream effects. In cancer cells, this inhibition results in decreased viability, reduced migration and invasion, and the induction of apoptosis.[1][3][4] Furthermore, AP-III-a4 has been shown to influence glucose metabolism by inducing glucose uptake and inhibiting the expression of phosphoenolpyruvate carboxykinase (PEPCK), a key enzyme in gluconeogenesis.[1][3][4]

Signaling Pathways

The inhibitory action of AP-III-a4 on enolase instigates changes in several signaling pathways, most notably those related to cell survival and metabolism. A key observed downstream effect is the downregulation of the PI3K/Akt signaling pathway.[1] Inhibition of enolase leads to decreased expression of Akt and the anti-apoptotic protein Bcl-xL, which are critical regulators of cell survival.[1]

AP-III-a4 AP-III-a4 Enolase Enolase AP-III-a4->Enolase Inhibits Apoptosis Apoptosis AP-III-a4->Apoptosis Induces Glycolysis Glycolysis Enolase->Glycolysis Catalyzes PI3K/Akt Pathway PI3K/Akt Pathway Glycolysis->PI3K/Akt Pathway Modulates Cell Survival Cell Survival PI3K/Akt Pathway->Cell Survival Promotes Cell Survival->Apoptosis Inhibits

Caption: this compound signaling pathway.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound in various in vitro assays.

ParameterValueCell Line/SystemReference
IC50 (Enolase Inhibition) 0.576 µMPurified Enolase[1][2][3]
Cell Viability Inhibition Dose-dependent (0-10 µM)HCT116[1][4]
Inhibition of Cancer Cell Invasion Significant at 0.625 µMHCT116[1]
Induction of Glucose Uptake Effective at 10 µMHepatocytes and Kidney Cells[1][3][4]
Inhibition of PEPCK Expression Effective at 10 µMHepatocytes and Kidney Cells[1][3][4]

Experimental Protocols

Enolase Activity Assay (Biochemical Assay)

This protocol is designed to measure the direct inhibitory effect of this compound on purified enolase.

Workflow:

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare Assay Buffer Prepare Assay Buffer Prepare Enolase Solution Prepare Enolase Solution Prepare Assay Buffer->Prepare Enolase Solution Incubate Enolase with AP-III-a4 Incubate Enolase with AP-III-a4 Prepare Enolase Solution->Incubate Enolase with AP-III-a4 Prepare AP-III-a4 Solutions Prepare AP-III-a4 Solutions Prepare AP-III-a4 Solutions->Incubate Enolase with AP-III-a4 Prepare Substrate Solution Prepare Substrate Solution Initiate Reaction with Substrate Initiate Reaction with Substrate Prepare Substrate Solution->Initiate Reaction with Substrate Incubate Enolase with AP-III-a4->Initiate Reaction with Substrate Incubate at 37°C Incubate at 37°C Initiate Reaction with Substrate->Incubate at 37°C Measure Absorbance at 240 nm Measure Absorbance at 240 nm Incubate at 37°C->Measure Absorbance at 240 nm Calculate Enolase Activity Calculate Enolase Activity Measure Absorbance at 240 nm->Calculate Enolase Activity Determine IC50 Value Determine IC50 Value Calculate Enolase Activity->Determine IC50 Value

Caption: Workflow for the in vitro enolase activity assay.

Materials:

  • Purified enolase (3–9 units)

  • This compound

  • Assay Buffer: 50 mM Imidazole-HCl (pH 6.8), 2.0 mM MgSO₄, 400 mM KCl

  • Substrate: 2-phospho-D-glycerate

  • Spectrophotometer capable of reading absorbance at 240 nm

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of dilutions to be tested.

  • In a reaction vessel, incubate the purified enolase (3–9 units) with varying concentrations of this compound or vehicle control in the assay buffer.

  • Initiate the enzymatic reaction by adding 1 µmol of the substrate, 2-phospho-D-glycerate.

  • Incubate the reaction mixture at 37°C for 10 minutes.

  • Measure the optical density (OD) at 240 nm using a spectrophotometer. The increase in absorbance corresponds to the formation of phosphoenolpyruvate.

  • Calculate the percentage of enolase inhibition for each concentration of this compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (Cell-Based Assay)

This protocol assesses the effect of this compound on the viability of cancer cells, such as the HCT116 colon cancer cell line.[1][4]

Workflow:

cluster_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis Seed HCT116 cells Seed HCT116 cells Incubate for 24h Incubate for 24h Seed HCT116 cells->Incubate for 24h Treat with AP-III-a4 Treat with AP-III-a4 Incubate for 24h->Treat with AP-III-a4 Harvest Cells Harvest Cells Incubate for 24h->Harvest Cells Treat with AP-III-a4->Incubate for 24h Induce Hypoxia (optional) Induce Hypoxia (optional) Induce Hypoxia (optional)->Treat with AP-III-a4 Stain with Trypan Blue Stain with Trypan Blue Harvest Cells->Stain with Trypan Blue Count Viable and Dead Cells Count Viable and Dead Cells Stain with Trypan Blue->Count Viable and Dead Cells Calculate Cell Viability Calculate Cell Viability Count Viable and Dead Cells->Calculate Cell Viability

Caption: Workflow for the cell viability assay.

Materials:

  • HCT116 colon cancer cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Trypan blue solution (0.4%)

  • Hemocytometer or automated cell counter

  • 6-well plates

Procedure:

  • Seed 3 x 10⁵ HCT116 cells per well in a 6-well plate and allow them to adhere for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 1.25, 2.5, 5, and 10 µM) or vehicle control in triplicate. For hypoxia studies, cells can be pre-incubated in a hypoxic chamber for 4 hours prior to treatment.[3]

  • Incubate the treated cells for 24 hours.

  • Harvest the cells by trypsinization and resuspend them in phosphate-buffered saline (PBS).

  • Mix a small aliquot of the cell suspension with trypan blue solution.

  • Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer or an automated cell counter.

  • Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

Conclusion

This compound is a powerful research tool for studying the role of enolase and glycolysis in health and disease. The protocols outlined in this document provide a framework for the in vitro characterization of its inhibitory activity and its effects on cancer cell biology. These assays are fundamental for the continued investigation of AP-III-a4 as a potential therapeutic agent.

References

Application Notes and Protocols for AP-III-a4 Hydrochloride in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mechanism of Action

AP-III-a4 is a nonsubstrate analogue that directly binds to and inhibits the activity of enolase, a metalloenzyme that catalyzes the conversion of 2-phosphoglycerate (2-PG) to phosphoenolpyruvate (PEP) in the penultimate step of glycolysis.[2] The half-maximal inhibitory concentration (IC50) for enolase inhibition by AP-III-a4 has been determined to be 0.576 µM.[1][2][3] By inhibiting enolase, AP-III-a4 disrupts glycolysis, a critical pathway for energy production in rapidly proliferating cells, such as cancer cells.

Beyond its role in glycolysis, enolase has been implicated in other cellular processes. AP-III-a4-mediated inhibition of enolase has been shown to decrease the expression of AKT and Bcl-Xl, which are negative regulators of apoptosis, thereby promoting cancer cell death.[1]

Signaling Pathway

AP-III-a4_Signaling_Pathway AP_III_a4 AP-III-a4 HCl (ENOblock) Enolase Enolase AP_III_a4->Enolase Inhibits Glycolysis Glycolysis Enolase->Glycolysis Catalyzes AKT AKT Enolase->AKT Regulates Bcl_Xl Bcl-Xl Enolase->Bcl_Xl Regulates Cancer_Metastasis Cancer Cell Metastasis Glycolysis->Cancer_Metastasis Promotes Apoptosis Apoptosis AKT->Apoptosis Inhibits Bcl_Xl->Apoptosis Inhibits

Caption: AP-III-a4 hydrochloride inhibits enolase, disrupting glycolysis and downregulating AKT and Bcl-Xl, leading to apoptosis and reduced cancer cell metastasis.

In Vitro and In Vivo (Zebrafish) Data Summary

While specific in vivo mouse dosage data is not available, the following table summarizes the reported effects of AP-III-a4 in in vitro cell culture and in a zebrafish model. This information can be used as a starting point for designing in vivo mouse studies.

Model SystemConcentration/DoseDurationKey Findings
HCT116 Colon Cancer Cells0-10 µM24 hDose-dependent inhibition of cell viability.[1]
Cancer Cells (unspecified)0-10 µM24 or 48 hInhibition of cancer cell migration and invasion; induction of apoptosis.[1]
Cancer Cells (unspecified)0.625 µMNot SpecifiedSignificant inhibition of cancer cell invasion.[1]
Hepatocytes and Kidney Cells10 µM24 hInduction of glucose uptake and inhibition of phosphoenolpyruvate carboxykinase (PEPCK) expression.[1]
Zebrafish10 µM96 hInhibition of cancer cell metastasis and suppression of the gluconeogenesis regulator PEPCK.[1]

Experimental Protocols (Based on Non-Murine Studies)

The following are generalized protocols derived from the available literature. These protocols must be adapted and optimized for mouse studies.

In Vitro Cell Viability Assay
  • Cell Culture: Culture HCT116 colon cancer cells in appropriate media and conditions.

  • Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in culture media to achieve final concentrations ranging from 0 to 10 µM. Replace the media in the wells with the media containing the different concentrations of this compound.

  • Incubation: Incubate the plates for 24 hours.

  • Viability Assessment: Assess cell viability using a standard method such as the MTT or WST-1 assay, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

In Vitro Cell Migration and Invasion Assays
  • Cell Culture: Culture cancer cells in appropriate media.

  • Assay Setup: Use a Boyden chamber or a similar transwell insert system with a chemoattractant in the lower chamber.

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0-10 µM) for a specified period (e.g., 24 or 48 hours).

  • Seeding: Seed the pre-treated cells in the upper chamber of the transwell inserts. For invasion assays, the inserts should be coated with a basement membrane extract (e.g., Matrigel).

  • Incubation: Incubate the plates to allow for cell migration or invasion.

  • Quantification: After incubation, fix and stain the cells that have migrated or invaded to the lower surface of the membrane. Count the cells under a microscope.

  • Data Analysis: Compare the number of migrated/invaded cells in the treated groups to the control group.

Experimental Workflow for Future In Vivo Mouse Studies

The following diagram outlines a potential workflow for initiating in vivo mouse studies with this compound.

In_Vivo_Mouse_Study_Workflow cluster_0 Phase 1: Preliminary Studies cluster_1 Phase 2: Efficacy Studies cluster_2 Phase 3: Data Analysis A Maximum Tolerated Dose (MTD) Study B Pharmacokinetic (PK) Study A->B C Pharmacodynamic (PD) Study B->C D Tumor Xenograft Model C->D E Metastasis Model C->E F Diabetic Mouse Model C->F G Tumor Growth Inhibition Analysis D->G J Toxicity Assessment D->J H Metastasis Quantification E->H E->J I Biomarker Analysis F->I F->J

Caption: A proposed workflow for conducting in vivo mouse studies with this compound, starting from preliminary MTD and PK/PD studies to efficacy evaluation in various disease models.

Recommendations for In Vivo Mouse Studies

Given the absence of established in vivo dosage data for this compound in mice, it is crucial to conduct initial dose-finding and pharmacokinetic studies.

  • Maximum Tolerated Dose (MTD) Study: Begin with a dose-escalation study to determine the MTD of this compound when administered via the intended route (e.g., intraperitoneal, oral). This will establish a safe dose range for subsequent efficacy studies.

  • Pharmacokinetic (PK) Analysis: Following administration of a single dose, collect blood samples at various time points to determine key PK parameters such as Cmax, Tmax, half-life, and bioavailability. This will inform the optimal dosing schedule.

  • Efficacy Studies: Once a safe and effective dosing regimen is established, proceed with efficacy studies in relevant mouse models of cancer or diabetes.

Conclusion

This compound is a promising enolase inhibitor with demonstrated anti-cancer and metabolic regulatory effects in in vitro and zebrafish models. While specific in vivo dosage guidelines for mice are currently unavailable, the information and protocols provided in these application notes offer a foundation for researchers to design and conduct their own studies. A systematic approach, beginning with MTD and PK studies, is essential for the successful translation of this compound to in vivo mouse models.

References

Application Notes: The Use of ENOblock in Cell Migration and Invasion Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

ENOblock is a small molecule compound identified as a direct binder and inhibitor of alpha-enolase (ENO1), a key enzyme in the glycolytic pathway.[1] Beyond its metabolic role, ENO1 is a "moonlighting" protein with critical functions in various cellular processes, including cancer progression.[1] In many tumor types, ENO1 is overexpressed and localized to the cell surface, where it acts as a plasminogen receptor.[2] This interaction facilitates the conversion of plasminogen to plasmin, a serine protease that degrades components of the extracellular matrix (ECM), thereby promoting tumor cell migration, invasion, and metastasis.[2]

ENOblock has been shown to inhibit cancer cell metastasis in vivo, making it a valuable tool for studying the role of ENO1 in cancer biology and for screening potential anti-metastatic therapeutics.[1] It is reported to disrupt the non-glycolytic functions of ENO1, leading to a reduction in cell motility and invasive potential. However, it is important to note that while ENOblock binds to enolase, some studies suggest its biological effects may be independent of direct inhibition of the enzyme's catalytic activity, indicating a potentially complex mechanism of action.[3]

These application notes provide an overview of the signaling pathways affected by ENO1, protocols for assessing the inhibitory effects of ENOblock on cell migration and invasion, and templates for quantitative data presentation.

ENO1 Signaling in Cell Migration and Invasion

Alpha-enolase (ENO1) promotes cell migration and invasion through at least two interconnected mechanisms. On the cell surface, it enhances pericellular proteolysis. Intracellularly, it is implicated in signaling pathways that regulate the expression of genes associated with an invasive phenotype. ENOblock is hypothesized to interfere with these functions.

ENOblock_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cancer Cell Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin uPA/tPA ECM Extracellular Matrix (ECM) Plasmin->ECM Proteolysis Degraded_ECM Degraded ECM ECM->Degraded_ECM Migration_Invasion Cell Migration & Invasion Degraded_ECM->Migration_Invasion ENO1_surface Surface ENO1 ENO1_surface->Plasmin Binds & Localizes PI3K PI3K ENO1_surface->PI3K Intracellular Signaling AKT Akt PI3K->AKT EMT_TF EMT Transcription Factors (Snail, ZEB) AKT->EMT_TF E_cadherin E-cadherin (Adhesion) EMT_TF->E_cadherin Represses Vimentin Vimentin (Motility) EMT_TF->Vimentin Induces E_cadherin->Migration_Invasion Vimentin->Migration_Invasion ENOblock ENOblock ENOblock->ENO1_surface Inhibits Function

Caption: ENO1's role in migration and invasion, and the inhibitory action of ENOblock.

Quantitative Data Summary

Effective evaluation of an inhibitor requires robust quantitative analysis. The following tables provide a template for summarizing data from wound healing and transwell invasion assays when testing various concentrations of ENOblock.

Table 1: Effect of ENOblock on Cell Migration (Wound Healing Assay) This table presents representative data. Researchers should replace it with their own experimental results.

Treatment GroupConcentration (µM)Wound Closure at 24h (%)Inhibition of Migration (%)P-value vs. Vehicle
Vehicle Control0 (0.1% DMSO)85.2 ± 5.60-
ENOblock563.9 ± 7.125.0< 0.05
ENOblock1041.7 ± 4.951.1< 0.01
ENOblock2522.1 ± 6.274.1< 0.001
Positive Control(e.g., Cytochalasin D)10.5 ± 3.387.7< 0.001

Inhibition (%) is calculated as: [1 - (Wound Closure_ENOblock / Wound Closure_Vehicle)] * 100

Table 2: Effect of ENOblock on Cell Invasion (Transwell Assay) This table presents representative data. Researchers should replace it with their own experimental results.

Treatment GroupConcentration (µM)Invaded Cells (Avg. per field)Inhibition of Invasion (%)P-value vs. Vehicle
Vehicle Control0 (0.1% DMSO)150 ± 120-
ENOblock5102 ± 932.0< 0.05
ENOblock1063 ± 758.0< 0.01
ENOblock2529 ± 580.7< 0.001
Positive Control(e.g., Batimastat)15 ± 490.0< 0.001

Inhibition (%) is calculated as: [1 - (Invaded Cells_ENOblock / Invaded Cells_Vehicle)] * 100

Experimental Protocols

Two standard in vitro methods for assessing cell migration and invasion are the Wound Healing (Scratch) Assay and the Transwell Invasion Assay.

Protocol 1: Wound Healing (Scratch) Assay with ENOblock

This assay measures collective cell migration across a 2D surface. A "wound" is created in a confluent cell monolayer, and the rate at which cells migrate to close the wound is monitored over time in the presence or absence of an inhibitor.

Wound_Healing_Workflow cluster_workflow Wound Healing Assay Workflow A 1. Seed Cells Plate cells to form a confluent monolayer. B 2. Create Wound Scratch the monolayer with a sterile pipette tip. A->B C 3. Treat with ENOblock Add media with Vehicle or different ENOblock concentrations. B->C D 4. Image (Time 0) Immediately acquire baseline images of the wound. C->D E 5. Incubate Incubate cells for 12-24 hours. D->E F 6. Image (Time X) Acquire final images of the same wound locations. E->F G 7. Analyze Data Measure wound area/width and calculate % wound closure. F->G

Caption: Workflow for the Wound Healing (Scratch) Assay.

Methodology:

  • Cell Seeding:

    • Seed cells (e.g., MDA-MB-231, HT-1080) into a 12- or 24-well plate at a density that will form a confluent monolayer within 24 hours.

  • Wound Creation:

    • Once cells are ~95-100% confluent, use a sterile p200 pipette tip to make a straight scratch vertically through the center of the monolayer.

    • To create a reference cross, a second scratch can be made horizontally.

    • Gently wash the wells twice with phosphate-buffered saline (PBS) to remove detached cells and debris.

  • Inhibitor Treatment:

    • Prepare fresh culture medium containing the desired concentrations of ENOblock (e.g., 0, 5, 10, 25 µM). Include a vehicle control (e.g., 0.1% DMSO).

    • Add the respective media to each well. It is crucial to use low-serum media (e.g., 1-2% FBS) to minimize cell proliferation, which can confound migration results.

  • Imaging:

    • Immediately after adding the treatment media, place the plate on an inverted microscope.

    • Acquire images of the scratch at predefined locations for each well (Time 0). Mark these locations for subsequent imaging.

    • Return the plate to the incubator (37°C, 5% CO₂).

    • Image the same locations at subsequent time points (e.g., 12, 24 hours).

  • Data Analysis:

    • Use image analysis software (e.g., ImageJ/Fiji) to measure the area or width of the scratch at Time 0 and the final time point.

    • Calculate the percent wound closure for each condition: % Wound Closure = [1 - (Final Wound Area / Initial Wound Area)] * 100

    • Normalize the results to the vehicle control to determine the percent inhibition.

Protocol 2: Transwell Invasion Assay with ENOblock

This assay, also known as a Boyden chamber assay, measures the ability of cells to invade through a basement membrane matrix in response to a chemoattractant. It is a more robust model for tumor cell invasion than the 2D scratch assay.

Transwell_Invasion_Workflow cluster_workflow Transwell Invasion Assay Workflow A 1. Rehydrate Insert Coat transwell insert with Matrigel and allow to solidify. B 2. Add Chemoattractant Place media with chemoattractant (e.g., 10% FBS) in the lower chamber. A->B C 3. Seed & Treat Cells Add serum-starved cells with ENOblock/Vehicle in serum-free media to the upper chamber. B->C D 4. Incubate Incubate for 24-48 hours to allow for cell invasion. C->D E 5. Remove Non-invaded Cells Use a cotton swab to gently remove cells from the top of the membrane. D->E F 6. Fix & Stain Fix and stain the invaded cells on the bottom of the membrane. E->F G 7. Image & Quantify Count stained cells in multiple microscopic fields. F->G

Caption: Workflow for the Transwell Invasion Assay.

Methodology:

  • Insert Preparation:

    • Thaw a basement membrane extract (BME) like Matrigel™ on ice. Dilute it with cold, serum-free medium.

    • Add 50-100 µL of the diluted BME to the upper chamber of 24-well transwell inserts (typically with an 8 µm pore size membrane).

    • Incubate the plate at 37°C for at least 1 hour to allow the gel to solidify.

  • Cell Preparation:

    • Culture cells to ~80% confluency.

    • Serum-starve the cells for 18-24 hours before the assay to enhance their response to the chemoattractant.

    • Harvest cells using trypsin and resuspend them in serum-free medium at a concentration of 0.5-1.0 x 10⁶ cells/mL.

  • Assay Setup:

    • Add 600-750 µL of culture medium containing a chemoattractant (e.g., 10% FBS) to the lower wells of the 24-well plate.

    • Prepare cell suspensions in serum-free medium containing the desired concentrations of ENOblock or vehicle control.

    • Carefully remove any rehydration buffer from the inserts and add 100-200 µL of the cell suspension to the upper chamber of each insert.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 to 48 hours, depending on the cell type's invasive capacity.

  • Staining and Quantification:

    • After incubation, carefully remove the inserts from the wells.

    • Use a cotton swab to gently wipe away the non-invaded cells and Matrigel from the upper surface of the membrane.

    • Fix the invaded cells on the bottom of the membrane by immersing the insert in cold methanol for 10 minutes.

    • Stain the cells by immersing the insert in a 0.1% crystal violet solution for 20 minutes.

    • Gently wash the inserts with water to remove excess stain and allow them to air dry.

  • Data Analysis:

    • Use an inverted microscope to image the bottom of the membrane.

    • Count the number of stained (invaded) cells in 3-5 representative fields of view for each insert.

    • Calculate the average number of invaded cells per field for each condition and normalize to the vehicle control to determine the percent inhibition.

References

Application Notes and Protocols for AP-III-a4 Hydrochloride in Immunometabolism Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AP-III-a4 hydrochloride, also known as ENOblock, is a potent and specific non-substrate analog inhibitor of enolase, a critical metalloenzyme in the glycolytic pathway.[1] Enolase catalyzes the conversion of 2-phosphoglycerate (2-PG) to phosphoenolpyruvate (PEP), a vital step for ATP production.[1] By directly binding to enolase, this compound effectively blocks this key step in glycolysis. This targeted inhibition of a central metabolic pathway makes this compound a valuable tool for investigating the intricate relationship between cellular metabolism and immune function, a field known as immunometabolism.

Activated immune cells undergo significant metabolic reprogramming, often characterized by a switch to aerobic glycolysis (the Warburg effect), to support their proliferation, differentiation, and effector functions. Consequently, targeting glycolysis with inhibitors like this compound offers a powerful approach to modulate immune responses and study the metabolic requirements of various immune cell subsets. These application notes provide detailed protocols for utilizing this compound to study its effects on T-cell activation and macrophage polarization, two fundamental processes in adaptive and innate immunity.

Mechanism of Action

This compound's primary mechanism of action is the direct inhibition of enolase activity. This leads to a reduction in the production of phosphoenolpyruvate (PEP) and downstream metabolites, thereby disrupting glycolysis. Beyond its role in glycolysis, enolase has been implicated in various "moonlighting" functions, which may also be modulated by AP-III-a4.[2] Additionally, studies have shown that ENOblock can inhibit the expression of phosphoenolpyruvate carboxykinase (PEPCK), a key enzyme in gluconeogenesis.[3]

Data Presentation

The following tables summarize key quantitative data related to the activity of this compound and its effects on relevant biological parameters.

Table 1: In Vitro Inhibitory Activity of this compound

ParameterValueCell Line/SystemReference
IC₅₀ (Enolase Inhibition)0.576 µMPurified Enolase[1]
Inhibition of HCT116 cell viabilityDose-dependent (0-10 µM)HCT116 colon cancer cells[1]

Table 2: In Vivo Effects of ENOblock Treatment in a High-Fat Diet Mouse Model

ParameterEffect of ENOblock TreatmentTissueReference
TNF-αReductionLiver[2][3]
IL-6ReductionLiver[2][3]
Pck-1 (PEPCK1) expressionReductionLiver[3]
Pck-2 (PEPCK2) expressionReductionLiver[3]

Experimental Protocols

Protocol 1: T-Cell Proliferation Assay

This protocol details the use of this compound to investigate its effect on T-cell proliferation, a key feature of T-cell activation that is highly dependent on glycolysis.

Materials:

  • This compound (ENOblock)

  • Peripheral Blood Mononuclear Cells (PBMCs) or isolated CD4+ or CD8+ T-cells

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Anti-CD3 and Anti-CD28 antibodies (for T-cell stimulation)

  • Cell Proliferation Dye (e.g., CFSE or CellTrace™ Violet)

  • 96-well flat-bottom culture plates

  • Flow cytometer

Procedure:

  • Cell Preparation: Isolate PBMCs or T-cells from whole blood using standard methods (e.g., Ficoll-Paque density gradient centrifugation).

  • Cell Staining: Resuspend cells at 1 x 10⁶ cells/mL in PBS and stain with a cell proliferation dye according to the manufacturer's instructions. This dye is equally distributed among daughter cells upon division, allowing for the tracking of proliferation by flow cytometry.

  • T-Cell Activation: Coat a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in PBS) overnight at 4°C. Wash the wells with sterile PBS before adding cells.

  • Treatment with this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of this compound in complete RPMI-1640 medium to achieve final concentrations ranging from 0.1 µM to 10 µM. A vehicle control (DMSO) should be included.

  • Assay Setup: Seed the stained T-cells at a density of 2 x 10⁵ cells/well in the anti-CD3 coated plate. Add soluble anti-CD28 antibody (e.g., 1-2 µg/mL) to each well. Immediately add the different concentrations of this compound or vehicle control to the respective wells.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 72-96 hours.

  • Flow Cytometry Analysis: Harvest the cells and analyze by flow cytometry. The proliferation of T-cells will be indicated by the sequential halving of the fluorescence intensity of the cell proliferation dye.

  • Data Analysis: Quantify the percentage of proliferated cells and the proliferation index for each treatment condition.

Protocol 2: Macrophage Polarization Assay

This protocol describes how to use this compound to study the role of glycolysis in macrophage polarization, a process where macrophages differentiate into pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes.

Materials:

  • This compound (ENOblock)

  • Human or mouse bone marrow-derived macrophages (BMDMs) or a monocyte cell line (e.g., THP-1)

  • Complete RPMI-1640 or DMEM medium

  • PMA (for THP-1 differentiation)

  • LPS (Lipopolysaccharide) and IFN-γ (for M1 polarization)

  • IL-4 and IL-13 (for M2 polarization)

  • Antibodies for flow cytometry (e.g., anti-CD80, anti-CD86 for M1; anti-CD206, anti-CD163 for M2)

  • 24-well culture plates

  • Flow cytometer or qPCR for gene expression analysis

Procedure:

  • Macrophage Differentiation (for THP-1 cells): Seed THP-1 monocytes at 5 x 10⁵ cells/mL in a 24-well plate and differentiate into M0 macrophages by treating with PMA (e.g., 100 ng/mL) for 48 hours.[4] Replace the medium with fresh complete medium and rest the cells for 24 hours.

  • Treatment with this compound: Prepare serial dilutions of this compound in the appropriate complete medium (final concentrations ranging from 0.1 µM to 10 µM).

  • Macrophage Polarization:

    • M1 Polarization: Treat the M0 macrophages with LPS (100 ng/mL) and IFN-γ (20 ng/mL) in the presence or absence of different concentrations of this compound.

    • M2 Polarization: Treat the M0 macrophages with IL-4 (20 ng/mL) and IL-13 (20 ng/mL) in the presence or absence of different concentrations of this compound.

    • Include an untreated M0 control and a vehicle control for each polarization condition.

  • Incubation: Incubate the plates for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • Analysis of Polarization Markers:

    • Flow Cytometry: Harvest the cells and stain with fluorescently labeled antibodies against M1 (e.g., CD80, CD86) and M2 (e.g., CD206, CD163) surface markers. Analyze the percentage of positive cells and the mean fluorescence intensity.

    • qPCR: Lyse the cells and extract RNA. Perform quantitative real-time PCR to analyze the gene expression of M1 markers (e.g., NOS2, TNF, IL1B) and M2 markers (e.g., ARG1, MRC1, CCL18).

  • Data Analysis: Compare the expression of polarization markers between the treated and untreated groups to determine the effect of this compound on macrophage polarization.

Protocol 3: Cytokine Release Assay

This protocol outlines how to measure the effect of this compound on the production and release of key cytokines from activated T-cells.

Materials:

  • This compound (ENOblock)

  • PBMCs or isolated T-cells

  • Complete RPMI-1640 medium

  • Anti-CD3 and Anti-CD28 antibodies

  • 96-well culture plates

  • ELISA or multiplex cytokine assay kits (e.g., for IFN-γ, IL-2, TNF-α)

Procedure:

  • T-Cell Activation and Treatment: Follow steps 1, 3, 4, and 5 of the T-Cell Proliferation Assay protocol.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 24-72 hours. The optimal incubation time will depend on the specific cytokines being measured.

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes to pellet the cells. Carefully collect the supernatant from each well without disturbing the cell pellet.

  • Cytokine Measurement: Measure the concentration of cytokines (e.g., IFN-γ, IL-2) in the collected supernatants using ELISA or a multiplex cytokine assay according to the manufacturer's instructions.[5][6]

  • Data Analysis: Generate dose-response curves for the effect of this compound on the production of each cytokine.

Protocol 4: Seahorse XF Metabolic Flux Analysis

This protocol provides a framework for using the Seahorse XF Analyzer to measure the real-time effects of this compound on glycolysis in immune cells.

Materials:

  • This compound (ENOblock)

  • Immune cells of interest (e.g., T-cells, macrophages)

  • Seahorse XF Assay Medium

  • Seahorse XF Glycolysis Stress Test Kit (containing glucose, oligomycin, and 2-deoxyglucose [2-DG])

  • Seahorse XF96 or XFe96 Analyzer and cell culture microplates

Procedure:

  • Cell Seeding: Seed the immune cells in a Seahorse XF cell culture microplate at an optimized density. For non-adherent cells, the plate should be pre-coated with an attachment solution (e.g., poly-D-lysine).[7]

  • Cell Treatment: Pre-treat the cells with different concentrations of this compound or vehicle control for a predetermined amount of time (e.g., 1-4 hours) in a standard CO₂ incubator.

  • Assay Preparation: Just before the assay, replace the culture medium with Seahorse XF Assay Medium supplemented with L-glutamine and incubate the plate in a non-CO₂ incubator at 37°C for 1 hour.

  • Seahorse XF Glycolysis Stress Test:

    • Load the sensor cartridge with the components of the Glycolysis Stress Test Kit: glucose, oligomycin (an ATP synthase inhibitor), and 2-DG (a glycolysis inhibitor).

    • Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer.

    • The instrument will measure the extracellular acidification rate (ECAR), an indicator of glycolysis, at baseline and after the sequential injection of glucose, oligomycin, and 2-DG.

  • Data Analysis: The Seahorse software will calculate key parameters of glycolytic function, including glycolysis, glycolytic capacity, and glycolytic reserve. Compare these parameters between the this compound-treated and control groups.

Signaling Pathways

The inhibition of glycolysis by this compound is expected to impact key signaling pathways that regulate immunometabolism, particularly the mTOR and AMPK pathways.

immunometabolism_signaling TCR TCR Activation Glucose_Uptake Glucose Uptake (GLUT1) TCR->Glucose_Uptake Upregulates Glycolysis Glycolysis Glucose_Uptake->Glycolysis Enolase Enolase Glycolysis->Enolase mTORC1 mTORC1 Enolase->mTORC1 Supports AMPK AMPK Enolase->AMPK Depletion of ATP activates AP_III_a4 AP-III-a4 HCl (ENOblock) AP_III_a4->Enolase Inhibits PEPCK PEPCK AP_III_a4->PEPCK Inhibits mTORC1->Glycolysis Promotes T_Cell_Effector T-Cell Effector Function (Proliferation, Cytokine Production) mTORC1->T_Cell_Effector Promotes AMPK->mTORC1 Inhibits Macrophage_M1 M1 Macrophage Polarization (Pro-inflammatory) T_Cell_Effector->Macrophage_M1 Influences

Caption: this compound inhibits enolase, disrupting glycolysis and impacting mTOR and AMPK signaling in immune cells.

experimental_workflow Immune_Cells Isolate Immune Cells (T-Cells or Macrophages) Stimulation Stimulate/Polarize (e.g., anti-CD3/CD28, LPS/IFN-γ) Immune_Cells->Stimulation Treatment Treat with AP-III-a4 HCl Stimulation->Treatment Incubation Incubate (24-96 hours) Treatment->Incubation Analysis Analysis Incubation->Analysis Proliferation Proliferation Assay (Flow Cytometry) Analysis->Proliferation Polarization Polarization Markers (Flow Cytometry, qPCR) Analysis->Polarization Cytokines Cytokine Release (ELISA, Multiplex) Analysis->Cytokines Metabolism Metabolic Flux (Seahorse) Analysis->Metabolism

References

Application Notes and Protocols: Investigating AP-III-a4 Hydrochloride in Combination Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AP-III-a4 hydrochloride, also known as ENOblock, is an inhibitor of enolase, a key enzyme in the glycolytic pathway.[1] Cancer cells often exhibit elevated rates of glycolysis, a phenomenon known as the Warburg effect, to support their rapid proliferation and survival. Targeting this metabolic vulnerability with enolase inhibitors like AP-III-a4 presents a promising strategy in oncology. While preclinical studies have demonstrated the standalone anticancer effects of AP-III-a4, its potential in combination with other established cancer therapies remains an area of active investigation.[1] This document provides a comprehensive overview of the rationale, experimental protocols, and data interpretation for evaluating the synergistic or additive effects of this compound in combination with conventional chemotherapeutic agents, targeted therapies, and immunotherapies.

Mechanism of Action and Rationale for Combination Therapy

AP-III-a4 functions by inhibiting enolase, which catalyzes the conversion of 2-phosphoglycerate to phosphoenolpyruvate in glycolysis. This inhibition is expected to deplete intracellular ATP, induce oxidative stress, and ultimately lead to cancer cell death.[2] Combining AP-III-a4 with other anticancer agents could offer several advantages:

  • Synergistic Cytotoxicity: Targeting both cellular metabolism with AP-III-a4 and another critical pathway (e.g., DNA replication with chemotherapy) may lead to a greater-than-additive cancer cell killing effect.

  • Overcoming Drug Resistance: Cancer cells can develop resistance to conventional therapies. By targeting a fundamental metabolic process, AP-III-a4 may sensitize resistant cells to these agents. Studies have shown that inhibiting glycolysis can sensitize cancer cells to drugs like doxorubicin.[2]

  • Enhanced Apoptosis: The combination of metabolic stress induced by AP-III-a4 and the cytotoxic effects of other drugs can converge on apoptotic pathways, leading to a more robust induction of programmed cell death.

  • Modulation of the Tumor Microenvironment: Glycolysis inhibition can impact the tumor microenvironment, potentially enhancing the efficacy of immunotherapies. For instance, a non-allosteric enolase 1 inhibitor has been shown to sensitize triple-negative breast cancer to checkpoint inhibitors in preclinical models.[3]

Data Presentation: In Vitro Synergism of Glycolysis Inhibitors with Chemotherapy

While specific quantitative data for this compound in combination with other drugs are not yet widely published, the following tables represent hypothetical data based on observed trends with other glycolysis inhibitors, such as 2-deoxy-D-glucose (2-DG), in combination with common chemotherapeutic agents. These tables are for illustrative purposes to guide experimental design and data analysis.

Table 1: In Vitro Cytotoxicity (IC50, µM) of a Glycolysis Inhibitor (GI) in Combination with Doxorubicin in Breast Cancer Cells (e.g., MDA-MB-231).

Treatment GroupGlycolysis Inhibitor (GI)DoxorubicinCombination Index (CI)*
GI Alone 5.0--
Doxorubicin Alone -0.5-
GI + Doxorubicin 1.50.15< 1 (Synergistic)

*Combination Index (CI) is calculated using the Chou-Talalay method.[4] CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Table 2: Apoptosis Induction (% of Apoptotic Cells) by a Glycolysis Inhibitor (GI) and Cisplatin in Ovarian Cancer Cells (e.g., A2780).

Treatment Group% Apoptotic Cells (Annexin V Staining)
Control 5%
GI Alone (IC50) 15%
Cisplatin Alone (IC50) 25%
GI + Cisplatin 60%

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Cell Viability Assay (MTT/CCK-8)

This protocol is used to assess the cytotoxic effects of this compound alone and in combination with another anticancer drug.

Materials:

  • Cancer cell line of interest

  • 96-well plates

  • Complete cell culture medium

  • This compound

  • Combination drug (e.g., Doxorubicin, Cisplatin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent[5]

  • DMSO (for dissolving MTT formazan)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[5]

  • Drug Treatment: Prepare serial dilutions of this compound and the combination drug. Treat cells with each drug alone and in combination at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.[6]

  • MTT/CCK-8 Addition:

    • For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Then, add 100 µL of DMSO to dissolve the formazan crystals.[7]

    • For CCK-8 assay: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours.[5]

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (570 nm for MTT, 450 nm for CCK-8) using a microplate reader.[5][7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each treatment and calculate the Combination Index (CI) using software like CompuSyn to assess synergy.[4][8]

Protocol 2: Western Blot for Apoptosis Markers

This protocol is used to detect the expression of key apoptosis-related proteins, such as cleaved PARP and cleaved Caspase-3, following drug treatment.[9]

Materials:

  • Treated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Lyse the treated cells and quantify the protein concentration.[10]

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.[11]

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

  • Detection: Wash the membrane, add the chemiluminescent substrate, and capture the signal using an imaging system.

  • Analysis: Analyze the band intensities and normalize to a loading control like β-actin. An increase in the cleaved forms of PARP and Caspase-3 indicates apoptosis induction.[9]

Protocol 3: In Vivo Tumor Xenograft Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in combination with another anticancer agent in a mouse model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cells for implantation

  • This compound formulation for in vivo use

  • Combination drug formulation for in vivo use

  • Calipers for tumor measurement

  • Animal monitoring equipment

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of the mice.

  • Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment groups (Vehicle control, AP-III-a4 alone, combination drug alone, AP-III-a4 + combination drug).

  • Drug Administration: Administer the drugs according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).

  • Tumor Measurement: Measure tumor volume with calipers every 2-3 days.

  • Monitoring: Monitor the body weight and overall health of the mice throughout the study.

  • Endpoint and Analysis: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blot). Compare tumor growth inhibition between the different treatment groups.[12]

Mandatory Visualizations

Signaling_Pathway cluster_glycolysis Glycolysis cluster_chemo Chemotherapy Glucose Glucose 2-PG 2-PG Glucose->2-PG PEP PEP 2-PG->PEP Enolase Pyruvate Pyruvate PEP->Pyruvate ATP_Depletion ATP Depletion PEP->ATP_Depletion Oxidative_Stress Oxidative Stress PEP->Oxidative_Stress AP-III-a4 AP-III-a4 AP-III-a4->PEP Inhibits Chemotherapy Chemotherapy DNA_Damage DNA Damage Chemotherapy->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis ATP_Depletion->Apoptosis Oxidative_Stress->Apoptosis

Caption: Signaling pathway of AP-III-a4 and chemotherapy leading to apoptosis.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cancer Cell Culture Drug_Treatment Treat with AP-III-a4 +/- Combination Drug Cell_Culture->Drug_Treatment Viability_Assay Cell Viability Assay (MTT/CCK-8) Drug_Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (Western Blot) Drug_Treatment->Apoptosis_Assay Data_Analysis IC50 & Combination Index Analysis Viability_Assay->Data_Analysis Tumor_Implantation Tumor Xenograft Implantation Data_Analysis->Tumor_Implantation Promising Combinations Drug_Administration Administer Drugs Tumor_Implantation->Drug_Administration Tumor_Monitoring Monitor Tumor Growth & Animal Health Drug_Administration->Tumor_Monitoring Endpoint_Analysis Endpoint Analysis Tumor_Monitoring->Endpoint_Analysis Logical_Relationship cluster_evidence Lines of Evidence Hypothesis Hypothesis: Combining AP-III-a4 with other cancer drugs enhances efficacy Synergy Synergistic Cytotoxicity (CI < 1) Hypothesis->Synergy Apoptosis Increased Apoptosis Markers (Cleaved PARP/Caspase-3) Hypothesis->Apoptosis Tumor_Regression Enhanced In Vivo Tumor Regression Hypothesis->Tumor_Regression Conclusion Conclusion: Combination therapy is a viable strategy Synergy->Conclusion Apoptosis->Conclusion Tumor_Regression->Conclusion

References

Application Notes and Protocols for In Vivo Delivery of AP-III-a4 Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vivo delivery of AP-III-a4 hydrochloride (also known as ENOblock), a potent non-substrate analogue inhibitor of the enzyme enolase.[1][2] Due to its therapeutic potential in cancer and diabetes research, establishing reliable methods for in vivo administration is critical.[1][3] This document outlines the mechanism of action, formulation strategies for overcoming solubility challenges, and detailed protocols for intravenous and intraperitoneal administration in rodent models.

Introduction to this compound

AP-III-a4 is a small molecule that directly binds to and inhibits enolase, a key metalloenzyme in the glycolytic pathway, with an IC50 of 0.576 µM.[2][4] Enolase catalyzes the conversion of 2-phosphoglycerate (2-PG) to phosphoenolpyruvate (PEP), the ninth step of glycolysis.[2] By inhibiting this step, AP-III-a4 disrupts a critical energy production pathway, which is often upregulated in cancer cells. In vitro studies have shown that AP-III-a4 can inhibit cancer cell migration and invasion, induce apoptosis, and decrease the expression of downstream survival proteins like AKT and Bcl-xL.[1][5]

A primary challenge for the in vivo application of AP-III-a4 is its low aqueous solubility.[1] The hydrochloride salt form demonstrates improved solubility in water (12.5 mg/mL with sonication) compared to the free base, which is largely insoluble.[1][3] However, for systemic administration, specialized formulations are often required to ensure bioavailability and prevent precipitation.

Mechanism of Action and Signaling Pathway

AP-III-a4's primary target is enolase. Inhibition of this enzyme leads to a bottleneck in glycolysis, impacting cellular metabolism. This disruption has been shown to affect several downstream signaling pathways implicated in cell survival and proliferation.

glycolysis_pathway cluster_glycolysis Glycolysis Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P F16BP Fructose-1,6-Bisphosphate F6P->F16BP G3P Glyceraldehyde-3-Phosphate F16BP->G3P 13BPG 1,3-Bisphosphoglycerate G3P->13BPG 3PG 3-Phosphoglycerate 13BPG->3PG 2PG 2-Phosphoglycerate 3PG->2PG PEP Phosphoenolpyruvate 2PG->PEP Enolase Enolase 2PG->Enolase Pyruvate Pyruvate PEP->Pyruvate Enolase->PEP AP_III_a4 AP-III-a4 HCl (ENOblock) AP_III_a4->Enolase Inhibits

Caption: Inhibition of Enolase in the Glycolysis Pathway.

By blocking enolase, AP-III-a4 has been observed to down-regulate the AKT signaling pathway, a crucial regulator of cell survival and apoptosis.

downstream_effects AP_III_a4 AP-III-a4 HCl Enolase Enolase AP_III_a4->Enolase Inhibits Glycolysis Glycolysis Enolase->Glycolysis Disrupts AKT AKT Pathway Glycolysis->AKT Impacts Bcl_xL Bcl-xL AKT->Bcl_xL Down-regulates Apoptosis Apoptosis (Cell Death) Bcl_xL->Apoptosis Promotes

Caption: Downstream effects of Enolase inhibition by AP-III-a4.

Formulation of this compound for In Vivo Use

Proper formulation is essential for the successful in vivo delivery of AP-III-a4, given its solubility characteristics. A common approach for hydrophobic or poorly soluble compounds is the use of a co-solvent system.[6] A validated formulation for AP-III-a4 involves a mixture of DMSO, PEG300, Tween 80, and saline.[7]

Quantitative Data Summary

ParameterValueReference(s)
Chemical Name This compound (ENOblock hydrochloride)[3]
Target Enolase
IC50 0.576 µM[1]
Solubility (H₂O) < 0.1 mg/mL (free base); 12.5 mg/mL (HCl salt, with ultrasound)[1][3]
Solubility (DMSO) ≥ 53 mg/mL (HCl salt); 100-257.5 mg/mL (free base)[1][3]
In Vivo Formulation 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline[7]
Achieved Concentration 5 mg/mL (8.41 mM)[7]

Protocol 1: Preparation of AP-III-a4 HCl Formulation for Injection

This protocol describes the preparation of a 5 mg/mL solution of AP-III-a4 suitable for in vivo administration.[7]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Polyethylene glycol 300 (PEG300), sterile

  • Tween 80 (Polysorbate 80), sterile

  • Saline (0.9% NaCl), sterile

  • Sterile conical tubes (1.5 mL or 15 mL)

  • Vortex mixer

  • Sonicator (optional, but recommended)

Procedure:

  • Prepare Co-solvent Vehicle: In a sterile conical tube, prepare the vehicle by mixing the solvents in the correct proportions first. For every 1 mL of final solution, you will need:

    • 400 µL PEG300

    • 50 µL Tween 80

    • 450 µL Saline

  • Dissolve AP-III-a4 in DMSO: Weigh the required amount of this compound. Dissolve it completely in DMSO to create a 10x stock solution (e.g., for a final concentration of 5 mg/mL, create a 50 mg/mL stock in DMSO). For 1 mL of final solution, dissolve 5 mg of AP-III-a4 HCl in 100 µL of DMSO.

  • Combine Components Sequentially: a. Start with the 400 µL of PEG300. b. Add the 100 µL of AP-III-a4/DMSO stock solution to the PEG300. Vortex thoroughly until the solution is clear. c. Add the 50 µL of Tween 80. Vortex again until the solution is homogeneous. d. Slowly add the 450 µL of saline while vortexing to prevent precipitation.

  • Final Homogenization: Vortex the final mixture for 1-2 minutes. If any cloudiness persists, sonicate the solution for 5-10 minutes until it becomes clear.[7]

  • Sterility and Use: This formulation should be prepared fresh on the day of use.[1] If necessary, it can be sterilized by passing it through a 0.22 µm syringe filter, though the viscosity may make this difficult.

In Vivo Administration Protocols

The following are generalized protocols for intravenous and intraperitoneal injections in mice, which are common routes for systemic delivery of small molecule inhibitors. These protocols should be performed by trained personnel in accordance with an approved animal care and use protocol.

Experimental Workflow Overview

experimental_workflow Start Start Formulation Prepare AP-III-a4 HCl Formulation (Protocol 1) Start->Formulation End End Animal_Prep Animal Preparation (Acclimatization, Weighing) Formulation->Animal_Prep Dose_Calc Calculate Injection Volume (Based on body weight) Animal_Prep->Dose_Calc Injection Administer Compound (IV or IP Route) Dose_Calc->Injection Monitoring Post-injection Monitoring (Adverse effects, behavior) Injection->Monitoring Endpoint Experimental Endpoint (Tumor measurement, tissue collection) Monitoring->Endpoint Data_Analysis Data Analysis Endpoint->Data_Analysis Data_Analysis->End

Caption: General workflow for an in vivo study using AP-III-a4.

Recommended Injection Parameters for Mice

ParameterIntravenous (IV) - Tail VeinIntraperitoneal (IP)Reference(s)
Needle Gauge 27-30 G25-27 G[8][9]
Max Bolus Volume 5 mL/kg (approx. 100 µL/20g mouse)10 mL/kg (approx. 200-250 µL/25g mouse)[8][10]
Injection Angle ~30° to the tail30-45° to the abdomen[9][11]
Anesthesia Required No (with proper restraint)No (with proper restraint)[12]

Protocol 2: Intravenous (IV) Tail Vein Injection in Mice

This method allows for rapid and complete bioavailability of the compound.

Materials:

  • Prepared AP-III-a4 HCl formulation

  • Sterile syringes (e.g., 0.3-1.0 mL)

  • Sterile needles (27-30 G)[8]

  • Mouse restrainer

  • Heat lamp or warming pad

  • 70% Isopropyl alcohol wipes

  • Sterile gauze

Procedure:

  • Animal Preparation: Weigh the mouse to calculate the precise injection volume. To aid in vein visualization, warm the mouse's tail using a heat lamp or by placing the cage on a warming pad.[8][13] This causes vasodilation. Do not overheat the animal.

  • Restraint: Place the mouse in an appropriate restraint device, allowing the tail to be accessible.

  • Vein Identification: Gently rotate the tail to locate one of the two lateral tail veins. Wipe the tail with an alcohol pad to clean the injection site.[13]

  • Injection: a. Load the syringe with the calculated volume of the AP-III-a4 formulation, ensuring no air bubbles are present.[8] b. Align the needle parallel to the tail with the bevel facing up.[11] c. Insert the needle at a shallow angle (~30°) into the distal third of the tail vein.[11] A successful insertion may result in a small "flash" of blood in the needle hub. d. Inject the solution slowly and steadily. The vein should blanch as the solution displaces the blood.[11] If swelling occurs, the needle is not in the vein; withdraw immediately and attempt a more proximal injection.

  • Post-Injection: a. Withdraw the needle and apply gentle pressure to the injection site with sterile gauze to stop any bleeding.[11] b. Return the mouse to its cage and monitor for any immediate adverse reactions for 5-10 minutes.[11]

Protocol 3: Intraperitoneal (IP) Injection in Mice

This route is technically simpler than IV injection and allows for the administration of larger volumes.

Materials:

  • Prepared AP-III-a4 HCl formulation

  • Sterile syringes (e.g., 1.0 mL)

  • Sterile needles (25-27 G)[14]

  • 70% Isopropyl alcohol wipes

Procedure:

  • Animal Preparation: Weigh the mouse to calculate the injection volume.

  • Restraint: Manually restrain the mouse by scruffing the neck and securing the tail. Tilt the mouse so its head is slightly lower than its hindquarters; this causes the abdominal organs to shift forward, reducing the risk of puncture.[9]

  • Site Identification: The injection should be made into the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[10][14]

  • Injection: a. Load the syringe with the calculated volume, removing all air bubbles. b. Insert the needle with the bevel up at a 30-40° angle into the identified injection site.[14] c. Slightly pull back on the plunger (aspirate) to ensure the needle has not entered a blood vessel or organ. If no fluid enters the syringe, it is safe to inject.[9] d. Depress the plunger smoothly to administer the full volume.

  • Post-Injection: a. Withdraw the needle and immediately place it in a sharps container. b. Return the animal to its cage and monitor for any signs of distress or complications.[9]

References

Application Note and Protocols: Western Blot Analysis for Enolase Localization after ENOblock Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-enolase (ENO1) is a multifunctional protein. Primarily known as a key glycolytic enzyme that catalyzes the conversion of 2-phosphoglycerate to phosphoenolpyruvate in the cytoplasm, it also exhibits "moonlighting" functions unrelated to glycolysis.[1][2][3] These non-glycolytic roles, which include transcriptional regulation and plasminogen binding, are critically dependent on its subcellular localization.[1][4] ENO1 can be found in the cytoplasm, nucleus, associated with mitochondria, and on the cell surface, with each location dictating a different biological activity.[1][4][5]

ENOblock is a small molecule that has been reported to alter the cellular localization of enolase, thereby influencing its non-glycolytic functions.[2][6] While initially described as an inhibitor of enolase's enzymatic activity, subsequent studies suggest its primary effect may not be direct enzymatic inhibition but rather a modulation of its cellular roles.[6][7][8] Investigating the effect of compounds like ENOblock on protein translocation is crucial for understanding their mechanism of action and for developing novel therapeutic strategies.

This application note provides a detailed protocol for utilizing subcellular fractionation followed by Western blot analysis to investigate the effects of ENOblock treatment on the localization of enolase in cultured cells.

Principle of the Method

The experimental approach involves treating cultured cells with ENOblock or a vehicle control. Following treatment, the cells are harvested and subjected to subcellular fractionation to separate the cytoplasm, nucleus, and membrane components. The protein concentration of each fraction is determined to ensure equal loading for Western blot analysis. Finally, the relative abundance of enolase in each fraction is quantified by Western blot and densitometry to determine if ENOblock induces a shift in its subcellular localization.

Experimental Workflow and Conceptual Pathway

The following diagrams illustrate the overall experimental procedure and the conceptual basis for ENOblock's effect on enolase localization.

G cluster_workflow Experimental Workflow A Cell Culture & Treatment (Vehicle vs. ENOblock) B Cell Harvesting A->B C Subcellular Fractionation B->C D Cytoplasmic Fraction C->D E Nuclear Fraction C->E F Membrane Fraction C->F G Protein Quantification (BCA or Bradford Assay) D->G E->G F->G H SDS-PAGE & Western Blot G->H I Immunodetection (Anti-Enolase Antibody) H->I J Densitometry & Data Analysis I->J

Caption: High-level overview of the experimental procedure.

G cluster_pathway Conceptual Pathway of ENOblock Action ENO_cyto Cytoplasmic Enolase (Glycolysis) Translocation Altered Subcellular Localization ENO_cyto->Translocation ENO_nuc Nuclear Enolase (MBP-1) (Transcriptional Repression, e.g., c-myc) ENO_mem Surface Enolase (Plasminogen Receptor) ENOblock ENOblock Treatment ENOblock->Translocation Induces Translocation->ENO_nuc Translocation Translocation->ENO_mem Translocation

Caption: ENOblock's proposed mechanism of altering enolase localization.

Detailed Experimental Protocols

Protocol 1: Cell Culture and ENOblock Treatment
  • Cell Seeding: Plate the cells of interest (e.g., HeLa, A549) in 100 mm dishes at a density that will result in 70-80% confluency at the time of harvesting.

  • Cell Growth: Culture cells in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO₂ incubator.

  • Treatment: Once cells reach the desired confluency, replace the medium with fresh medium containing either ENOblock at the desired final concentration (e.g., 10 µM) or an equivalent volume of vehicle (e.g., DMSO) as a control.

  • Incubation: Incubate the cells for the desired treatment period (e.g., 24 hours).

Protocol 2: Subcellular Fractionation

This protocol is adapted from established methods for separating cytoplasmic, membrane, and nuclear fractions.[9][10][11] All steps should be performed at 4°C with pre-chilled buffers and centrifuges.

Reagents:

  • PBS (Phosphate-Buffered Saline): pH 7.4.

  • Cytoplasmic Lysis Buffer (CLB): 10 mM HEPES (pH 7.9), 10 mM KCl, 0.1 mM EDTA, 0.1% NP-40, 1 mM DTT, and 1X Protease Inhibitor Cocktail.

  • Nuclear Lysis Buffer (NLB): 20 mM HEPES (pH 7.9), 400 mM NaCl, 1 mM EDTA, 1 mM DTT, and 1X Protease Inhibitor Cocktail.

  • Membrane Lysis Buffer (MLB): 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and 1X Protease Inhibitor Cocktail.

Procedure:

  • Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold PBS. Scrape the cells into 1 mL of fresh, ice-cold PBS and transfer to a pre-chilled 1.5 mL microcentrifuge tube.

  • Cell Lysis: Centrifuge at 500 x g for 5 minutes at 4°C. Discard the supernatant. Resuspend the cell pellet in 200 µL of ice-cold CLB.

  • Cytoplasmic Fraction Isolation: Incubate on ice for 15 minutes, vortexing gently every 5 minutes. Centrifuge at 1,000 x g for 10 minutes at 4°C. Carefully collect the supernatant, which contains the cytoplasmic fraction , and transfer it to a new pre-chilled tube.

  • Nuclear Fraction Isolation: Wash the remaining pellet with 500 µL of CLB (without NP-40) to remove residual cytoplasmic proteins. Centrifuge at 1,000 x g for 10 minutes at 4°C and discard the supernatant. Resuspend the pellet in 100 µL of ice-cold NLB.

  • Nuclear Lysis: Incubate on ice for 30 minutes with vigorous vortexing every 10 minutes.

  • Clarification: Centrifuge at 16,000 x g for 20 minutes at 4°C. Collect the supernatant, which contains the nuclear fraction , and transfer to a new pre-chilled tube.

  • Membrane Fraction Isolation (Optional): If a distinct membrane fraction is desired, the pellet from step 3 can be washed and then lysed with MLB. Alternatively, total membrane proteins can be isolated from a separate dish of treated cells using a dedicated membrane protein extraction kit. For simplicity, this protocol focuses on cytoplasmic and nuclear separation.

  • Storage: Store all fractions at -80°C until use.

Protocol 3: Protein Concentration Determination
  • Determine the protein concentration of each fraction using a standard protein assay, such as the Bradford or BCA assay, according to the manufacturer's instructions.[10][12]

  • Based on the concentrations, calculate the volume of each fraction needed to obtain an equal amount of protein for loading (e.g., 20-30 µg per lane).

Protocol 4: SDS-PAGE and Western Blotting for Enolase

This is a general protocol; specific conditions may need optimization.[13]

  • Sample Preparation: Mix the calculated volume of each protein fraction with 4X Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.

  • Gel Electrophoresis: Load equal amounts of protein from each fraction (cytoplasmic, nuclear) for both control and ENOblock-treated samples into the wells of a 10% or 12% SDS-polyacrylamide gel. Include a pre-stained protein ladder. Run the gel at 100-120V until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. Confirm transfer efficiency by staining the membrane with Ponceau S.

  • Blocking: Destain the membrane with TBST (Tris-Buffered Saline with 0.1% Tween-20). Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for enolase (e.g., anti-ENO1 antibody) diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's protocol. Capture the chemiluminescent signal using an imaging system or X-ray film.

  • Loading Control: To ensure equal protein loading between lanes of the same fraction type, the blot can be stripped and re-probed for a loading control specific to that fraction (e.g., β-actin or GAPDH for cytoplasm, Lamin B1 or Histone H3 for the nucleus).[14][15]

Data Presentation and Expected Results

The primary outcome of this experiment is the relative distribution of enolase across different subcellular fractions, comparing control and ENOblock-treated cells. Densitometric analysis of the Western blot bands should be performed using software like ImageJ.[12][16] The intensity of the enolase band in each lane is normalized to the intensity of the corresponding loading control band for that fraction.

The results can be summarized in a table for clear comparison.

Table 1: Quantitative Analysis of Enolase Subcellular Localization

Treatment GroupSubcellular FractionRelative Enolase Abundance (Normalized Density ± SD)Purity Marker (Loading Control)
Vehicle Control CytoplasmValueβ-Actin / GAPDH
NucleusValueLamin B1 / Histone H3
ENOblock (10 µM) CytoplasmValueβ-Actin / GAPDH
NucleusValueLamin B1 / Histone H3

Interpretation of Results:

  • No Change: If ENOblock has no effect, the relative abundance of enolase in the cytoplasmic and nuclear fractions will be similar between the vehicle control and treated groups.

  • Translocation Event: A significant increase in the normalized density of enolase in the nuclear fraction of ENOblock-treated cells, coupled with a potential decrease in the cytoplasmic fraction, would indicate that ENOblock promotes the translocation of enolase into the nucleus. The opposite would suggest export from the nucleus. These changes provide a basis for further investigation into the functional consequences of this relocalization.

References

Application Notes and Protocols for Testing AP-III-a4 Hydrochloride in Zebrafish Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zebrafish (Danio rerio) have emerged as a powerful in vivo model for cancer research and drug discovery. Their genetic tractability, optical transparency during early development, and capacity for high-throughput screening make them an ideal platform for evaluating novel anti-cancer compounds.[1][2] Zebrafish xenograft models, in which human cancer cells are implanted into zebrafish embryos or larvae, allow for the real-time visualization of tumor growth, angiogenesis, and metastasis.[3][4] This document provides detailed application notes and protocols for utilizing zebrafish xenograft models to test the efficacy of AP-III-a4 hydrochloride, a potent small molecule inhibitor of the glycolytic enzyme enolase.[5][6]

This compound, also known as ENOblock, is a non-substrate analogue inhibitor of enolase with an IC50 of 0.576 µM.[5][6] Enolase is a key enzyme in the glycolytic pathway, which is often upregulated in cancer cells to meet their high energy demands. By inhibiting enolase, this compound disrupts cancer cell metabolism, leading to reduced viability, migration, and invasion.[5] Furthermore, evidence suggests that enolase inhibition can impact the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation.[1][2]

These application notes will guide researchers through the process of establishing zebrafish xenografts, treating them with this compound, and quantifying the subsequent effects on tumor progression and metastasis.

Data Presentation

In Vitro Efficacy of this compound
CompoundTargetIC50 (µM)Cell LineEffectReference
AP-III-a4 HCl (ENOblock)Enolase0.576-General enolase inhibition[5][6]
AP-III-a4 HCl (ENOblock)EnolaseDose-dependentHCT116 (Colon Carcinoma)Inhibition of cell viability[5]
In Vivo Efficacy of this compound in Zebrafish Xenografts
CompoundConcentration (µM)Cancer Cell LineEffect on TumorReference
AP-III-a4 HCl (ENOblock)10HCT116 (Colon Carcinoma)Reduced cancer cell dissemination[5][7]

Signaling Pathways

The following diagram illustrates the proposed mechanism of action of this compound. By inhibiting enolase, it disrupts glycolysis, a metabolic pathway crucial for cancer cell proliferation. This inhibition also leads to the downregulation of the PI3K/Akt signaling pathway, which further contributes to the anti-cancer effects by promoting apoptosis and inhibiting cell migration and invasion.

AP_III_a4_Signaling_Pathway cluster_pi3k_akt PI3K/Akt Signaling 2-Phosphoglycerate 2-Phosphoglycerate Enolase Enolase 2-Phosphoglycerate->Enolase Phosphoenolpyruvate Phosphoenolpyruvate Enolase->Phosphoenolpyruvate PI3K PI3K Enolase->PI3K Akt Akt PI3K->Akt Activates Bad Bad Akt->Bad Inhibits Caspase-9 Caspase-9 Akt->Caspase-9 Inhibits mTOR mTOR Akt->mTOR Activates Cell Migration & Invasion Cell Migration & Invasion Akt->Cell Migration & Invasion Bcl-2 Bcl-2 Bad->Bcl-2 Inhibits Apoptosis Apoptosis Caspase-9->Apoptosis Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation Bcl-2->Apoptosis Inhibits AP-III-a4 HCl AP-III-a4 HCl AP-III-a4 HCl->Enolase Inhibits

Caption: Mechanism of action of this compound.

Experimental Workflow

The following diagram outlines the general workflow for testing this compound in a zebrafish xenograft model.

Zebrafish_Xenograft_Workflow A 1. Cancer Cell Culture & Labeling (e.g., DiI or GFP) C 3. Microinjection of Cancer Cells (Yolk sac or perivitelline space) A->C B 2. Zebrafish Embryo Preparation (2 days post-fertilization) B->C D 4. Post-Injection Incubation (24 hours) C->D E 5. This compound Treatment (Immersion in multi-well plate) D->E F 6. Imaging & Data Acquisition (Fluorescence microscopy) E->F G 7. Data Analysis (Tumor area, metastasis quantification) F->G

Caption: Zebrafish xenograft experimental workflow.

Experimental Protocols

Zebrafish Care and Maintenance
  • Maintain adult zebrafish in a recirculating aquaculture system at 28.5°C on a 14:10 hour light:dark cycle.

  • Feed fish daily with commercially available flake food and live brine shrimp.

  • Collect embryos after natural spawning and maintain them in E3 medium (5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl2, 0.33 mM MgSO4) at 28.5°C.

Tumor Cell Preparation and Labeling
  • Culture human cancer cells (e.g., HCT116) in appropriate media and conditions.

  • For fluorescent labeling, incubate cells with a lipophilic dye such as CM-DiI (2 µg/mL) for 5 minutes at 37°C, followed by 15 minutes at 4°C.

  • Alternatively, use cancer cell lines stably expressing a fluorescent protein like GFP.[4]

  • Wash the labeled cells three times with PBS and resuspend in serum-free culture medium at a concentration of 5 x 10^7 cells/mL.

Microinjection of Tumor Cells
  • Anesthetize 2 days post-fertilization (dpf) zebrafish embryos with 0.02% tricaine.

  • Align the embryos on an agarose plate.

  • Using a microinjector, inject approximately 200-300 cells into the yolk sac or perivitelline space of each embryo.[8][9]

  • After injection, transfer the embryos to fresh E3 medium and incubate at 34°C.[4]

This compound Treatment
  • At 1-day post-injection (dpi), screen the embryos for successful engraftment and transfer individual embryos to a 96-well plate.

  • Prepare a stock solution of this compound in DMSO.

  • Dilute the stock solution in E3 medium to the desired final concentrations (e.g., 1, 5, 10 µM). Include a vehicle control (DMSO) group.

  • Expose the embryos to the treatment solutions by adding them to the wells.

  • Incubate the plate at 34°C for the duration of the experiment (e.g., 48-72 hours).

  • Refresh the treatment solutions daily.

Data Acquisition and Analysis
  • At designated time points (e.g., 24, 48, 72 hours post-treatment), anesthetize the embryos.

  • Image the embryos using a fluorescence stereomicroscope or a confocal microscope.

  • Tumor Growth Quantification: Measure the area of the primary tumor's fluorescent signal using image analysis software (e.g., ImageJ/Fiji). Calculate the fold change in tumor area relative to the initial time point.

  • Metastasis Quantification: Count the number of disseminated fluorescent cells or metastatic foci outside the primary tumor site. The transparent nature of the zebrafish allows for easy visualization of metastasis to distant sites.[4]

  • Statistical Analysis: Perform appropriate statistical tests (e.g., t-test, ANOVA) to compare the treatment groups with the control group. A p-value of <0.05 is typically considered statistically significant.

Conclusion

The zebrafish xenograft model provides a rapid and robust platform for the in vivo evaluation of anti-cancer compounds like this compound.[10] The detailed protocols and application notes provided herein offer a comprehensive guide for researchers to effectively utilize this model to investigate the therapeutic potential of enolase inhibitors and other novel cancer drugs. The ability to visualize and quantify tumor growth and metastasis in a living organism provides invaluable insights into drug efficacy and mechanism of action.

References

Application Notes: Measuring Metabolic Changes with ENOblock using the Seahorse XF Assay

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cellular metabolism is a dynamic process that is fundamental to cell health, function, and response to various stimuli. The Agilent Seahorse XF Analyzer is a powerful tool that allows for the real-time measurement of two key metabolic pathways: mitochondrial respiration and glycolysis. This is achieved by measuring the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR), respectively[1][2]. These measurements provide a window into the metabolic phenotype of cells and how it is altered by genetic manipulation, disease, or drug treatment[3][4].

ENOblock is a small molecule that has been reported to bind to enolase, a glycolytic enzyme[5]. While initially described as an inhibitor of enolase's enzymatic activity, subsequent studies have suggested that ENOblock's biological effects may be mediated through the modulation of enolase's non-glycolytic or "moonlighting" functions[6][7][8][9]. These functions include acting as a transcriptional repressor for genes involved in metabolism and inflammation[6][7][10]. Therefore, the Seahorse XF assay is an ideal platform to investigate the metabolic consequences of treating cells with ENOblock.

These application notes provide a detailed protocol for utilizing the Seahorse XF Analyzer to measure the metabolic changes induced by ENOblock treatment.

Key Concepts of Seahorse XF Assays

The two primary assays used to assess cellular metabolism are the Cell Mito Stress Test and the Glycolysis Stress Test .

  • Cell Mito Stress Test: This assay measures key parameters of mitochondrial function by the sequential injection of mitochondrial toxins. The typical injection series includes oligomycin (ATP synthase inhibitor), FCCP (an uncoupling agent), and a mixture of rotenone and antimycin A (Complex I and III inhibitors)[11]. From the resulting changes in OCR, one can determine basal respiration, ATP-linked respiration, maximal respiration, spare respiratory capacity, and non-mitochondrial oxygen consumption.

  • Glycolysis Stress Test: This assay assesses the cellular capacity for glycolysis by measuring ECAR. The standard protocol involves the sequential injection of glucose, oligomycin, and 2-deoxyglucose (2-DG), a competitive inhibitor of glycolysis[2]. This allows for the determination of the basal glycolysis rate, glycolytic capacity, and glycolytic reserve.

Expected Metabolic Effects of ENOblock

Given that ENOblock may modulate the non-glycolytic functions of enolase, which can act as a transcriptional repressor of metabolic genes, its effects on cellular bioenergetics could be complex. For instance, by altering the expression of genes involved in lipid homeostasis and gluconeogenesis, ENOblock could indirectly impact both mitochondrial respiration and glycolysis[7][10][12]. The Seahorse XF assay can elucidate these changes, providing insights into the compound's mechanism of action.

Data Presentation

The quantitative data obtained from a Seahorse XF assay after treatment with ENOblock can be summarized in tables for clear comparison. Below are example tables illustrating how data from both the Mito Stress Test and Glycolysis Stress Test could be presented.

Table 1: Effect of ENOblock on Mitochondrial Respiration Parameters (OCR, pmol/min)

TreatmentBasal RespirationATP ProductionMaximal RespirationSpare Respiratory CapacityNon-Mitochondrial Respiration
Vehicle Control100 ± 575 ± 4200 ± 10100 ± 510 ± 2
ENOblock (10 µM)85 ± 660 ± 5170 ± 885 ± 610 ± 2

Data are represented as mean ± standard deviation.

Table 2: Effect of ENOblock on Glycolytic Parameters (ECAR, mpH/min)

TreatmentBasal GlycolysisGlycolytic CapacityGlycolytic ReserveNon-Glycolytic Acidification
Vehicle Control30 ± 260 ± 330 ± 25 ± 1
ENOblock (10 µM)25 ± 250 ± 425 ± 35 ± 1

Data are represented as mean ± standard deviation.

Signaling Pathways and Experimental Workflow

To visualize the concepts and procedures described, the following diagrams have been generated using Graphviz.

ENOblock_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ENOblock ENOblock Enolase_cyto Enolase (Glycolytic Enzyme) ENOblock->Enolase_cyto Binds to Enolase_nuclear Enolase (Transcriptional Repressor) ENOblock->Enolase_nuclear Promotes Translocation Glycolysis Glycolysis Enolase_cyto->Glycolysis Catalyzes Enolase_cyto->Enolase_nuclear Translocation Metabolic_Genes Metabolic Genes (e.g., Pck-1, Srebp-1) Enolase_nuclear->Metabolic_Genes Represses Transcription

ENOblock's Proposed Non-Glycolytic Mechanism.

Seahorse_Workflow_ENOblock cluster_prep Day 1: Preparation cluster_treatment Day 2: Treatment & Assay cluster_analysis Data Analysis hydrate_cartridge Hydrate Sensor Cartridge seed_cells Seed Cells in XF Plate prepare_media Prepare Assay Medium enoblock_treatment Pre-treat Cells with ENOblock prepare_media->enoblock_treatment load_cartridge Load Cartridge with Inhibitors enoblock_treatment->load_cartridge run_assay Run Seahorse Assay (Mito/Glyco Stress Test) load_cartridge->run_assay normalize_data Normalize Data (e.g., to cell number) run_assay->normalize_data calculate_parameters Calculate Metabolic Parameters normalize_data->calculate_parameters

References

Application Notes and Protocols: Exploring the Intersection of CRISPR-Cas9 and AP-III-a4 Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Extensive research has been conducted on the revolutionary CRISPR-Cas9 gene-editing technology and, separately, on the enolase inhibitor AP-III-a4 hydrochloride (also known as ENOblock). However, a review of current scientific literature reveals a notable absence of studies conducted in conjunction. This document, therefore, will provide detailed application notes and protocols for each technology independently. Furthermore, it will explore a theoretical framework for potential synergistic applications in future research, based on their distinct mechanisms of action.

Section 1: this compound (ENOblock)

This compound is a non-substrate analog inhibitor of enolase, a key enzyme in the glycolytic pathway.[1][2] Its inhibitory action on enolase leads to downstream effects on cellular metabolism and has been investigated for its potential in cancer therapy and metabolic diseases.[2]

Mechanism of Action

This compound directly binds to and inhibits the activity of enolase, with an IC50 of 0.576 μM.[1][2] This inhibition disrupts the conversion of 2-phosphoglycerate to phosphoenolpyruvate in glycolysis. The consequences of this inhibition include reduced cancer cell viability, migration, and invasion.[1][2] Studies have shown that AP-III-a4 can induce cancer cell apoptosis, particularly under hypoxic conditions, and down-regulates the expression of anti-apoptotic proteins such as AKT and Bcl-xL.[1][2]

AP_III_a4 This compound Enolase Enolase AP_III_a4->Enolase Inhibits AKT AKT AP_III_a4->AKT Downregulates Bcl_xL Bcl-xL AP_III_a4->Bcl_xL Downregulates Glycolysis Glycolysis Enolase->Glycolysis Catalyzes Cell_Metabolism Cellular Metabolism Glycolysis->Cell_Metabolism Supports Apoptosis Apoptosis AKT->Apoptosis Inhibits Bcl_xL->Apoptosis Inhibits cluster_0 CRISPR-Cas9 Complex Cas9 Cas9 Nuclease Target_DNA Target DNA Sequence Cas9->Target_DNA Guided by gRNA gRNA Guide RNA gRNA->Target_DNA Binds to DSB Double-Strand Break Target_DNA->DSB Cleavage NHEJ NHEJ Pathway DSB->NHEJ HDR HDR Pathway DSB->HDR Indels Insertions/Deletions (Gene Knockout) NHEJ->Indels Precise_Edit Precise Gene Edit (Knock-in) HDR->Precise_Edit Donor_Template Donor DNA Template Donor_Template->HDR Required for AP_III_a4 This compound Metabolic_Stress Metabolic Stress AP_III_a4->Metabolic_Stress Induces DNA_Repair_Modulation Modulation of DNA Repair Pathways Metabolic_Stress->DNA_Repair_Modulation Leads to HDR_Efficiency Enhanced HDR Efficiency DNA_Repair_Modulation->HDR_Efficiency NHEJ_Efficiency Altered NHEJ Efficiency DNA_Repair_Modulation->NHEJ_Efficiency CRISPR_DSB CRISPR-induced DSB CRISPR_DSB->DNA_Repair_Modulation Triggers

References

Troubleshooting & Optimization

AP-III-a4 hydrochloride solubility and stability in media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the solubility and stability of AP-III-a4 hydrochloride. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its primary mechanism of action?

This compound, also known as ENOblock hydrochloride, is a small molecule, non-substrate analog inhibitor of the glycolytic enzyme enolase, with a particular selectivity for the ENO2 isoform. Its primary mechanism of action involves the direct binding to enolase, thereby inhibiting its catalytic activity. This inhibition disrupts the conversion of 2-phospho-D-glycerate to phosphoenolpyruvate in the glycolysis pathway, leading to downstream effects on cancer cell metabolism, proliferation, migration, and invasion.

2. What are the recommended solvents for dissolving this compound?

This compound exhibits good solubility in dimethyl sulfoxide (DMSO). For aqueous solutions, some solubility can be achieved, particularly with the aid of sonication. It is important to use fresh, anhydrous DMSO as the compound is hygroscopic, and moisture can significantly impact solubility.

3. What are the recommended storage conditions for this compound?

For long-term storage, this compound powder should be stored at 4°C, sealed, and protected from moisture. Stock solutions in DMSO can be stored at -20°C for up to one year or at -80°C for up to two years. It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.

4. Is this compound stable in cell culture media?

Solubility Data

The solubility of this compound in common laboratory solvents is summarized in the table below. Please note that these values are approximate and can be influenced by factors such as temperature, pH, and the purity of the solvent.

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO≥ 53≥ 83.97Hygroscopic DMSO can affect solubility; use freshly opened solvent.
Water12.519.80Requires sonication to dissolve.

Molecular Weight of this compound: 631.18 g/mol

Troubleshooting Guide

Problem: Precipitate formation when diluting DMSO stock solution into aqueous media.

  • Cause: this compound has lower solubility in aqueous solutions compared to DMSO. The high concentration of the DMSO stock solution can cause the compound to precipitate when introduced into the aqueous environment of the cell culture media.

  • Solution:

    • Lower the final concentration: If experimentally feasible, reduce the final working concentration of this compound in the media.

    • Increase the final DMSO concentration: While high concentrations of DMSO can be toxic to cells, a final concentration of up to 0.5% (v/v) is generally well-tolerated by most cell lines. Ensure the final DMSO concentration in your experimental and control groups is consistent.

    • Stepwise dilution: Instead of a single large dilution, try a serial dilution approach. First, dilute the DMSO stock into a small volume of media, vortex gently, and then add this intermediate dilution to the final volume of media.

    • Pre-warm the media: Gently warming the cell culture media to 37°C before adding the compound can sometimes improve solubility.

Problem: Inconsistent or unexpected experimental results.

  • Cause: This could be due to the degradation of this compound in the cell culture media over the course of the experiment.

  • Solution:

    • Perform a stability study: It is highly recommended to assess the stability of this compound in your specific cell culture medium under your experimental conditions (e.g., 37°C, 5% CO2). A general protocol is provided below.

    • Replenish the compound: If the compound is found to be unstable, consider replacing the media with freshly prepared this compound-containing media at regular intervals during long-term experiments.

    • Minimize exposure to light: Protect the compound and media containing the compound from direct light, as light can accelerate the degradation of some chemical compounds.

Experimental Protocols

Protocol for Determining the Stability of this compound in Cell Culture Media

This protocol provides a general framework for assessing the stability of this compound. The specific analytical method (e.g., HPLC-UV, LC-MS) will need to be optimized for your laboratory's equipment and expertise.

Objective: To determine the concentration of this compound remaining in cell culture media over a specified time period at 37°C.

Materials:

  • This compound

  • Anhydrous DMSO

  • Your specific cell culture medium (e.g., DMEM, RPMI-1640) with supplements (e.g., FBS, penicillin-streptomycin)

  • Sterile microcentrifuge tubes or a 96-well plate

  • Incubator (37°C, 5% CO2)

  • Analytical instrument (e.g., HPLC-UV, LC-MS)

  • Appropriate solvents for the analytical method (e.g., acetonitrile, water with formic acid)

Procedure:

  • Prepare a stock solution: Dissolve this compound in anhydrous DMSO to a known concentration (e.g., 10 mM).

  • Prepare the working solution: Dilute the DMSO stock solution into pre-warmed (37°C) cell culture medium to the final desired working concentration (e.g., 10 µM). Ensure the final DMSO concentration is consistent with your planned experiments.

  • Time point sampling:

    • Immediately after preparation (T=0), take an aliquot of the working solution. This will serve as your reference.

    • Incubate the remaining working solution at 37°C in a 5% CO2 incubator.

    • At predetermined time points (e.g., 2, 4, 8, 12, 24, 48, 72 hours), withdraw aliquots of the incubated solution.

  • Sample processing:

    • For each time point, to precipitate proteins that may interfere with the analysis, add a cold organic solvent (e.g., 3 volumes of cold acetonitrile).

    • Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) at 4°C.

    • Carefully collect the supernatant for analysis.

  • Analytical measurement:

    • Analyze the supernatant from each time point using a validated HPLC-UV or LC-MS method to quantify the concentration of this compound.

    • Develop a standard curve using known concentrations of this compound in the same media/solvent mixture to ensure accurate quantification.

  • Data analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

    • Plot the percentage of the remaining compound against time to visualize the degradation profile.

Visualizations

Signaling Pathway of this compound

AP_III_a4_Pathway cluster_glycolysis Glycolysis cluster_inhibition cluster_downstream Downstream Effects 2-Phospho-D-glycerate 2-Phospho-D-glycerate Phosphoenolpyruvate Phosphoenolpyruvate 2-Phospho-D-glycerate->Phosphoenolpyruvate Enolase (ENO2) PI3K_Akt_Pathway PI3K/Akt Pathway Phosphoenolpyruvate->PI3K_Akt_Pathway ERK1_2_Pathway ERK1/2 Pathway Phosphoenolpyruvate->ERK1_2_Pathway AP-III-a4_hydrochloride This compound AP-III-a4_hydrochloride->Phosphoenolpyruvate Inhibits Cell_Proliferation Cell Proliferation PI3K_Akt_Pathway->Cell_Proliferation Cell_Migration Cell Migration PI3K_Akt_Pathway->Cell_Migration Cell_Invasion Cell Invasion ERK1_2_Pathway->Cell_Invasion

Caption: this compound inhibits enolase, impacting downstream signaling.

Experimental Workflow for Stability Assessment

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis A Prepare 10 mM Stock in DMSO B Dilute to 10 µM in Cell Culture Media A->B C Take T=0 Sample B->C D Incubate at 37°C, 5% CO2 B->D F Protein Precipitation (e.g., Acetonitrile) C->F E Sample at Predetermined Time Points D->E E->F G Centrifuge and Collect Supernatant F->G H Analyze by HPLC-UV or LC-MS G->H I Quantify and Plot % Remaining vs. Time H->I

Caption: Workflow for determining this compound stability in media.

Optimizing AP-III-a4 hydrochloride concentration for cell viability assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for AP-III-a4 hydrochloride (also known as ENOblock). This resource provides researchers, scientists, and drug development professionals with detailed guidance on optimizing the use of this compound in cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also referred to as ENOblock, is a potent and specific non-substrate analogue inhibitor of enolase.[1][2] Enolase is a key metalloenzyme that catalyzes the conversion of 2-phosphoglycerate (2-PG) to phosphoenolpyruvate (PEP) in the glycolytic pathway.[3] By directly binding to enolase and inhibiting its activity (with an IC50 of 0.576 µM), AP-III-a4 disrupts glycolysis, a critical pathway for energy production in cancer cells.[1][2] This inhibition leads to decreased cell viability and can induce apoptosis.[1]

Q2: Beyond glycolysis, what other signaling pathways are affected by AP-III-a4?

A2: AP-III-a4's effects extend beyond simple glycolysis inhibition. It has been shown to down-regulate the expression of key survival proteins such as AKT and Bcl-xL, which are negative regulators of apoptosis.[1][4] The PI3K/Akt pathway is a central regulator of cell growth and survival, and its inhibition contributes to the pro-apoptotic effects of AP-III-a4.[5]

Q3: How should I dissolve and store this compound?

A3: this compound is highly soluble in DMSO (e.g., 100 mg/mL), which is the recommended solvent for preparing concentrated stock solutions.[6] It is poorly soluble in water.[4]

  • Stock Solutions: Prepare a concentrated stock in fresh, high-quality DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[4]

  • Storage: Store the pure compound at -20°C for up to three years. Store stock solutions in solvent at -80°C for up to one year.[4]

  • Working Solutions: When preparing working solutions for cell culture, dilute the DMSO stock directly into the culture medium. Ensure the final DMSO concentration is consistent across all conditions (including vehicle controls) and is non-toxic to your cells (typically ≤ 0.5%).

Q4: Is there a difference in AP-III-a4's efficacy under normoxic vs. hypoxic conditions?

A4: Yes, experimental evidence shows that AP-III-a4 induces higher levels of cell death in cancer cells under hypoxic (low oxygen) conditions compared to normoxia.[1][6] Since many solid tumors have hypoxic microenvironments and rely heavily on glycolysis, this is a critical parameter to consider in your experimental design.

Optimizing Experimental Conditions

Q1: How do I determine the optimal concentration of AP-III-a4 for my cell viability assay?

A1: The optimal concentration is highly dependent on the cell line and the experimental endpoint (e.g., apoptosis, anti-proliferation, anti-invasion). A dose-response experiment is crucial.

  • Select a Range: Start with a broad concentration range. Based on published data for HCT116 colon cancer cells, a range of 0.5 µM to 10 µM is a reasonable starting point.[1]

  • Perform a Dose-Response Curve: Seed your cells and treat them with a serial dilution of AP-III-a4 (e.g., 8-12 concentrations) for a fixed time point (e.g., 24 or 48 hours).

  • Calculate IC50: Determine the half-maximal inhibitory concentration (IC50), which is the concentration required to reduce cell viability by 50%.[7] This value serves as a benchmark for your specific cell line. For subsequent experiments, you can use concentrations around the IC50 value (e.g., 0.5x, 1x, and 2x IC50).

Q2: What is a typical incubation time for AP-III-a4 treatment?

A2: Incubation times can vary. Studies have shown effects at 24, 48, and 72 hours.[1][7] The IC50 value can differ significantly depending on the treatment duration.[7] It is recommended to perform a time-course experiment (e.g., 24h, 48h, 72h) to understand the kinetics of the cellular response to AP-III-a4.

Data Summary

Table 1: Published Concentrations of AP-III-a4 in Cellular and In Vivo Models

Model SystemCell Line/OrganismConcentration RangeIncubation TimeObserved EffectReference
In VitroHCT116 (Colon)1.25 - 10 µM24 hDose-dependent inhibition of cell viability; increased cell death under hypoxia.[1]
In VitroHCT116 (Colon)0.625 µMN/ASignificant inhibition of cancer cell invasion.[1]
In VitroHCT116 (Colon)5 µM24 hInhibition of migration/invasion; downregulation of AKT and Bcl-xL.[4][6]
In VitroHuh7 & HEK cellsN/AN/AInduced glucose uptake and inhibited PEPCK expression.[4][6]
In VivoZebrafish Xenograft10 µM96 hReduced cancer cell dissemination and metastasis.[1][4]

Visualized Pathways and Workflows

AP_III_a4_MoA cluster_glycolysis Glycolysis Pathway cluster_survival Cell Survival Signaling 2-PG 2-PG PEP PEP 2-PG->PEP Enolase Pyruvate Pyruvate PEP->Pyruvate ... PI3K/Akt Pathway PI3K/Akt Pathway AKT AKT PI3K/Akt Pathway->AKT Bcl-xL Bcl-xL AKT->Bcl-xL Apoptosis Apoptosis Bcl-xL->Apoptosis Inhibits AP-III-a4 AP-III-a4 AP-III-a4->AKT Down-regulates Enolase Enolase AP-III-a4->Enolase Inhibits

Caption: Mechanism of action for this compound (ENOblock).

Cell_Viability_Workflow start Start plate_cells 1. Plate Cells in 96-well plate start->plate_cells incubate1 2. Incubate (24h) Allow cells to adhere plate_cells->incubate1 treat 3. Add AP-III-a4 (serial dilutions) + Vehicle Control incubate1->treat incubate2 4. Incubate (24h, 48h, or 72h) treat->incubate2 add_reagent 5. Add Viability Reagent (e.g., MTT, MTS, Resazurin) incubate2->add_reagent incubate3 6. Incubate (1-4 hours) add_reagent->incubate3 read_plate 7. Measure Signal (Absorbance/Fluorescence) incubate3->read_plate analyze 8. Analyze Data Calculate % Viability & IC50 read_plate->analyze end End analyze->end

References

Troubleshooting inconsistent results with ENOblock experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the ENOblock Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and conducting successful experiments with ENOblock. Here you will find answers to frequently asked questions, detailed experimental protocols, and guidance on interpreting your results.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action of ENOblock?

ENOblock is a small molecule that has been reported to modulate the non-glycolytic, or "moonlighting," functions of enolase, a key enzyme in the glycolysis pathway.[1][2][3][4][5] The primary proposed mechanism is the induction of enolase's translocation from the cytoplasm to the nucleus.[3][4][6] Once in the nucleus, enolase can act as a transcriptional repressor for various genes, including those involved in lipid homeostasis (Srebp-1a, Srebp-1c), gluconeogenesis (Pck-1), and inflammation (Tnf-α, Il-6).[2][7] This transcriptional repression is believed to be responsible for many of the biological effects attributed to ENOblock.

Q2: Is there controversy surrounding ENOblock's mechanism of action?

Yes, there is significant debate in the scientific literature regarding ENOblock's precise mechanism of action. While some studies suggest it directly binds to and inhibits enolase, others have found that ENOblock does not inhibit the enzymatic activity of enolase in vitro.[8][9][10] These latter studies suggest that some of the observed effects of ENOblock in certain assays may be due to off-target effects or interference with the assay itself, particularly those that rely on spectrophotometric measurements in the UV range.[8][9][10][11]

Q3: I am seeing inconsistent results in my cell viability assays with ENOblock. What could be the cause?

Inconsistent results in cell viability assays are a common issue and can stem from several factors:

  • Assay Interference: ENOblock has been reported to interfere with assays that use UV absorbance to measure the product of a reaction, such as some spectrophotometric enolase activity assays.[8][9][10][11][12][13] If you are using a tetrazolium-based assay (e.g., MTT, MTS, XTT) that requires reading absorbance in the UV spectrum, ENOblock's own absorbance may confound the results. Consider using a non-spectrophotometric method for assessing cell viability, such as a resazurin-based assay (which is fluorescent) or an ATP-based luminescence assay.[14]

  • Off-Target Effects: The observed effects of ENOblock on cell viability may not be solely due to its interaction with enolase. Small molecules can have off-target effects that contribute to their biological activity.[15] It is crucial to include appropriate controls to dissect the specific effects of enolase modulation.

  • Cell Type and Culture Conditions: The response to ENOblock can be highly dependent on the cell type and the specific culture conditions. Factors such as cell density, media composition, and the presence of serum can all influence the outcome of the experiment. Ensure consistent cell culture practices for all experiments.[16][17][18]

Q4: How can I confirm that ENOblock is inducing the nuclear translocation of enolase in my cells?

The most direct way to verify the nuclear translocation of enolase is through cellular fractionation followed by Western blotting. This technique separates the cytoplasmic and nuclear fractions of the cell, allowing you to quantify the amount of enolase in each compartment. An increase in the nuclear fraction of enolase relative to the cytoplasmic fraction after ENOblock treatment would confirm its effect on enolase localization.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent Cell Viability Results 1. Interference of ENOblock with UV-based assays. 2. Off-target effects of ENOblock. 3. Variability in cell culture conditions.1. Switch to a non-UV-based viability assay such as a resazurin (fluorescence) or ATP-based (luminescence) assay. 2. Include a positive control for enolase inhibition (e.g., SF2312) and a negative control (vehicle).[8] Consider using siRNA to knockdown enolase as a more specific control. 3. Standardize cell seeding density, treatment duration, and media components.
No Effect on Downstream Targets 1. Insufficient concentration or treatment time. 2. Cell line is not responsive to ENOblock. 3. Degradation of ENOblock.1. Perform a dose-response and time-course experiment to determine the optimal conditions for your cell line. 2. Confirm enolase expression in your cell line. Test a different cell line known to be responsive to ENOblock. 3. Prepare fresh solutions of ENOblock for each experiment. Store the stock solution as recommended by the manufacturer.
High Background in Western Blots 1. Incomplete blocking. 2. Primary or secondary antibody concentration is too high. 3. Insufficient washing.1. Increase blocking time or try a different blocking agent (e.g., 5% BSA instead of milk). 2. Titrate your primary and secondary antibodies to determine the optimal dilution. 3. Increase the number and duration of washes after antibody incubations.
Contradictory Results Compared to Published Data 1. Differences in experimental protocols. 2. Different cell lines or passage numbers. 3. The ongoing debate about ENOblock's mechanism of action.1. Carefully review and align your protocols with those from published studies. 2. Use the same cell lines and try to keep passage numbers low. 3. Acknowledge the controversy in your interpretation and consider experiments to investigate both on-target and potential off-target effects.

Experimental Protocols

Cell Viability Assay (MTT Assay) with Troubleshooting Notes

The MTT assay is a colorimetric assay for assessing cell metabolic activity. However, due to the potential for ENOblock to interfere with absorbance readings, careful controls are essential.[19][20][21]

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • ENOblock

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% dimethylformamide, 2% glacial acetic acid, and 16% SDS)[20]

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat cells with various concentrations of ENOblock and appropriate vehicle controls. Include wells with media only as a blank.

  • Incubate for the desired treatment period (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.

  • Carefully remove the media containing MTT.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Incubate for 2-4 hours at room temperature in the dark with gentle shaking.

  • Measure the absorbance at 570 nm.

Troubleshooting Note: If you suspect interference from ENOblock, run a parallel plate with a resazurin-based fluorescence assay or an ATP-based luminescence assay, which are less likely to be affected by compounds that absorb UV light.

Western Blot for Enolase Nuclear Translocation

This protocol details the separation of nuclear and cytoplasmic fractions to assess the localization of enolase.[22][23][24][25][26]

Materials:

  • Cell culture dishes

  • Cell scrapers

  • Cytoplasmic lysis buffer

  • Nuclear lysis buffer

  • Protease and phosphatase inhibitors

  • Microcentrifuge

  • Primary antibody against enolase

  • Primary antibodies against cytoplasmic (e.g., GAPDH) and nuclear (e.g., Lamin B1) markers

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Cell Lysis and Fractionation:

    • Wash cells with ice-cold PBS.

    • Lyse cells in cytoplasmic lysis buffer containing protease and phosphatase inhibitors on ice.

    • Centrifuge to pellet the nuclei. The supernatant contains the cytoplasmic fraction.

    • Wash the nuclear pellet with cytoplasmic lysis buffer.

    • Lyse the nuclear pellet in nuclear lysis buffer with protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of both the cytoplasmic and nuclear fractions using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein from each fraction onto an SDS-PAGE gel.

    • Run the gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with the primary antibody against enolase overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Add the chemiluminescent substrate and visualize the bands using a gel documentation system.

  • Analysis:

    • Probe the same membrane with antibodies against cytoplasmic (e.g., GAPDH) and nuclear (e.g., Lamin B1) markers to confirm the purity of your fractions.

    • Quantify the band intensities to determine the relative amount of enolase in each fraction.

Quantitative Data Summary

ParameterCell TypeENOblock ConcentrationObserved EffectReference
IC50 (as originally reported) HCT1160.576 µMInhibition of cell viability[27]
Adipogenic Gene Expression Primary mouse preadipocytes10 µMSuppression of adipogenic program[2]
Inflammatory Gene Expression Mouse liverIn vivo (dose not specified)Transcriptional repression of Tnf-α and Il-6[2]
Gluconeogenesis Gene Expression Mouse liverIn vivo (dose not specified)Transcriptional repression of Pck-1[2]
Lipid Homeostasis Gene Expression Mouse liverIn vivo (dose not specified)Transcriptional repression of Srebp-1a and Srebp-1c[2]
Enolase Nuclear Translocation 3T3-L1 preadipocytes, Huh7 hepatocytes10 µMIncreased nuclear localization of enolase[3]

Visualizations

ENOblock_Mechanism cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ENOblock ENOblock Enolase_cyto Enolase ENOblock->Enolase_cyto Binds Enolase_nu Enolase (Transcriptional Repressor) Enolase_cyto->Enolase_nu Promotes Translocation DNA DNA Enolase_nu->DNA Binds to Promoter Regions Gene_Expression Target Gene Expression (e.g., Srebp-1c, Pck-1) Enolase_nu->Gene_Expression Represses DNA->Gene_Expression Transcription Troubleshooting_Workflow Start Inconsistent Experimental Results with ENOblock Check_Assay Is the assay UV-spectrophotometry based? Start->Check_Assay Switch_Assay Switch to non-UV based assay (e.g., fluorescence, luminescence) Check_Assay->Switch_Assay Yes Check_Controls Are proper controls included? Check_Assay->Check_Controls No Switch_Assay->Check_Controls Add_Controls Include positive/negative controls and vehicle Check_Controls->Add_Controls No Check_Protocol Is the experimental protocol standardized? Check_Controls->Check_Protocol Yes Add_Controls->Check_Protocol Standardize_Protocol Standardize cell density, treatment time, etc. Check_Protocol->Standardize_Protocol No Interpret_Results Interpret results considering potential off-target effects Check_Protocol->Interpret_Results Yes Standardize_Protocol->Interpret_Results

References

How to store and handle AP-III-a4 hydrochloride stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and troubleshooting of AP-III-a4 hydrochloride stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, also known as ENOblock hydrochloride, is a small molecule inhibitor of enolase, a key enzyme in the glycolytic pathway.[1][2][3][4][5] Its primary mechanism of action is the direct binding to enolase, thereby inhibiting its enzymatic activity with an IC50 of 0.576 µM.[1][2][4] This inhibition of enolase disrupts glycolysis and can induce various cellular effects, making it a subject of research in cancer and diabetes.[1][3] It has been shown to inhibit cancer cell migration and invasion, induce apoptosis, and suppress gluconeogenesis.[1][6]

Q2: What are the recommended solvents for preparing this compound stock solutions?

The most common and recommended solvent for preparing high-concentration stock solutions of this compound is dimethyl sulfoxide (DMSO).[1][7] Water can also be used, but the solubility is lower.[1] For in vivo studies, specific formulations involving co-solvents like PEG300 and Tween 80 are often required.[7][8]

Q3: What are the recommended storage conditions for solid this compound and its stock solutions?

Proper storage is crucial to maintain the stability and activity of this compound. For the solid powder, storage at -20°C is recommended.[2][7][9] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[7] The stability of stock solutions varies depending on the storage temperature and solvent.

Data Presentation: Storage and Stability

Table 1: Recommended Storage Conditions and Stability

FormStorage TemperatureRecommended DurationSource(s)
Solid Powder4°CNot specified[10]
-20°C2 to 3 years[2][7][8]
Stock Solution in DMSO4°CUp to 2 weeks[2][7]
-20°C1 month to 1 year[1][2][6][8]
-80°C6 months to 2 years[1][2][6][7][8]
Stock Solution in Water-20°C1 year[1]
-80°C2 years[1]

Note: It is highly recommended to follow the specific storage instructions provided on the product's datasheet.

Table 2: Solubility of this compound

SolventSolubilitySource(s)
DMSO≥ 53 mg/mL (83.97 mM)[1][10]
100 mg/mL (158.43 mM)[8]
257.5 mg/mL (432.98 mM)[7]
Water12.5 mg/mL (19.80 mM) (requires sonication)[1]
< 0.1 mg/mL (insoluble)[6][10]
Ethanol20 mg/mL[3]

Note: Solubility can be affected by factors such as the purity of the compound and the quality of the solvent. Using newly opened, anhydrous DMSO is recommended for optimal solubility.[1][6][8]

Troubleshooting Guide

Issue 1: The this compound powder is difficult to dissolve.

  • Possible Cause: The compound may have low solubility in the chosen solvent or the solvent quality may be poor.

  • Solution:

    • Use the recommended solvent: High-purity, anhydrous DMSO is the best choice for achieving a high concentration stock solution.[1][6][8]

    • Sonication: Use an ultrasonic bath to aid dissolution.[1][7]

    • Gentle Warming: Briefly warming the solution may help, but be cautious to avoid degradation. Refer to the product-specific datasheet for temperature stability.

    • Fresh Solvent: Hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of many compounds. Always use freshly opened DMSO.[1][6][8]

Issue 2: Precipitate forms in the stock solution after storage.

  • Possible Cause: The storage temperature may be too high, or the solution may have become saturated leading to precipitation upon freezing.

  • Solution:

    • Re-dissolve: Before use, bring the aliquot to room temperature and try to re-dissolve the precipitate by vortexing or brief sonication.

    • Lower Concentration: If precipitation is a recurring issue, consider preparing a slightly lower concentration stock solution.

    • Storage Temperature: Ensure the stock solution is stored at the recommended temperature, preferably -80°C for long-term stability.[1][2][7][8]

Issue 3: Inconsistent experimental results are observed.

  • Possible Cause: This could be due to degradation of the compound from improper storage, repeated freeze-thaw cycles, or exposure to light.

  • Solution:

    • Aliquot Stock Solutions: Prepare single-use aliquots of the stock solution to avoid multiple freeze-thaw cycles.[7]

    • Protect from Light: Some sources recommend protecting stock solutions from light.[6] Store aliquots in amber vials or wrap them in foil.

    • Fresh Working Solutions: Prepare fresh working solutions from the stock solution for each experiment.[1][6] For in vivo experiments, it is recommended to use the working solution on the same day it is prepared.[1][6]

    • Confirm Purity: If issues persist, consider verifying the purity of the compound.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Calculate the required mass: The molecular weight of this compound is 631.18 g/mol .[1] To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (g) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 631.18 g/mol = 0.0063118 g = 6.31 mg

  • Weigh the compound: Accurately weigh 6.31 mg of this compound powder.

  • Dissolve in DMSO: Add the weighed powder to a sterile microcentrifuge tube. Add 1 mL of high-purity, anhydrous DMSO.

  • Aid Dissolution: Vortex the solution thoroughly. If necessary, sonicate the tube in an ultrasonic water bath for a few minutes until the solid is completely dissolved.

  • Aliquot and Store: Dispense the stock solution into smaller, single-use aliquots (e.g., 20 µL). Store the aliquots at -80°C for long-term storage.[1][2][7][8]

Protocol 2: General Cell-Based Assay

  • Cell Seeding: Seed the cells of interest in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • Prepare Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature. Dilute the stock solution to the desired final concentrations using the appropriate cell culture medium. Ensure the final DMSO concentration is consistent across all treatments and does not exceed a level that is toxic to the cells (typically ≤ 0.1%).[7]

  • Treatment: Remove the existing media from the cells and replace it with the media containing the various concentrations of this compound. Include a vehicle control (media with the same final concentration of DMSO).

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.

  • Analysis: Following incubation, perform the desired downstream analysis, such as a cell viability assay (e.g., MTT, CellTiter-Glo), migration assay, or western blot for relevant protein expression.

Visualizations

Diagram 1: this compound Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis weigh Weigh AP-III-a4 HCl dissolve Dissolve in DMSO weigh->dissolve aliquot Aliquot & Store at -80°C dissolve->aliquot thaw Thaw Aliquot aliquot->thaw Start of Experiment dilute Prepare Working Solutions thaw->dilute treat Treat Cells dilute->treat incubate Incubate treat->incubate assay Perform Assay (e.g., Viability, Migration) incubate->assay mechanism_of_action APIIIa4 AP-III-a4 HCl (ENOblock) Enolase Enolase APIIIa4->Enolase Inhibits Glycolysis Glycolysis Enolase->Glycolysis Catalyzes Step CellEffects Downstream Cellular Effects (e.g., Decreased Migration, Apoptosis) Glycolysis->CellEffects Impacts

References

Technical Support Center: AP-III-a4 Hydrochloride (ENOblock)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for AP-III-a4 hydrochloride, also known as ENOblock. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges, such as precipitation, when using this compound in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (ENOblock) is a cell-permeable small molecule inhibitor of enolase, a key enzyme in the glycolytic pathway.[1][2] Its inhibitory action on enolase makes it a valuable tool for research in metabolism, oncology, and diabetes.[1] It has been shown to induce cancer cell death, particularly under hypoxic conditions, and inhibit cell migration and invasion.[1] Some studies suggest its biological effects might be mediated through mechanisms other than direct enolase inhibition.[3]

Q2: What are the solubility characteristics of this compound?

A2: this compound is soluble in DMSO (≥ 53 mg/mL), ethanol (20 mg/mL), and water (20 mg/mL). However, its aqueous solubility is very low when diluted from a DMSO stock into aqueous solutions like cell culture media.[1]

Q3: Why is my this compound precipitating in the cell culture medium?

A3: Precipitation of small molecules like this compound, when diluted from a concentrated DMSO stock into aqueous culture media, is a common issue. This "solvent-shift" precipitation occurs because the compound is poorly soluble in the aqueous environment of the media. Other factors that can contribute to precipitation in cell culture include temperature fluctuations, pH shifts in the media, and interactions with media components like salts and proteins.[4][5]

Q4: What is the recommended final concentration of DMSO in my cell culture?

A4: To avoid solvent toxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5% (v/v), and ideally at or below 0.1%. It is crucial to determine the tolerance of your specific cell line to DMSO in preliminary experiments.

Q5: How should I store this compound stock solutions?

A5: Powdered this compound should be stored at -20°C for up to two years. Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[1] To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.

Troubleshooting Guide: Overcoming Precipitation

This guide provides a step-by-step approach to troubleshoot and prevent the precipitation of this compound in your cell culture experiments.

Problem: Precipitate observed after adding this compound to the culture medium.

Workflow for Troubleshooting Precipitation

G cluster_0 Initial Observation cluster_1 Immediate Checks cluster_2 Protocol Optimization cluster_3 Advanced Solutions A Precipitate observed in culture medium B Verify stock solution clarity A->B Start Troubleshooting C Check final DMSO concentration B->C D Assess media temperature C->D E Prepare intermediate dilution in serum-free media D->E If checks are normal F Pre-warm media before adding compound E->F G Reduce final concentration of AP-III-a4 F->G H Increase serum concentration (if applicable) G->H I Test alternative solvents (e.g., ethanol) H->I If precipitation persists J Consider use of a solubilizing agent (e.g., Pluronic F-68) I->J

Caption: A workflow diagram for troubleshooting this compound precipitation.

Potential Cause Recommended Solution
High Final Concentration of Compound The working concentration of this compound may exceed its solubility limit in the culture medium. Titrate the compound to determine the optimal, non-precipitating concentration for your experiments. Effective concentrations have been reported in the low µM range (e.g., 0.625 µM to 10 µM).[1]
"Solvent-Shift" Precipitation Rapidly adding a concentrated DMSO stock directly to the aqueous medium can cause the compound to crash out of solution. Prepare an intermediate dilution of the stock solution in pre-warmed, serum-free medium before adding it to the final culture vessel. Add the compound dropwise while gently swirling the medium.
Low Temperature of Culture Medium Adding the compound to cold medium can decrease its solubility. Ensure your culture medium is pre-warmed to 37°C before adding this compound.[4]
Interaction with Media Components Components in the culture medium, such as salts and proteins, can interact with the compound and cause precipitation.[4][5] If using serum-containing medium, the presence of serum proteins like albumin can sometimes help to stabilize small molecules.[2][6] Consider a brief incubation of the compound in serum-containing medium before adding it to the cells.
pH of the Medium Although less common with buffered media, significant pH shifts can affect compound solubility. Ensure your medium is properly buffered and at the correct pH.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous DMSO

    • Sterile, amber microcentrifuge tubes

  • Procedure:

    • Equilibrate the this compound powder to room temperature before opening the vial.

    • Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound in anhydrous DMSO. For example, to prepare 1 mL of a 10 mM stock solution (MW: 631.18 g/mol ), dissolve 6.31 mg of the compound in 1 mL of DMSO.

    • Vortex briefly to ensure complete dissolution. If necessary, use an ultrasonic bath to aid dissolution.[1]

    • Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and light exposure.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Dilution of this compound for Cell Culture Treatment
  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Pre-warmed (37°C) serum-free cell culture medium

    • Pre-warmed (37°C) complete cell culture medium (with serum, if applicable)

  • Procedure:

    • Thaw an aliquot of the 10 mM stock solution at room temperature.

    • Prepare an intermediate dilution of the stock solution in pre-warmed, serum-free medium. For example, to achieve a final concentration of 10 µM in a final volume of 2 mL, you can prepare a 100 µM intermediate dilution by adding 2 µL of the 10 mM stock to 198 µL of serum-free medium.

    • Gently vortex the intermediate dilution.

    • Add the appropriate volume of the intermediate dilution to your cell culture plate containing pre-warmed complete medium. For the example above, add 200 µL of the 100 µM intermediate dilution to 1.8 mL of complete medium in the well.

    • Gently swirl the plate to ensure even distribution of the compound.

    • Incubate the cells for the desired experimental duration.

Data Presentation

Parameter Value Reference
Molecular Weight 631.18 g/mol [7]
Solubility in DMSO ≥ 53 mg/mL[8]
Solubility in Ethanol 20 mg/mL
Solubility in Water 20 mg/mL (Note: low when diluted from DMSO)
IC₅₀ for Enolase 0.576 µM[1][2]
Reported Effective Concentration in Cell Culture 0.625 µM - 10 µM[1]

Signaling Pathway

Simplified Representation of the Glycolytic Pathway and the Target of AP-III-a4

G Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P F16BP Fructose-1,6-Bisphosphate F6P->F16BP GAP Glyceraldehyde-3-Phosphate F16BP->GAP BPG13 1,3-Bisphosphoglycerate GAP->BPG13 PG3 3-Phosphoglycerate BPG13->PG3 PG2 2-Phosphoglycerate PG3->PG2 Enolase Enolase PG2->Enolase PEP Phosphoenolpyruvate Pyruvate Pyruvate PEP->Pyruvate Enolase->PEP APIIIa4 AP-III-a4 (ENOblock) APIIIa4->Enolase Inhibits

Caption: AP-III-a4 (ENOblock) inhibits the enzyme enolase in the glycolytic pathway.

References

Technical Support Center: Navigating the Complexities of ENOblock's Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing ENOblock. This resource is designed to provide clarity and guidance on the conflicting data surrounding the mechanism of action of ENOblock. Here, you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and data summaries to help you interpret your experimental results and design future studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary controversy surrounding ENOblock's mechanism of action?

The central point of contention is whether ENOblock directly inhibits the enzymatic activity of enolase. Initial reports suggested that ENOblock, a non-substrate analog, binds to enolase and inhibits its role in glycolysis.[1][2] However, subsequent studies have presented evidence that ENOblock does not inhibit the enzymatic activity of enolase in vitro, suggesting its biological effects are mediated through alternative mechanisms.[3][4][5][6]

Q2: What is the evidence supporting ENOblock as a direct inhibitor of enolase activity?

Q3: What is the evidence against ENOblock being a direct inhibitor of enolase activity?

A study by Satani et al. (2016) systematically evaluated ENOblock's effect on enolase activity using three different in vitro assays, including an NADH-coupled assay, a direct phosphoenolpyruvate (PEP) detection assay, and a ³¹P NMR-based method.[3][4][5][8] Across all three assays, ENOblock at concentrations up to 500 μM failed to inhibit enolase activity.[3][5] The authors also noted that ENOblock's strong UV absorbance can interfere with spectrophotometric assays that measure PEP production, potentially leading to misleading results.[3][4][5]

Q4: If ENOblock doesn't inhibit enolase's enzymatic activity, how does it exert its biological effects?

The prevailing alternative hypothesis is that ENOblock modulates the non-glycolytic "moonlighting" functions of enolase.[7][9][10] Evidence suggests that ENOblock can induce the nuclear translocation of enolase, where it can act as a transcriptional repressor.[7][9][10] This mechanism is proposed to underlie its observed effects on glucose homeostasis, adipogenesis, and inflammation.[7][11][12][13] Specifically, ENOblock treatment has been associated with the downregulation of key genes involved in gluconeogenesis (Pck-1), lipid homeostasis (Srebp-1a, Srebp-1c), and inflammation (Tnf-α, Il-6).[11][12][13]

Q5: Could the observed effects of ENOblock be due to off-target interactions?

While the binding of ENOblock to enolase has been reported, the possibility of off-target effects contributing to its biological activity cannot be entirely ruled out, a common phenomenon with small molecule inhibitors.[3][14] The study by Satani et al. (2016) acknowledged that while their data indicates ENOblock does not inhibit enolase's enzymatic activity, it does not dispute that ENOblock may still bind to enolase.[3] Researchers should remain mindful of potential off-target effects when interpreting their data.

Troubleshooting Guide

Issue: My in vitro enolase activity assay shows inhibition with ENOblock, but the results are not reproducible.

  • Possible Cause 1: Assay Interference. ENOblock has strong UV absorbance, which can interfere with spectrophotometric assays that directly measure the formation of phosphoenolpyruvate (PEP) at 240 nm.[3][4][5]

    • Recommendation: Use an alternative assay method that is not susceptible to UV absorbance interference. An NADH-coupled assay or a ³¹P NMR-based method are recommended alternatives.[3][5][8]

  • Possible Cause 2: Reagent Quality. The purity and stability of ENOblock can affect experimental outcomes.

    • Recommendation: Ensure the quality and purity of your ENOblock stock. Whenever possible, obtain a certificate of analysis from the supplier. Prepare fresh dilutions for each experiment.

Issue: I am not observing the expected downstream effects of glycolysis inhibition (e.g., decreased lactate production) in cells treated with ENOblock.

  • Possible Cause: This observation is consistent with the findings that ENOblock may not be a direct inhibitor of enolase's enzymatic activity.[3][4][5]

    • Recommendation: Shift your experimental focus to investigate the non-glycolytic functions of enolase. Analyze changes in gene expression for known enolase target genes or investigate the subcellular localization of enolase (e.g., nuclear translocation) in response to ENOblock treatment.[7][9][10]

Issue: My results on cell viability and apoptosis are inconsistent with published data.

  • Possible Cause: Cell-Type Specific Effects. The cellular response to ENOblock can be context-dependent. The original study highlighting its cytotoxic effects focused on cancer cells under hypoxic conditions.[1]

    • Recommendation: Carefully consider the cell line and experimental conditions. If possible, include positive controls for enolase inhibition (e.g., SF2312) to differentiate between effects due to enzymatic inhibition and other mechanisms.[3][8] Also, consider that ENOblock has been shown to induce apoptosis through both intrinsic and extrinsic pathways, so a broad analysis of apoptotic markers is warranted.[15]

Quantitative Data Summary

ParameterReported ValuePublication
ENOblock IC50 (Enolase Inhibition) ~0.6 μMJung et al. (Initial Report)[3][5]
ENOblock (Enolase Inhibition) No inhibition up to 500 μMSatani et al. (2016)[3][5]
SF2312 IC50 (Enolase Inhibition) ~50 nMSatani et al. (2016)[8]

Experimental Protocols

1. NADH-Coupled Enolase Activity Assay (as described by Satani et al., 2016) [3][5]

This assay measures enolase activity indirectly by coupling the production of PEP to the oxidation of NADH.

  • Reagents:

    • Cell lysate or purified enolase

    • Reaction Buffer: 25 mM HEPES, 50 mM KCl, 5 mM MgCl₂, pH 7.4

    • 2-phosphoglycerate (2-PGA)

    • Adenosine diphosphate (ADP)

    • NADH

    • Pyruvate kinase (PK)

    • Lactate dehydrogenase (LDH)

    • ENOblock or control inhibitor (e.g., SF2312)

  • Procedure:

    • Prepare a master mix containing the reaction buffer, ADP, NADH, PK, and LDH.

    • In a 96-well plate, add the cell lysate or purified enolase.

    • Add the desired concentration of ENOblock or control inhibitor and incubate for a specified time.

    • Add the master mix to each well.

    • Initiate the reaction by adding 2-PGA.

    • Monitor the decrease in NADH fluorescence or absorbance at 340 nm over time using a plate reader.

    • Calculate the rate of NADH oxidation to determine enolase activity.

2. Direct PEP Detection Assay (Spectrophotometric) [3][8]

This assay directly measures the formation of PEP by monitoring the increase in absorbance at 240 nm. Note: This assay is susceptible to interference from ENOblock's UV absorbance.

  • Reagents:

    • Purified recombinant ENO1 or ENO2

    • Reaction Buffer: 25 mM HEPES, 50 mM KCl, 5 mM MgCl₂, pH 7.4

    • 2-PGA

    • ENOblock or control inhibitor

  • Procedure:

    • In a UV-transparent 96-well plate, add the reaction buffer and purified enolase.

    • Add the desired concentration of ENOblock or control inhibitor.

    • Initiate the reaction by adding 2-PGA.

    • Immediately measure the absorbance at 240 nm over time using a spectrophotometer.

    • The rate of increase in absorbance corresponds to the rate of PEP formation. A baseline reading with ENOblock alone is crucial to account for its absorbance.[3][8][16]

3. ³¹P NMR-Based Enolase Activity Assay (as described by Satani et al., 2016) [3][8]

This method directly measures the conversion of 2-PGA to PEP by detecting the distinct phosphorus signals of each molecule.

  • Reagents:

    • Purified recombinant enolase

    • Reaction Buffer: 25 mM HEPES, 50 mM KCl, 5 mM MgCl₂, pH 7.4

    • 2-PGA

    • D₂O (for signal lock)

    • ENOblock or control inhibitor

  • Procedure:

    • Prepare the reaction mixture containing buffer, 2-PGA, and D₂O.

    • Add ENOblock or a control inhibitor.

    • Initiate the reaction by adding purified enolase.

    • Acquire ³¹P NMR spectra at different time points.

    • Quantify the relative peak integrals of 2-PGA and PEP to determine the rate of conversion.

Visualizations

Caption: Two proposed mechanisms of ENOblock action.

Troubleshooting_Workflow Start Inconsistent Enolase Inhibition Results Check_Assay Which assay are you using? Start->Check_Assay Spectrophotometric Spectrophotometric (Direct PEP detection) Check_Assay->Spectrophotometric Direct Coupled_or_NMR NADH-Coupled or NMR Check_Assay->Coupled_or_NMR Indirect UV_Interference Potential UV absorbance interference by ENOblock Spectrophotometric->UV_Interference Check_Reagents Check reagent quality and stability Coupled_or_NMR->Check_Reagents Switch_Assay Switch to non-UV based assay (NADH-coupled or NMR) UV_Interference->Switch_Assay Investigate_Moonlighting Consider investigating non-glycolytic functions Check_Reagents->Investigate_Moonlighting

Caption: Troubleshooting workflow for inconsistent results.

References

Addressing off-target effects in AP-III-a4 hydrochloride studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address potential off-target effects and other common issues encountered during experiments with AP-III-a4 hydrochloride (also known as ENOblock).

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of this compound?

This compound is a non-substrate analogue inhibitor of the glycolytic enzyme enolase. It binds directly to enolase, inhibiting its enzymatic activity.[1][2][3]

Q2: What are the key quantitative parameters for AP-III-a4's on-target activity?

The primary reported quantitative value for AP-III-a4 is its half-maximal inhibitory concentration (IC50) against its target, enolase.

CompoundTargetIC50
AP-III-a4 (ENOblock)Enolase0.576 µM
[1][2][3][4][5][6][7]

Q3: Are there any publicly available screening data on the direct off-targets of AP-III-a4?

Currently, comprehensive off-target binding profiles or broad-panel kinase screening data for this compound are not publicly available. The absence of this information makes it crucial for researchers to incorporate rigorous controls to validate that an observed phenotype is a direct result of enolase inhibition.

Q4: AP-III-a4 is reported to inhibit PEPCK and induce glucose uptake. Are these considered off-target effects?

This is a critical question. These effects may be either:

  • On-target, downstream consequences of inhibiting enolase and disrupting cellular metabolism. Enolase inhibition can alter the levels of metabolic intermediates that, in turn, regulate the expression of other enzymes like phosphoenolpyruvate carboxykinase (PEPCK).[1][7][8]

  • True off-target effects resulting from AP-III-a4 directly interacting with other proteins that regulate these pathways.

To distinguish between these possibilities, a researcher would need to perform experiments to demonstrate that the effect is dependent on enolase. See the "Troubleshooting" section and the experimental workflow diagram below for guidance.

Q5: I am seeing changes in AKT and Bcl-xL expression. How can I confirm this is an on-target effect?

AP-III-a4 treatment has been shown to decrease the expression of AKT and Bcl-xL, which are negative regulators of apoptosis.[1][2][7] This is considered a likely downstream effect of enolase inhibition, as disrupting a central metabolic pathway like glycolysis can induce cellular stress and trigger apoptotic signaling. To validate this, you can use the experimental logic outlined in the workflow diagram below, for example, by testing if the effect persists in cells where enolase has been knocked down or knocked out. If the effect vanishes, it is likely on-target.

Troubleshooting Guides

Problem: I observe significant cytotoxicity at concentrations where I don't expect to see strong inhibition of enolase.

  • Possible Cause 1: Off-Target Toxicity. The compound may be interacting with another essential protein, leading to cell death through a mechanism independent of enolase.[1]

  • Troubleshooting Steps:

    • Confirm On-Target Engagement: Perform an in-vitro enolase activity assay with the same concentration of AP-III-a4 to confirm the degree of target inhibition.

    • Perform a Dose-Response Curve: Establish the IC50 for enolase inhibition and compare it to the GI50 (50% growth inhibition) from your cell viability assay. A large discrepancy may suggest off-target effects.

    • Use a Control Compound: If available, use another structurally different enolase inhibitor. If both compounds produce the same phenotype at concentrations relative to their respective IC50s, the effect is more likely to be on-target.

Problem: My results are inconsistent across different cell lines.

  • Possible Cause 1: Varying Dependence on Glycolysis. Cell lines have different metabolic profiles. Some may be more reliant on glycolysis (the "Warburg effect") and thus more sensitive to enolase inhibition, while others may rely more on oxidative phosphorylation.

  • Possible Cause 2: Differential Expression of Off-Targets. If an off-target is responsible for the phenotype, its expression level may vary between cell lines, leading to different responses.

  • Troubleshooting Steps:

    • Characterize Enolase Expression: Via Western blot or qPCR, confirm that your cell lines express comparable levels of enolase.

    • Assess Metabolic Profile: Measure the baseline extracellular acidification rate (ECAR) and oxygen consumption rate (OCR) of your cell lines to understand their relative reliance on glycolysis vs. oxidative phosphorylation.

    • Validate with Genetic Tools: Use siRNA or shRNA to knock down enolase in both cell lines and observe if the phenotype mimics the effect of AP-III-a4 treatment. This can help confirm that the differential sensitivity is due to the on-target pathway.

Problem: I see inhibition of enolase activity in an enzymatic assay, but little to no effect on cell viability or migration in my cellular assay.

  • Possible Cause 1: Poor Cell Permeability. The compound may not be efficiently entering the cells to reach its target.

  • Possible Cause 2: Metabolic Compensation. The cells may be compensating for the inhibition of glycolysis by upregulating alternative energy pathways, such as fatty acid oxidation.

  • Possible Cause 3: Enolase "Moonlighting" Functions. Enolase has non-glycolytic functions.[3][9] Your assay might not be capturing the phenotype related to the inhibition of these other functions.

  • Troubleshooting Steps:

    • Confirm Target Engagement in Cells: Use a Cellular Thermal Shift Assay (CETSA) to confirm that AP-III-a4 is binding to enolase inside the cell (see Protocol 3).

    • Combine with Other Inhibitors: Try co-treatment with an inhibitor of oxidative phosphorylation (e.g., oligomycin) to block the primary metabolic escape route.

    • Expand Phenotypic Readouts: Investigate other known consequences of enolase inhibition, such as changes in PEPCK or AKT signaling, to see if the compound is having a more subtle effect.[1][2][7][8]

Data Summary

Recommended Concentration Ranges for In Vitro Experiments
ApplicationCell Line ExampleConcentration RangeReference
Cell ViabilityHCT1160 - 10 µM[1][2]
Cell Invasion AssayHCT1160.625 - 5 µM[1][2][8]
Glucose Uptake / PEPCK ExpressionHepatocytes / Kidney Cells~10 µM[1][2][8]
In Vivo (Zebrafish model)HCT116 Xenograft10 µM[7][8]

Visualized Workflows and Pathways

cluster_pathway AP-III-a4 On-Target Signaling Pathway AP AP-III-a4 Eno Enolase AP->Eno Inhibition (IC50 = 0.576 µM) Glycolysis Glycolysis Eno->Glycolysis Metabolism Metabolic Shift (↓ ATP, ↑ Precursors) Glycolysis->Metabolism AKT ↓ p-AKT Metabolism->AKT Bcl ↓ Bcl-xL Metabolism->Bcl PEPCK ↓ PEPCK Expression Metabolism->PEPCK Indirect Regulation? Apoptosis Apoptosis / ↓ Invasion AKT->Apoptosis Bcl->Apoptosis

Caption: On-target pathway of AP-III-a4 and its known downstream effects.

cluster_workflow Workflow: Investigating an Unexpected Phenotype Start Unexpected Phenotype Observed (e.g., ↓ PEPCK) Step1 Step 1: Confirm On-Target Enzymatic Inhibition (Protocol 1) Start->Step1 Step2 Step 2: Confirm Target Engagement in Cells (Protocol 3 - CETSA) Step1->Step2 Step3 Step 3: Correlate Dose-Response (Enzyme IC50 vs. Cellular GI50) Step2->Step3 Step4 Step 4: Validate with Genetic Model (e.g., Enolase Knockdown) (Protocol 4) Step3->Step4 Decision Does Knockdown replicate the phenotype? Step4->Decision Conclusion1 Conclusion: Phenotype is likely ON-TARGET Decision->Conclusion1 Yes Conclusion2 Conclusion: Phenotype is likely OFF-TARGET Decision->Conclusion2 No

Caption: Experimental workflow for troubleshooting unexpected results.

cluster_logic Logic: Distinguishing On-Target vs. Off-Target Effects cluster_parent Experiment in Parental Cells cluster_ko Experiment in KO Cells parent Parental Cell Line drug AP-III-a4 Treatment parent->drug ko Enolase Knockout (KO) Cell Line drug_ko AP-III-a4 Treatment ko->drug_ko pheno_on Phenotype Observed (On-Target) drug->pheno_on pheno_off Phenotype Observed (Off-Target) no_pheno Phenotype Abolished drug_ko->pheno_off If Off-Target drug_ko->no_pheno If On-Target

Caption: Logic for using a genetic model to confirm the mechanism of action.

Detailed Experimental Protocols

Protocol 1: In Vitro Enolase Activity Assay

This protocol measures the conversion of 2-phospho-D-glycerate (2-PG) to phosphoenolpyruvate (PEP), which can be monitored by the increase in absorbance at 240 nm.[7]

Materials:

  • Purified enolase enzyme

  • This compound stock solution (in DMSO)

  • Assay Buffer: 50 mM Imidazole-HCl (pH 6.8), 2.0 mM MgSO4, 400 mM KCl

  • Substrate: 2-phospho-D-glycerate (2-PG)

  • 96-well UV-transparent plate

  • Spectrophotometer capable of reading absorbance at 240 nm

Procedure:

  • Prepare serial dilutions of this compound in Assay Buffer. Include a DMSO-only vehicle control.

  • In each well of the 96-well plate, add 50 µL of the appropriate AP-III-a4 dilution or vehicle control.

  • Add 25 µL of purified enolase (e.g., 3-9 units) to each well.

  • Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding 25 µL of 2-PG substrate to each well.

  • Immediately place the plate in the spectrophotometer and measure the absorbance at 240 nm every minute for 10-20 minutes at 37°C.

  • Calculate the reaction rate (Vmax) from the linear portion of the absorbance curve for each concentration.

  • Normalize the rates to the vehicle control and plot the percent inhibition versus the log of the inhibitor concentration to determine the IC50 value.

Protocol 2: Western Blot for Pathway Modulation

This protocol is for assessing the phosphorylation status of AKT and the expression levels of PEPCK in cells treated with AP-III-a4.

Materials:

  • Cell culture reagents

  • This compound

  • Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer system (e.g., wet or semi-dry) and PVDF membrane

  • Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-p-AKT(Ser473), anti-total-AKT, anti-PEPCK, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with various concentrations of AP-III-a4 (and a vehicle control) for the desired time (e.g., 24 hours).

  • Wash cells with ice-cold PBS and lyse them with 100-200 µL of Lysis Buffer.

  • Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Normalize the protein amounts and prepare samples with Laemmli buffer. Boil at 95°C for 5 minutes.

  • Load 20-30 µg of protein per lane on an SDS-PAGE gel and run until the dye front reaches the bottom.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with Blocking Buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Wash the membrane 3x with TBST for 5 minutes each.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane 3x with TBST for 5 minutes each.

  • Apply ECL substrate and capture the signal using an imaging system.

  • Quantify band intensities and normalize to the loading control.

Protocol 3: Cellular Thermal Shift Assay (CETSA) - Conceptual Overview

CETSA is a powerful method to verify target engagement in a cellular environment. It is based on the principle that a protein becomes more thermally stable when its ligand (the drug) is bound.

Principle:

  • Cells are treated with the drug (AP-III-a4) or a vehicle control.

  • The treated cells are divided into aliquots and heated to a range of different temperatures.

  • Heating causes protein denaturation and aggregation.

  • The cells are lysed, and the aggregated proteins are separated from the soluble fraction by centrifugation.

  • The amount of soluble target protein (enolase) remaining at each temperature is quantified by Western blot.

  • A "melting curve" is generated. In the drug-treated samples, the curve will shift to the right (higher temperatures) if the drug is binding to and stabilizing the target protein.

Protocol 4: Genetic Knockdown Validation - Conceptual Overview

This is the gold standard for differentiating on-target from off-target effects.[1]

Principle:

  • Create a Stable Knockdown/Knockout Cell Line: Use shRNA or CRISPR/Cas9 technology to create a cell line with significantly reduced or eliminated expression of the target protein (enolase). A non-targeting control cell line must be created in parallel.

  • Confirm Knockdown/Knockout: Validate the reduction of enolase protein levels via Western blot.

  • Phenotypic Comparison:

    • Treat both the control and the enolase-knockdown cells with AP-III-a4 and measure the phenotype (e.g., cell death, PEPCK levels).

    • If the effect is ON-TARGET: The enolase-knockdown cells should be resistant to the drug's effect, as the target is no longer present. The phenotype in the knockdown cells (without the drug) may already mimic the effect of the drug in control cells.

    • If the effect is OFF-TARGET: The enolase-knockdown cells will show the same sensitivity to the drug as the control cells, because the drug is acting through a different, unaffected protein.

References

Best practices for control experiments with ENOblock

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using ENOblock in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of ENOblock?

A1: ENOblock is a small molecule that binds to α-enolase (ENO1), a key glycolytic enzyme.[1] However, there is ongoing scientific discussion regarding its precise mechanism of action.

  • Modulation of Non-Glycolytic Functions: One proposed mechanism is that ENOblock modulates the "moonlighting" or non-glycolytic functions of ENO1.[1][2] This includes promoting the translocation of ENO1 to the nucleus, where it can act as a transcriptional repressor of genes like c-Myc.[2][3]

  • Enzymatic Inhibition Controversy: While initially reported to be a direct inhibitor of enolase's enzymatic activity[4], subsequent studies have contested this, suggesting that ENOblock does not inhibit the catalytic activity of enolase in various in vitro assays.[5][6][7] It is crucial for researchers to be aware of this controversy when designing their experiments and interpreting their results.

Q2: What are the known cellular processes affected by ENOblock?

A2: ENOblock has been shown to influence a variety of cellular processes, primarily through its interaction with ENO1. These include:

  • Gene Expression: By promoting the nuclear translocation of ENO1, ENOblock can lead to the transcriptional repression of genes involved in cell proliferation and metabolism.[2][8]

  • Metabolism: Studies have shown that ENOblock can affect glucose homeostasis, suppress adipogenesis, and reduce the expression of key regulators of lipogenesis and gluconeogenesis.[8][9]

  • Cancer Cell Biology: In cancer models, ENOblock has been reported to inhibit cell migration and invasion, and induce apoptosis.[1][4]

  • Inflammation: ENOblock has been observed to have anti-inflammatory effects by reducing the expression of inflammatory markers like TNF-α and IL-6.[8][9]

Q3: How do I choose the optimal concentration of ENOblock for my experiment?

A3: The optimal concentration of ENOblock will vary depending on the cell type and the specific biological question being investigated. It is recommended to perform a dose-response curve to determine the effective concentration for your experimental system. The following table summarizes concentrations used in published studies:

Cell Line/ModelConcentrationObserved EffectReference
HCT116 colon cancer cells0-10 µMDose-dependent inhibition of cell viability[4]
3T3-L1 pre-adipocytes10 µMIncreased nuclear localization of enolase[2]
Huh7 hepatocytes10 µMIncreased nuclear localization of enolase[2]
db/db mice (T2DM model)8-12 mg/kgReduced blood glucose levels[2]
High-fat diet-fed miceNot specifiedReduced body weight gain and improved metabolic parameters[8][9]

Q4: What are the potential off-target effects of ENOblock?

A4: The discussion around ENOblock's primary mechanism of action complicates the definition of "off-target" effects. If the intended effect is to modulate ENO1's non-glycolytic functions, then direct inhibition of its enzymatic activity could be considered an off-target effect, and vice-versa. As with any small molecule inhibitor, it is crucial to include proper controls to validate that the observed phenotype is due to the intended mechanism.[10][11]

Troubleshooting Guide

Problem 1: I am not observing the expected phenotype after treating my cells with ENOblock.

  • Solution 1: Verify ENOblock Activity:

    • Nuclear Translocation Assay: A key reported effect of ENOblock is the induction of ENO1 nuclear translocation.[2] Perform cell fractionation followed by western blotting to check for increased ENO1 levels in the nuclear fraction of treated cells compared to vehicle-treated controls.

    • Target Gene Expression: Analyze the expression of known downstream targets of ENO1's transcriptional repression activity, such as c-Myc, using qRT-PCR.[3] A decrease in the expression of these genes can indicate ENOblock activity.

  • Solution 2: Optimize Experimental Conditions:

    • Concentration and Incubation Time: Re-evaluate the concentration of ENOblock and the treatment duration. A dose-response and time-course experiment is highly recommended.

    • Cell Density: Ensure that cells are in the logarithmic growth phase and at an appropriate density, as this can influence cellular metabolism and drug response.

Problem 2: I am seeing conflicting results regarding enolase enzymatic inhibition.

  • Solution: Use Appropriate Controls and Assays:

    • Positive Control for Enzymatic Inhibition: Use a known enolase enzymatic inhibitor, such as sodium fluoride (NaF) or a more specific inhibitor like SF2312, as a positive control in your enolase activity assays.[5][6] This will help validate your assay system.

    • Orthogonal Assays: If possible, use multiple different types of assays to measure enolase activity to avoid artifacts. For example, a coupled NADH-oxidation assay can be complemented with a direct measurement of phosphoenolpyruvate (PEP) formation.[5][6]

    • Focus on Non-Glycolytic Functions: Given the controversy, it may be more robust to focus on quantifying the effects of ENOblock on the non-glycolytic functions of ENO1, such as its subcellular localization and transcriptional regulatory roles.

Experimental Protocols

Protocol 1: Western Blot for ENO1 Nuclear Translocation

  • Cell Treatment: Plate cells and treat with the desired concentration of ENOblock or vehicle control for the specified duration.

  • Cell Fractionation:

    • Harvest cells and wash with ice-cold PBS.

    • Use a commercial nuclear/cytoplasmic extraction kit according to the manufacturer's instructions to separate the cytoplasmic and nuclear fractions.

  • Protein Quantification: Determine the protein concentration of each fraction using a BCA or Bradford assay.

  • Western Blotting:

    • Load equal amounts of protein from the cytoplasmic and nuclear fractions onto an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with a primary antibody against ENO1.

    • To ensure proper fractionation, also probe for a cytoplasmic marker (e.g., α-tubulin or GAPDH) and a nuclear marker (e.g., Lamin B1 or Histone H3).

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

    • Develop the blot using an ECL substrate and image the results.

  • Analysis: Quantify the band intensities to determine the relative amount of ENO1 in the nuclear versus cytoplasmic fractions.

Visualizations

ENOblock_Mechanism_of_Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ENOblock ENOblock ENO1_cyto ENO1 (Glycolytic Enzyme) ENOblock->ENO1_cyto Binds Glycolysis Glycolysis ENO1_cyto->Glycolysis Catalyzes ENO1_nuclear ENO1 (Transcriptional Repressor) ENO1_cyto->ENO1_nuclear Translocation ENO1_nuclear->Repression Represses cMyc c-Myc Gene

Caption: Proposed mechanism of ENOblock action.

Experimental_Workflow_Validation cluster_validation Validation of ENOblock Effect cluster_phenotype Phenotypic Assays start Start: Treat cells with ENOblock nuclear_translocation Western Blot for ENO1 Nuclear Translocation start->nuclear_translocation qRTPCR qRT-PCR for Downstream Target Genes (e.g., c-Myc) start->qRTPCR viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) start->viability migration Cell Migration/Invasion Assay (e.g., Transwell) start->migration metabolism Metabolic Assays (e.g., Seahorse, Glucose Uptake) start->metabolism

Caption: Recommended experimental workflow.

References

AP-III-a4 hydrochloride stability in different buffer systems

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of AP-III-a4 hydrochloride in various buffer systems for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in common laboratory buffer systems?

A1: Currently, there is no publicly available, detailed stability data for this compound across a range of buffer systems. However, based on the general behavior of small molecule hydrochloride salts, stability can be expected to be pH-dependent. A hypothetical stability profile is presented below for illustrative purposes. For definitive data, it is crucial to perform your own stability studies under your specific experimental conditions.

Illustrative Stability Data for a Compound Like this compound

Buffer System (50 mM)pHTemperatureTimepoint (Days)% Remaining (Hypothetical)Observations
Citrate Buffer4.04°C2898.5%No precipitation observed.
Citrate Buffer4.025°C2892.1%Slight yellowing of the solution.
Phosphate-Buffered Saline (PBS)7.44°C2895.3%Minor precipitation after 14 days.
Phosphate-Buffered Saline (PBS)7.425°C2885.7%Significant precipitation and degradation.
Tris Buffer8.54°C2888.2%Visible degradation products by HPLC.
Tris Buffer8.525°C2870.4%Significant degradation and precipitation.

Disclaimer: The data in this table is hypothetical and for illustrative purposes only. Actual results may vary.

Q2: What is a recommended protocol for assessing the stability of this compound in a new buffer system?

A2: A comprehensive stability assessment typically involves analyzing the compound's purity and concentration over time using a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC).

Experimental Protocol: HPLC-Based Stability Assessment

  • Preparation of Stock Solution:

    • Prepare a 10 mM stock solution of this compound in DMSO.[1][2] Ensure the DMSO is fresh and anhydrous to maximize solubility.[3]

  • Preparation of Stability Samples:

    • Dilute the stock solution to a final concentration of 100 µM in the desired buffer systems (e.g., 50 mM Citrate pH 4.0, 50 mM PBS pH 7.4, 50 mM Tris pH 8.5).

    • Prepare triplicate samples for each condition.

    • Include a control sample of the compound dissolved in the mobile phase or a solvent in which it is known to be stable.

  • Incubation:

    • Store the samples at various temperatures (e.g., 4°C, 25°C, and an accelerated condition like 40°C).

    • Protect samples from light to prevent photolytic degradation.

  • Sample Analysis:

    • At specified time points (e.g., 0, 1, 3, 7, 14, and 28 days), withdraw an aliquot from each sample.

    • Analyze the samples by a validated reverse-phase HPLC method with UV detection. A C18 column is a common starting point for small molecules.

    • The mobile phase could consist of a gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA) or formic acid.

  • Data Analysis:

    • Calculate the percentage of the remaining this compound at each time point relative to the initial (time 0) concentration.

    • Monitor the appearance of new peaks in the chromatogram, which may indicate degradation products.

Below is a diagram illustrating the experimental workflow for a stability study.

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_result Outcome prep_stock Prepare 10 mM Stock in DMSO prep_samples Dilute to 100 µM in Test Buffers (Citrate, PBS, Tris) prep_stock->prep_samples incubate_4c 4°C prep_samples->incubate_4c Store Triplicates incubate_25c 25°C prep_samples->incubate_25c Store Triplicates incubate_40c 40°C (Accelerated) prep_samples->incubate_40c Store Triplicates timepoint Withdraw Aliquots at Timepoints (0, 1, 3, 7, 14, 28 days) incubate_4c->timepoint incubate_25c->timepoint incubate_40c->timepoint hplc RP-HPLC-UV Analysis timepoint->hplc data Calculate % Remaining & Identify Degradants hplc->data stability_profile Determine Stability Profile data->stability_profile

Caption: Experimental workflow for assessing the stability of this compound.
Q3: What are common issues encountered during stability studies and how can they be troubleshooted?

A3:

IssuePotential CauseTroubleshooting Steps
Poor Solubility/Precipitation The compound may have low solubility in aqueous buffers, especially at neutral or higher pH. This compound is known to be poorly soluble in water.[1][2]- Lower the concentration of the compound. - Add a co-solvent (e.g., up to 5% DMSO or ethanol), but verify it doesn't affect stability. - Adjust the pH of the buffer; hydrochloride salts are often more stable at a lower pH.
Rapid Degradation The compound may be unstable at the tested pH or temperature.- Assess stability at lower temperatures (e.g., 4°C). - Test in a different buffer system with a more suitable pH. - Ensure the compound is protected from light.
Inconsistent HPLC Results Issues with the HPLC method, such as poor peak shape, shifting retention times, or poor resolution between the parent compound and degradants.- Optimize the HPLC method (e.g., gradient, mobile phase composition, column temperature). - Ensure the analytical method is "stability-indicating," meaning it can separate the intact drug from its degradation products. - Use a fresh column.
Conversion to Free Base For hydrochloride salts, the compound can convert to its less soluble free base form in solutions with a pH above its pKa.[4][5]- Maintain the buffer pH well below the pKa of the compound. - Monitor for the appearance of a new peak corresponding to the free base.

Mechanism of Action and Potential Degradation Pathways

This compound is an inhibitor of enolase, a key enzyme in the glycolytic pathway.[1][6][7][8] By inhibiting enolase, AP-III-a4 disrupts the conversion of 2-phosphoglycerate to phosphoenolpyruvate, thereby impacting cellular energy metabolism. This mechanism is relevant to its potential use in cancer and diabetes research.[1][8][9]

While specific degradation pathways for this compound have not been published, small molecules with ester or amide functionalities can be susceptible to hydrolysis, especially at non-neutral pH. Oxidation is another potential degradation route.

Below is a simplified diagram illustrating the point of intervention of AP-III-a4 in the glycolytic pathway.

G cluster_glycolysis Glycolysis Pathway cluster_downstream Downstream Effects Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P F16BP Fructose-1,6-Bisphosphate F6P->F16BP GAP Glyceraldehyde-3-Phosphate F16BP->GAP BPG 1,3-Bisphosphoglycerate GAP->BPG PG3 3-Phosphoglycerate BPG->PG3 PG2 2-Phosphoglycerate PG3->PG2 PEP Phosphoenolpyruvate PG2->PEP Enolase Enolase PG2->Enolase Pyruvate Pyruvate PEP->Pyruvate ATP_prod Reduced ATP Production Pyruvate->ATP_prod Enolase->PEP APIIIa4 AP-III-a4 Hydrochloride APIIIa4->Enolase Inhibits Cell_Growth Inhibition of Cell Proliferation ATP_prod->Cell_Growth

Caption: Inhibition of the glycolytic pathway by this compound.

References

How to minimize variability in AP-III-a4 hydrochloride in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in in vivo studies involving AP-III-a4 hydrochloride (also known as ENOblock).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a cell-permeable, non-substrate analog inhibitor of enolase, an enzyme crucial in the glycolytic pathway.[1][2][3][4] It has demonstrated potential as an anti-cancer and anti-diabetic agent.[1][2] Its mechanism involves the direct binding to enolase, inhibiting its activity, which can lead to the downregulation of pathways like the PI3K/Akt signaling cascade, affecting cell metabolism, migration, and survival.[1][5][6] Some research suggests it may also have non-glycolytic functions.[1]

Q2: What are the key physicochemical properties of this compound to consider for in vivo studies?

A2: this compound is a white to off-white solid.[1] Its solubility is a critical factor for in vivo work. While it is reported to be soluble in DMSO, ethanol, and water at 20 mg/mL, some sources indicate poor aqueous solubility (<0.1 mg/mL) and that ultrasonic assistance may be needed.[1][5][7][8] It is important to use freshly opened, non-hygroscopic DMSO for preparing stock solutions as moisture can negatively impact solubility.[5][9]

Q3: How should this compound be stored to ensure stability?

A3: For long-term stability, this compound powder should be stored at -20°C, where it is stable for at least two years.[1][4] Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for one month, protected from light.[4][5] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[9]

Troubleshooting Guide

This guide addresses specific issues that can lead to variability in in vivo studies with this compound.

Issue 1: Inconsistent or Unexpected Pharmacokinetic (PK) Profile

Possible Cause: Poor solubility and/or precipitation of the compound upon administration.

Troubleshooting Steps:

  • Vehicle Selection: Due to its variable aqueous solubility, the choice of vehicle is critical. While DMSO is a common solvent for initial stock solutions, direct in vivo administration of high DMSO concentrations can cause toxicity and inflammation, leading to variability. Consider using co-solvents or creating a suspension or lipid-based formulation for administration.[10][11][12][13]

  • Formulation Development: For oral administration, strategies to enhance the bioavailability of poorly soluble drugs should be considered.[10][12][14] This may include nanosuspensions, solid dispersions, or self-emulsifying drug delivery systems (SEDDS).[10][12][13] For parenteral routes, ensure the compound remains in solution at the desired concentration in the final formulation.

  • pH Adjustment: For hydrochloride salts, the pH of the formulation can significantly impact solubility and stability.[15] Ensure the pH of your vehicle is compatible with maintaining the salt form and preventing precipitation.

  • Pre-formulation Solubility Studies: Conduct thorough solubility testing of this compound in various pharmaceutically acceptable vehicles before commencing animal studies.

Issue 2: High Variability in Efficacy Between Animals in the Same Treatment Group

Possible Causes: Inconsistent dosing, biological variability, or issues with the administration procedure.

Troubleshooting Steps:

  • Dosing Accuracy: Ensure precise and consistent administration of the dose volume for each animal. For formulations where the compound may not be fully dissolved, ensure the suspension is homogenous by vortexing before drawing each dose.

  • Route of Administration: The chosen route (e.g., oral gavage, intraperitoneal, intravenous) should be performed consistently and by a trained individual to minimize variability in absorption.

  • Animal Strain and Health: Different animal strains can exhibit varied pharmacokinetic profiles.[16] Ensure the use of a consistent and well-characterized animal model. The health status of the animals should be uniform, as underlying conditions can affect drug metabolism and response.

  • Standardize Experimental Conditions: Factors such as diet, housing conditions, and light/dark cycles should be standardized across all experimental groups to minimize their impact on biological responses.[17][18][19]

Issue 3: Lack of Expected Pharmacological Effect

Possible Causes: Compound degradation, incorrect dosage, or issues with the biological model.

Troubleshooting Steps:

  • Compound Integrity: Verify the purity and integrity of your batch of this compound. Improper storage or handling can lead to degradation.

  • Dose-Response Studies: Conduct a pilot dose-response study to determine the optimal effective dose in your specific animal model and disease state.

  • Target Engagement: If possible, include methods to assess whether this compound is reaching its target tissue and engaging with enolase. This could involve measuring downstream biomarkers of the PI3K/Akt pathway.

  • Review of the Biological Model: Ensure that the chosen animal model is appropriate for studying the effects of enolase inhibition and that the disease progression is consistent.

Data Presentation

Table 1: Solubility of this compound

SolventReported SolubilityNotesReference(s)
DMSO≥ 53 mg/mL to 100 mg/mLUse of fresh, non-hygroscopic DMSO is critical. Ultrasonic assistance may be needed.[1][5][7][8][9]
Ethanol20 mg/mL-[1][9]
Water< 0.1 mg/mL to 20 mg/mLSolubility in water is highly variable in reports. Ultrasonic assistance may be required.[1][5][7][8][9]

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Oral Gavage (Suspension)

  • Objective: To prepare a homogenous suspension of this compound for consistent oral administration.

  • Materials:

    • This compound powder

    • Vehicle (e.g., 0.5% w/v carboxymethylcellulose (CMC) in sterile water)

    • Sterile conical tubes

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Calculate the required amount of this compound and vehicle based on the desired final concentration and total volume.

    • Weigh the this compound powder accurately and place it in a sterile conical tube.

    • Add a small amount of the vehicle to the powder to create a paste.

    • Gradually add the remaining vehicle while continuously vortexing to ensure a uniform suspension.

    • If necessary, sonicate the suspension for a short period to aid in dispersion.

    • Visually inspect the suspension for homogeneity before each administration.

    • Vortex the suspension immediately before drawing each dose to ensure consistency.

Visualizations

experimental_workflow Figure 1. General In Vivo Experimental Workflow cluster_prep Pre-Experiment Preparation cluster_dosing Dosing and Monitoring cluster_analysis Data Collection and Analysis animal_acclimatization Animal Acclimatization randomization Randomization into Groups animal_acclimatization->randomization formulation_prep Formulation Preparation dose_calculation Dose Calculation formulation_prep->dose_calculation dosing This compound Administration dose_calculation->dosing randomization->dosing monitoring Monitor Animal Health and Disease Progression dosing->monitoring sample_collection Sample Collection (Blood, Tissues) monitoring->sample_collection pk_analysis Pharmacokinetic Analysis sample_collection->pk_analysis pd_analysis Pharmacodynamic Analysis sample_collection->pd_analysis statistical_analysis Statistical Analysis pk_analysis->statistical_analysis pd_analysis->statistical_analysis signaling_pathway Figure 2. Simplified PI3K/Akt Signaling Pathway Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K Akt Akt PI3K->Akt Enolase Enolase Akt->Enolase Influences Cell Survival, Proliferation, Migration Cell Survival, Proliferation, Migration Akt->Cell Survival, Proliferation, Migration Promotes Glycolysis Glycolysis Enolase->Glycolysis Catalyzes AP-III-a4 HCl AP-III-a4 HCl AP-III-a4 HCl->Enolase Inhibits

References

Technical Support Center: Validating Enolase as the Primary Target of AP-III-a4 Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at validating enolase as the primary target of AP-III-a4 hydrochloride (also known as ENOblock).

Introduction to this compound and Enolase

This compound is a small molecule that has been investigated for its biological activities, including its potential as an anti-cancer and anti-diabetic agent.[1][2] It has been reported to be a non-substrate analog inhibitor of enolase, a key glycolytic enzyme, with an IC50 of 0.576 µM.[1][3] Enolase is a metalloenzyme that catalyzes the conversion of 2-phosphoglycerate (2-PG) to phosphoenolpyruvate (PEP) in the glycolytic pathway.[3] Beyond its role in glycolysis, enolase is also a "moonlighting" protein with functions in various cellular processes, making it an attractive therapeutic target.[2]

Important Note on a Scientific Controversy: It is crucial for researchers to be aware of conflicting findings regarding the mechanism of action of this compound. While some studies suggest it directly binds to and inhibits enolase[2], other research indicates that it may not inhibit the enzymatic activity of enolase in vitro and that its observed effects might be due to interference with certain assay formats. This technical support guide will address this controversy and provide guidance on robust experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the reported mechanism of action for this compound?

A1: this compound (ENOblock) is reported to be a non-substrate analogue inhibitor of the glycolytic enzyme enolase with an IC50 of 0.576 µM.[1][3] It is suggested to bind directly to enolase, thereby inhibiting its enzymatic activity.[2]

Q2: Is there any controversy surrounding the inhibitory effect of this compound on enolase?

A2: Yes, there is significant scientific debate. Some studies have reported that this compound does not inhibit the enzymatic activity of enolase in vitro. These studies suggest that the compound may interfere with certain spectrophotometric assays, leading to misleading results. Therefore, it is essential to use multiple, orthogonal assays to validate the target engagement and inhibitory activity.

Q3: What are the key experiments to validate that enolase is the direct target of this compound?

A3: A multi-faceted approach is recommended, including:

  • Enzymatic Activity Assays: To measure the direct inhibitory effect on enolase activity.

  • Cellular Thermal Shift Assay (CETSA): To confirm target engagement in a cellular context.[4]

  • Surface Plasmon Resonance (SPR): To characterize the binding kinetics and affinity between the compound and purified enolase.

Q4: What are the non-glycolytic functions of enolase that could be affected by an inhibitor?

A4: Enolase has several "moonlighting" functions, including roles in transcriptional regulation, cell migration, and invasion. It can also act as a plasminogen receptor on the cell surface. Inhibition of these functions may contribute to the biological effects of a compound targeting enolase. Enolase has been shown to be involved in the PI3K/AKT and MAPK/ERK signaling pathways.[5]

Experimental Protocols and Troubleshooting Guides

Enzymatic Activity Assay

This assay directly measures the catalytic activity of enolase and the inhibitory effect of this compound. A common method is a coupled assay that measures the production of PEP, which is then used by pyruvate kinase (PK) to produce pyruvate and ATP. The pyruvate is then reduced by lactate dehydrogenase (LDH), consuming NADH, which can be monitored by a decrease in absorbance at 340 nm.

Experimental Workflow: Enolase Enzymatic Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Enolase Purified Enolase Reaction_Mix Reaction Buffer Enolase Coupling Enzymes Cofactors Enolase->Reaction_Mix Substrate 2-Phosphoglycerate (2-PG) Coupling_Enzymes Pyruvate Kinase (PK) & Lactate Dehydrogenase (LDH) Coupling_Enzymes->Reaction_Mix Cofactors ADP, NADH, Mg2+ Cofactors->Reaction_Mix APIIIa4 This compound Incubation Pre-incubate with AP-III-a4 or Vehicle APIIIa4->Incubation Reaction_Mix->Incubation Start_Reaction Add 2-PG to initiate reaction Incubation->Start_Reaction Spectrophotometer Measure Absorbance at 340 nm over time Start_Reaction->Spectrophotometer

Caption: Workflow for the coupled enzymatic assay to measure enolase inhibition.

Detailed Methodology:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 2 mM MgCl2, 100 mM KCl).

    • Prepare stock solutions of 2-phosphoglycerate (2-PG), ADP, and NADH in the reaction buffer.

    • Prepare a solution of purified enolase enzyme.

    • Prepare a mixture of the coupling enzymes, pyruvate kinase (PK) and lactate dehydrogenase (LDH).

    • Prepare serial dilutions of this compound.

  • Assay Procedure:

    • In a 96-well plate, add the reaction buffer, enolase, PK/LDH enzyme mix, ADP, and NADH to each well.

    • Add varying concentrations of this compound or vehicle (e.g., DMSO) to the wells.

    • Pre-incubate the plate at room temperature for 15-30 minutes.

    • Initiate the reaction by adding the substrate, 2-PG.

    • Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of NADH consumption) for each concentration of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Quantitative Data Presentation:

AP-III-a4 (µM)% Inhibition (Mean ± SD)
0.015.2 ± 1.8
0.115.6 ± 3.2
0.548.9 ± 4.5
175.3 ± 2.9
592.1 ± 1.5
1098.7 ± 0.8

Note: The data presented are for illustrative purposes and may not represent actual experimental results.

Troubleshooting Guide:

IssuePossible CauseSuggested Solution
No or low enzyme activity Inactive enolase or coupling enzymes.Use freshly prepared or properly stored enzymes. Verify enzyme activity with a positive control.
Incorrect buffer pH or missing cofactors.Prepare fresh buffer and ensure all necessary cofactors (Mg2+, K+, ADP) are present at the correct concentrations.
High background signal Contamination of reagents with competing enzymes.Use high-purity reagents. Run a control reaction without enolase to check for background NADH consumption.
Inconsistent results Pipetting errors or temperature fluctuations.Use calibrated pipettes and ensure consistent timing and temperature control during the assay.
Compound precipitation Poor solubility of this compound.Check the solubility of the compound in the final assay buffer. A small percentage of DMSO (e.g., <1%) can be used.
Discrepancy with published data This compound may interfere with the spectrophotometric readout.Consider using an orthogonal assay, such as a direct measurement of PEP production by LC-MS, to confirm the results.
Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to assess the direct binding of a compound to its target protein in a cellular environment.[4] The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

G cluster_treatment Cell Treatment cluster_heating Heat Challenge cluster_lysis Lysis & Separation cluster_detection Protein Detection Cells Culture Cells Treatment Treat with AP-III-a4 or Vehicle Cells->Treatment Heating Aliquot cells Heat at different temperatures Treatment->Heating Lysis Lyse cells (e.g., freeze-thaw) Separate soluble fraction (centrifugation) Heating->Lysis Western_Blot Western Blot for Enolase Lysis->Western_Blot

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Methodology:

  • Cell Culture and Treatment:

    • Culture cells of interest to 80-90% confluency.

    • Treat the cells with the desired concentration of this compound or vehicle for a specific duration (e.g., 1-2 hours).

  • Heat Treatment:

    • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C.

  • Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction (containing non-denatured proteins) from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

    • Transfer the supernatant to new tubes and determine the protein concentration.

  • Detection:

    • Analyze the amount of soluble enolase in each sample by Western blotting using an anti-enolase antibody.

    • Quantify the band intensities.

Quantitative Data Presentation:

Isothermal Dose-Response CETSA

AP-III-a4 (µM)Relative Soluble Enolase (at 55°C)
01.00
0.11.15
11.52
101.89
501.95

Note: The data presented are for illustrative purposes and may not represent actual experimental results.

Thermal Shift Curve

Temperature (°C)VehicleAP-III-a4 (10 µM)
40100100
4598100
508595
555280
602565
651040
70515

Note: The data presented are for illustrative purposes and may not represent actual experimental results.

Troubleshooting Guide:

IssuePossible CauseSuggested Solution
No thermal shift observed Compound does not bind to the target in cells.Consider increasing the compound concentration or incubation time.
The compound binds but does not induce a significant change in thermal stability.This is a limitation of the assay. Use an orthogonal method like SPR to confirm binding.
High variability between replicates Inconsistent heating or cell lysis.Ensure precise temperature control using a thermal cycler. Standardize the lysis procedure.
Uneven loading in Western blot.Normalize protein loading based on total protein concentration. Use a loading control.
Weak Western blot signal Low antibody affinity or low protein expression.Optimize antibody concentration and incubation times. Use a cell line with higher enolase expression.
Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the binding kinetics and affinity of a small molecule (analyte) to a protein (ligand) immobilized on a sensor chip.

G cluster_setup Setup cluster_binding Binding Measurement cluster_analysis Data Analysis Immobilization Immobilize purified Enolase on sensor chip Association Inject AP-III-a4 (Association) Immobilization->Association Analyte_Prep Prepare serial dilutions of AP-III-a4 Analyte_Prep->Association Dissociation Flow buffer only (Dissociation) Association->Dissociation Sensorgram Generate Sensorgram Association->Sensorgram Regeneration Regenerate chip surface Dissociation->Regeneration Dissociation->Sensorgram Regeneration->Association Kinetics Calculate ka, kd, KD Sensorgram->Kinetics

Caption: The Glycolysis Pathway, highlighting the role of Enolase.

Enolase also participates in other signaling pathways, such as the PI3K/AKT and MAPK/ERK pathways , which are crucial for cell proliferation, survival, and migration.

Enolase in PI3K/AKT and MAPK/ERK Signaling

Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras AKT AKT PI3K->AKT Transcription Gene Expression (Proliferation, Survival) AKT->Transcription Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription Enolase Enolase Enolase->PI3K Activation Enolase->ERK Activation APIIIa4 AP-III-a4 HCl APIIIa4->Enolase Inhibition

References

Cell line-specific responses to AP-III-a4 hydrochloride treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using AP-III-a4 hydrochloride, also known as ENOblock. The information is tailored for researchers, scientists, and drug development professionals to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (ENOblock) is a potent, non-substrate analog inhibitor of enolase, a key enzyme in the glycolytic pathway.[1][2][3][4][5] Its primary mechanism of action is the direct binding to and inhibition of enolase activity, with a reported IC50 of 0.576 µM.[1][3][4][5] By inhibiting enolase, this compound disrupts glycolysis and also modulates the "moonlighting" or non-glycolytic functions of enolase, which can impact various cellular processes.[6][7]

Q2: What are the known downstream effects of this compound treatment in cancer cells?

Inhibition of enolase by this compound has been shown to have several downstream effects in cancer cells, including:

  • Induction of Apoptosis: The compound decreases the expression of key anti-apoptotic proteins AKT and Bcl-xL.[3][4]

  • Inhibition of Cell Migration and Invasion: Treatment with this compound has been demonstrated to inhibit cancer cell migration in a dose-dependent manner and significantly inhibit invasion.[1][3][4]

  • Modulation of Glucose Metabolism: It can induce glucose uptake and inhibit the expression of phosphoenolpyruvate carboxykinase (PEPCK), an enzyme involved in gluconeogenesis.[1][3]

Q3: In which cancer cell lines has this compound shown activity?

Q4: What is the recommended solvent and storage condition for this compound?

This compound is soluble in DMSO.[2][4] For long-term storage, it is recommended to store the powdered form at -20°C for up to two years.[1] Stock solutions in DMSO can be stored at -80°C for up to six months.[1][5]

Troubleshooting Guides

Problem 1: I am not observing any significant cytotoxicity in my cancer cell line after treatment with this compound.

Possible Cause Troubleshooting Step
Cell Line-Specific Resistance Different cancer cell lines exhibit varying sensitivities to anticancer agents. Your cell line may be less dependent on glycolysis or have compensatory mechanisms.
Action: Try a positive control cell line known to be sensitive, such as HCT116. Consider increasing the concentration of this compound and/or extending the incubation time.
Suboptimal Drug Concentration The effective concentration can vary between cell lines.
Action: Perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 µM to 50 µM) to determine the IC50 for your specific cell line.
Incorrect Assay Conditions The cell density, incubation time, and assay type can all influence the outcome.
Action: Ensure that your cell seeding density allows for logarithmic growth during the experiment. Optimize the incubation time (e.g., 24, 48, 72 hours). Consider using a different viability assay (e.g., switch from MTT to a luminescence-based ATP assay) to rule out assay-specific artifacts.
Drug Inactivity Improper storage or handling may have degraded the compound.
Action: Prepare a fresh stock solution of this compound from a new aliquot. Ensure proper storage conditions are maintained.

Problem 2: I am seeing inconsistent results in my cell migration/invasion assays.

Possible Cause Troubleshooting Step
Suboptimal Cell Density Too many or too few cells can affect the assay's dynamic range.
Action: Optimize the number of cells seeded in the upper chamber of the transwell insert.
Incorrect Incubation Time The time required for migration or invasion can vary significantly between cell lines.
Action: Perform a time-course experiment (e.g., 12, 24, 48 hours) to determine the optimal endpoint for your cell line.
Chemoattractant Concentration The concentration of the chemoattractant (e.g., FBS) in the lower chamber can influence the migration rate.
Action: Optimize the concentration of your chemoattractant to achieve a robust migratory response in your control cells.
Incomplete Removal of Non-migrated Cells Residual cells on the top side of the membrane can lead to inaccurate quantification.
Action: Ensure thorough but gentle removal of non-migrated cells from the top of the insert with a cotton swab.

Data Presentation

Table 1: Summary of this compound Activity in HCT116 Cells

ParameterConcentrationIncubation TimeEffect
Cell Viability 0-10 µM24 hDose-dependent inhibition[1][3]
Cell Invasion 0.625 µM24 or 48 hSignificant inhibition[1][3][4]
Cell Migration 0-10 µM24 or 48 hDose-dependent inhibition[1][3]

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium to each well. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.

Cell Migration Assay (Boyden Chamber Assay)
  • Chamber Preparation: Rehydrate the transwell inserts (8 µm pore size) with serum-free medium.

  • Chemoattractant Addition: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Cell Seeding: Seed cells (e.g., 5 x 10^4 cells) in serum-free medium in the upper chamber of the transwell insert. Include different concentrations of this compound in the upper chamber.

  • Incubation: Incubate for 12-24 hours at 37°C in a 5% CO2 incubator.

  • Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain with a solution such as 0.5% crystal violet.

  • Quantification: Elute the stain and measure the absorbance, or count the number of migrated cells under a microscope.

Mandatory Visualizations

Signaling_Pathway AP-III-a4 AP-III-a4 Enolase Enolase AP-III-a4->Enolase Inhibits Glycolysis Glycolysis Enolase->Glycolysis Catalyzes PI3K PI3K Enolase->PI3K Modulates Akt Akt PI3K->Akt Activates Bcl-xL Bcl-xL Akt->Bcl-xL Activates Cell_Migration_Invasion Cell_Migration_Invasion Akt->Cell_Migration_Invasion Promotes Apoptosis Apoptosis Bcl-xL->Apoptosis Inhibits

Caption: this compound signaling pathway.

Experimental_Workflow cluster_viability Cell Viability Assay cluster_apoptosis Apoptosis Assay cluster_migration Migration Assay Seed_Cells_V Seed Cells (96-well) Treat_V Treat with AP-III-a4 Seed_Cells_V->Treat_V Incubate_V Incubate (24-72h) Treat_V->Incubate_V MTT_Add Add MTT Incubate_V->MTT_Add Read_Absorbance Read Absorbance MTT_Add->Read_Absorbance Seed_Cells_A Seed Cells (6-well) Treat_A Treat with AP-III-a4 Seed_Cells_A->Treat_A Harvest_Cells Harvest Cells Treat_A->Harvest_Cells Stain_AnnexinV_PI Stain (Annexin V/PI) Harvest_Cells->Stain_AnnexinV_PI Flow_Cytometry Analyze by Flow Cytometry Stain_AnnexinV_PI->Flow_Cytometry Prep_Chamber Prepare Transwell Seed_Cells_M Seed Cells in Insert Prep_Chamber->Seed_Cells_M Incubate_M Incubate (12-24h) Seed_Cells_M->Incubate_M Remove_Non_Migrated Remove Non-migrated Cells Incubate_M->Remove_Non_Migrated Stain_Quantify Stain & Quantify Remove_Non_Migrated->Stain_Quantify

Caption: Experimental workflows for key assays.

References

Long-term stability of AP-III-a4 hydrochloride in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the long-term stability of AP-III-a4 hydrochloride in DMSO. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound in DMSO?

A1: Based on supplier recommendations, the stability of this compound in DMSO is dependent on the storage temperature. For optimal long-term stability, it is recommended to store stock solutions at -80°C.

Summary of Supplier Recommended Storage Conditions:

SupplierStorage TemperatureStorage DurationLight Protection
DC Chemicals4°C2 weeksNot Specified
-80°C6 monthsNot Specified
MedChemExpress-20°C1 monthRecommended
-80°C6 monthsRecommended
TargetMol-80°C1 yearNot Specified

Q2: How many times can I freeze and thaw my stock solution of this compound in DMSO?

A2: While specific data for this compound is unavailable, general studies on small molecules in DMSO suggest that multiple freeze-thaw cycles do not cause significant degradation for many compounds.[1][2] To minimize potential degradation, it is best practice to aliquot stock solutions into single-use volumes to avoid repeated temperature cycling.

Q3: What are the potential signs of degradation of this compound in DMSO?

A3: Visual signs of degradation can include a change in the color or clarity of the DMSO solution. However, the absence of these signs does not guarantee stability. The most reliable way to assess stability is through analytical methods such as HPLC or LC-MS to check for the appearance of degradation products and a decrease in the concentration of the parent compound.

Q4: Can I store my this compound in DMSO at room temperature for a short period?

A4: While some compounds exhibit stability in DMSO at room temperature for short durations, it is not recommended for this compound without specific stability data to support it. For consistent experimental results, it is crucial to adhere to the recommended storage conditions. Studies have shown that water content in DMSO can be a more significant factor in compound degradation than oxygen, and exposure to ambient conditions can introduce moisture.[1][3][4]

Troubleshooting Guide

Issue 1: Inconsistent or lower than expected activity of this compound in my experiments.

  • Possible Cause 1: Compound Degradation. The compound may have degraded due to improper storage conditions or prolonged storage beyond the recommended duration.

    • Solution: Prepare a fresh stock solution from powder. If the issue persists, assess the stability of your stock solution using the experimental protocol outlined below.

  • Possible Cause 2: Multiple Freeze-Thaw Cycles. Repeatedly freezing and thawing the stock solution may have led to some degradation.

    • Solution: Prepare new aliquots from a fresh stock solution to be used for individual experiments.

Issue 2: Precipitate observed in the DMSO stock solution upon thawing.

  • Possible Cause 1: Low Solubility at Lower Temperatures. The compound may have precipitated out of solution at the storage temperature.

    • Solution: Gently warm the vial to 37°C and vortex or sonicate to redissolve the compound completely before use. Ensure the solution is clear before making dilutions.

  • Possible Cause 2: Solvent Evaporation. If the vial was not sealed properly, some DMSO may have evaporated, leading to an increase in concentration and precipitation.

    • Solution: Use fresh, high-purity DMSO to prepare a new stock solution, ensuring the vial is sealed tightly.

Experimental Protocols

Protocol for Assessing the Stability of this compound in DMSO using HPLC-MS

This protocol provides a general framework for determining the long-term stability of this compound in DMSO.

1. Preparation of Stock Solution:

  • Accurately weigh a known amount of this compound powder.
  • Dissolve it in anhydrous, high-purity DMSO to a final concentration of 10 mM.
  • Vortex or sonicate until the compound is completely dissolved.

2. Sample Aliquoting and Storage:

  • Aliquot the stock solution into multiple small-volume, amber glass vials to minimize headspace and light exposure.
  • Prepare several aliquots for each storage condition to be tested (e.g., -80°C, -20°C, 4°C, and room temperature).
  • Include a "time zero" (T0) sample that will be analyzed immediately.

3. Time-Point Analysis:

  • At designated time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve one aliquot from each storage condition.
  • Allow the vial to equilibrate to room temperature before opening to prevent water condensation.

4. Sample Preparation for HPLC-MS Analysis:

  • Dilute an aliquot of the stock solution with an appropriate solvent (e.g., acetonitrile:water 50:50) to a final concentration suitable for your HPLC-MS system (e.g., 1 µM).
  • Include a suitable internal standard to account for variations in injection volume and instrument response.

5. HPLC-MS Analysis:

  • HPLC Conditions (Example):
  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: A suitable gradient to separate the parent compound from potential degradation products (e.g., 5-95% B over 5 minutes).
  • Flow Rate: 0.3 mL/min.
  • Column Temperature: 40°C.
  • Injection Volume: 5 µL.
  • MS Conditions (Example):
  • Ionization Mode: Electrospray Ionization (ESI), positive mode.
  • Scan Mode: Full scan to detect potential degradation products and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for accurate quantification of the parent compound.

6. Data Analysis:

  • Calculate the peak area of this compound at each time point relative to the internal standard.
  • Compare the peak area at each time point to the T0 sample to determine the percentage of the compound remaining.
  • Analyze the full scan data for the appearance of new peaks that could be degradation products.

Signaling Pathways and Workflows

AP-III-a4, also known as ENOblock, is an inhibitor of enolase, a key enzyme in the glycolysis pathway.[5][6][7][8] Inhibition of enolase can affect downstream signaling pathways, such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation.[5][9]

Signaling_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Glycolysis Glycolysis Akt->Glycolysis Enolase Enolase Glycolysis->Enolase Cell Survival\n& Proliferation Cell Survival & Proliferation Enolase->Cell Survival\n& Proliferation AP_III_a4 AP-III-a4 AP_III_a4->Enolase

Caption: AP-III-a4 inhibits Enolase, a key enzyme in the Glycolysis pathway, which can attenuate PI3K/Akt signaling.

Experimental_Workflow Start Start Prepare 10 mM Stock\nin DMSO Prepare 10 mM Stock in DMSO Start->Prepare 10 mM Stock\nin DMSO Aliquot into Vials Aliquot into Vials Prepare 10 mM Stock\nin DMSO->Aliquot into Vials Store at Different\nTemperatures Store at: -80°C, -20°C, 4°C, RT Aliquot into Vials->Store at Different\nTemperatures Analyze at Time Points Time Points: T0, 1W, 1M, 3M, 6M Store at Different\nTemperatures->Analyze at Time Points Dilute Sample &\nAdd Internal Standard Dilute Sample & Add Internal Standard Analyze at Time Points->Dilute Sample &\nAdd Internal Standard HPLC_MS_Analysis HPLC-MS Analysis Dilute Sample &\nAdd Internal Standard->HPLC_MS_Analysis Data_Analysis Calculate % Remaining & Identify Degradants HPLC_MS_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Workflow for assessing the long-term stability of this compound in DMSO.

References

Avoiding artifacts in spectrophotometric assays with ENOblock

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers using ENOblock in spectrophotometric and other common laboratory assays. The primary focus is to help users identify and avoid experimental artifacts.

Frequently Asked Questions (FAQs)

Q1: What is ENOblock and its mechanism of action?

A1: ENOblock was initially identified as a small molecule inhibitor of enolase, a key enzyme in the glycolysis pathway.[1] It was reported to be a non-substrate analogue that binds directly to enolase.[1] However, subsequent research has demonstrated that ENOblock does not directly inhibit the enzymatic activity of enolase in vitro.[2][3][4] Instead, its observed biological effects are attributed to the modulation of enolase's "moonlighting" functions, which are unrelated to glycolysis.[5][6][7] ENOblock can induce the nuclear translocation of enolase, where it acts as a transcriptional repressor for genes involved in inflammation, lipid homeostasis, and gluconeogenesis.[5][8]

Q2: Does ENOblock actually inhibit the enzymatic activity of enolase?

A2: No, multiple studies have concluded that ENOblock does not inhibit the catalytic activity of the enolase enzyme.[2][4][9] Experiments using various methods, including NADH-coupled assays and ³¹P Nuclear Magnetic Resonance (NMR), showed no reduction in enolase activity even at high concentrations of ENOblock.[3][10] The initial reports of inhibition were likely due to an experimental artifact.[3]

Q3: Why does my direct enolase activity assay show inhibition when I use ENOblock?

A3: This is the most common artifact encountered when using ENOblock. The direct spectrophotometric assay for enolase activity measures the formation of its product, phosphoenolpyruvate (PEP), by monitoring the increase in absorbance at 240 nm.[3] ENOblock itself has strong absorbance in the UV range, which interferes with this measurement.[2][3][9] This optical interference can be misinterpreted as a decrease in enzyme activity.[3] Representative experiments show that ENOblock increases the baseline absorbance at 240 nm, confounding the results.[10][11][12]

Q4: How can I accurately measure enolase activity in the presence of ENOblock?

A4: To avoid the UV absorbance artifact, you must use an assay method that does not rely on measuring absorbance at 240 nm. The recommended method is a coupled enzyme assay. In this setup, the production of PEP by enolase is linked to the oxidation of NADH through the action of pyruvate kinase (PK) and lactate dehydrogenase (LDH).[3] The enolase activity is then quantified by measuring the decrease in NADH fluorescence (Excitation: 340 nm, Emission: 460 nm) or absorbance at 340 nm.[3] This method has been shown to be unaffected by high concentrations of ENOblock.[3][10]

Q5: Can ENOblock interfere with other common assays like MTT or LDH cytotoxicity assays?

A5: While the primary documented interference is with the direct enolase assay, any compound can potentially interfere with colorimetric or fluorometric assays. For example, some compounds can directly reduce the MTT reagent, leading to a false-positive signal for cell viability.[13][14][15] Similarly, components in an experimental treatment could potentially inhibit the LDH enzyme in a cytotoxicity assay, leading to an underestimation of cell death.[16] It is always recommended to run cell-free controls (assay reagents + ENOblock, without cells) to check for direct chemical interference.

Q6: What are the confirmed biological effects of ENOblock?

A6: The biological effects of ENOblock are linked to its ability to modulate the non-glycolytic functions of enolase.[8] By promoting the nuclear translocation of enolase, ENOblock can repress the transcription of key genes.[5] This activity has been shown to suppress adipogenesis, reduce inflammation, inhibit cancer cell migration and invasion, and improve metabolic parameters in models of obesity and diabetes.[5][6][17]

Troubleshooting Guide

This section addresses specific problems, their root causes, and recommended solutions.

Problem 1: Apparent Inhibition of Enolase in Direct Spectrophotometric Assay
  • Symptom: In a direct assay measuring absorbance at 240 nm, the rate of PEP formation appears to decrease or is highly variable in the presence of ENOblock.

  • Root Cause: ENOblock strongly absorbs light at 240 nm, the same wavelength used to detect the product PEP. This optical interference, not enzymatic inhibition, is responsible for the observed effect.[3][9]

  • Solutions:

    • Run an Interference Control: Measure the absorbance of ENOblock at 240 nm in the assay buffer without the enzyme or substrate. This will quantify its contribution to the total absorbance.

    • Change Assay Method: Do not use the direct A240 nm assay. Switch to the recommended coupled NADH-linked assay, which measures NADH oxidation at 340 nm (absorbance) or 460 nm (fluorescence).[3]

    • Confirm with Alternative Methods: If available, ³¹P NMR is another method that unequivocally demonstrates ENOblock does not inhibit the conversion of 2-PGA to PEP.[3][10]

G Troubleshooting: Apparent Enolase Inhibition (A240nm Assay) Start Apparent enolase inhibition observed at A240nm Check1 Is this a direct PEP detection assay (A240nm)? Start->Check1 Cause Root Cause: ENOblock has strong UV absorbance at 240nm, causing optical interference. Check1->Cause Yes OtherAssay Using a different assay (e.g., NADH-linked) Check1->OtherAssay No Solution1 Solution 1: Run cell-free control (Buffer + ENOblock) to measure interference. Cause->Solution1 Solution2 Solution 2 (Recommended): Switch to a coupled NADH-linked assay. Cause->Solution2 Conclusion Result is likely an artifact. Re-evaluate using a non-interfering method. Solution1->Conclusion Solution2->Conclusion G Workflow for Validating Cell-Based Assay Results Start Run primary cell-based assay (e.g., MTT) with ENOblock Check1 Do results seem inconsistent or unexpected? Start->Check1 Control1 Perform Cell-Free Control: ENOblock + Assay Reagents (No Cells) Check1->Control1 Yes Control2 Perform Orthogonal Assay: Use a non-metabolic method (e.g., Trypan Blue, Crystal Violet) Check1->Control2 Yes Conclusion2 Conclusion: Biological effect is likely real. Report both results. Check1->Conclusion2 No Interference Interference Detected Control1->Interference Color change NoInterference No Interference Control1->NoInterference No change Compare Compare results from primary and orthogonal assays Control2->Compare Conclusion1 Conclusion: Primary assay results are likely an artifact. Interference->Conclusion1 NoInterference->Control2 Compare->Conclusion1 Results differ Compare->Conclusion2 Results agree

References

Validation & Comparative

AP-III-a4 Hydrochloride vs. Other Enolase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of AP-III-a4 hydrochloride (also known as ENOblock) and other prominent enolase inhibitors. The following sections detail their performance based on experimental data, outline experimental protocols for inhibitor analysis, and visualize key biological pathways.

Introduction to Enolase and Its Inhibition

Enolase is a crucial metalloenzyme in the glycolytic pathway, catalyzing the conversion of 2-phosphoglycerate (2-PG) to phosphoenolpyruvate (PEP).[1][2] Beyond its metabolic role, enolase exhibits "moonlighting" functions, participating in various cellular processes, including transcriptional regulation and cell migration, making it a compelling target for therapeutic intervention in diseases such as cancer and diabetes.[3][4] Enolase inhibitors are small molecules designed to bind to the enzyme and modulate its activity, offering potential as research tools and therapeutic agents.

Comparative Analysis of Enolase Inhibitors

The efficacy of enolase inhibitors is primarily quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions. In contrast, the Ki is a measure of the inhibitor's binding affinity to the enzyme. A lower IC50 or Ki value indicates a more potent inhibitor.

This section compares this compound with other well-characterized enolase inhibitors: Phosphonoacetohydroxamate (PhAH), SF2312, and HEX.

InhibitorTarget(s)IC50 / KiInhibitor TypeKey Characteristics
AP-III-a4 HCl (ENOblock) Enolase (Controversial)IC50: 0.576 µM[1][5]Nonsubstrate analogue[1][3][5]Cell-permeable. Its direct inhibition of enolase is debated, with some studies suggesting it modulates enolase's non-glycolytic functions.[4][6][7]
Phosphonoacetohydroxamate (PhAH) Pan-enolaseIC50: 53.2 nM (hENO1), 62.3 nM (hENO2)[8]Substrate analogueHighly potent inhibitor with picomolar affinity in its unprotonated form.[1][2] Often used as a tool compound in enolase research.[9]
SF2312 Pan-enolaseIC50: 37.9 nM (hENO1), 42.5 nM (hENO2)[2]Natural phosphonate antibioticHighly potent, natural product inhibitor.[2]
HEX (1-hydroxy-2-oxopiperidin-3-yl phosphonic acid) Preferentially ENO2Ki: 269.4 nM (ENO1), 74.4 nM (ENO2)[2]Phosphonate inhibitorShows a four-fold preference for the ENO2 isoform.[10]

The AP-III-a4 (ENOblock) Controversy

One study published in PLOS ONE presented evidence from three different in vitro assays suggesting that ENOblock does not inhibit the enzymatic activity of enolase.[11][12][13][14] This research indicated that the previously reported inhibitory effects might be due to interference with certain assay methods, as ENOblock exhibits strong UV absorbance.[11][12][13] The study also found that, unlike established enolase inhibitors, ENOblock did not show selective toxicity to cancer cells with a deletion of the ENO1 gene.[12][13][14]

Conversely, other research suggests that ENOblock's biological effects are mediated through its interaction with enolase, albeit by modulating its non-glycolytic, or "moonlighting," functions.[4][6][7] These studies propose that ENOblock can induce the nuclear translocation of enolase, where it acts as a transcriptional repressor.[6][7] This mechanism is suggested to be responsible for its observed effects in models of type 2 diabetes and cancer.[4][6]

Experimental Protocols

Accurate and reproducible methods are essential for the comparative evaluation of enzyme inhibitors. Below are generalized protocols for two common enolase activity assays.

Direct Spectrophotometric Assay

This method directly measures the formation of the product of the enolase-catalyzed reaction, phosphoenolpyruvate (PEP), by monitoring the increase in absorbance at 240 nm.

Principle: Enolase catalyzes the conversion of 2-phosphoglycerate (2-PG) to PEP. PEP has a characteristic absorbance at 240 nm, which can be measured over time to determine the reaction rate.

Materials:

  • Purified enolase enzyme

  • 2-phosphoglycerate (2-PG) substrate solution

  • Assay buffer (e.g., Tris-HCl or Triethanolamine buffer, pH 7.4)

  • Inhibitor stock solutions (dissolved in an appropriate solvent)

  • UV-transparent 96-well plates or cuvettes

  • Spectrophotometer capable of reading absorbance at 240 nm

Procedure:

  • Prepare a reaction mixture containing the assay buffer and the desired concentration of 2-PG.

  • Add the enolase inhibitor at various concentrations to the reaction mixture. Include a control with no inhibitor.

  • Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 5-10 minutes) at a constant temperature (e.g., 25°C).

  • Initiate the reaction by adding the purified enolase enzyme.

  • Immediately begin monitoring the increase in absorbance at 240 nm in kinetic mode for a set duration (e.g., 5-30 minutes).

  • Calculate the initial reaction velocity (rate of change in absorbance per minute) from the linear portion of the curve for each inhibitor concentration.

  • Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Coupled Enzyme Assay (NADH-Linked)

This is an indirect method that couples the production of PEP to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.

Principle: The PEP produced by enolase is used by pyruvate kinase (PK) to convert ADP to ATP, generating pyruvate. Pyruvate is then reduced to lactate by lactate dehydrogenase (LDH), a reaction that consumes NADH. The rate of NADH consumption is proportional to the rate of PEP production.

Materials:

  • Purified enolase enzyme

  • 2-phosphoglycerate (2-PG) substrate solution

  • Adenosine diphosphate (ADP)

  • Nicotinamide adenine dinucleotide, reduced form (NADH)

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • Assay buffer (e.g., Triethanolamine buffer, pH 7.4)

  • Inhibitor stock solutions

  • 96-well plates or cuvettes

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a coupling enzyme mixture containing assay buffer, ADP, NADH, PK, and LDH.

  • Add the enolase inhibitor at various concentrations to the coupling enzyme mixture. Include a control with no inhibitor.

  • Add the enolase enzyme and pre-incubate with the inhibitor.

  • Initiate the reaction by adding the 2-PG substrate.

  • Immediately monitor the decrease in absorbance at 340 nm in kinetic mode.

  • Calculate the initial reaction velocity from the linear portion of the curve for each inhibitor concentration.

  • Determine the IC50 value by plotting the reaction velocity against the inhibitor concentration.

Signaling Pathways and Experimental Workflows

Enolase has been implicated in the activation of key signaling pathways that regulate cell survival, proliferation, and migration. The diagrams below, generated using the DOT language, illustrate these relationships and a typical experimental workflow for inhibitor screening.

Enolase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Enolase_surface Surface Enolase PI3K PI3K Enolase_surface->PI3K Activates RAF RAF Enolase_surface->RAF Activates Akt Akt PI3K->Akt Activates Transcription Gene Transcription (Proliferation, Survival) Akt->Transcription MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates ERK->Transcription

Caption: Enolase-mediated activation of PI3K/Akt and MAPK/ERK signaling pathways.

Inhibitor_Screening_Workflow start Start: Prepare Reagents prepare_inhibitor Prepare Serial Dilutions of Inhibitor start->prepare_inhibitor prepare_assay Prepare Enolase Assay Mixture (Enzyme, Substrate, Buffer) start->prepare_assay incubate Incubate Inhibitor with Enzyme prepare_inhibitor->incubate prepare_assay->incubate initiate_reaction Initiate Reaction with Substrate incubate->initiate_reaction measure Measure Enzymatic Activity (Spectrophotometry) initiate_reaction->measure analyze Analyze Data and Determine IC50 measure->analyze end End: Comparative Analysis analyze->end

Caption: A generalized workflow for screening and evaluating enolase inhibitors.

References

A Comparative Guide to ENOblock and Phosphonoacetohydroxamate (PhAH) for Enolase-Targeted Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in oncology, metabolic diseases, and neurobiology, the glycolytic enzyme enolase has emerged as a compelling therapeutic target. Its dual role, both as a crucial catalyst in energy metabolism and as a "moonlighting" protein in various signaling pathways, necessitates sophisticated tools for its study. This guide provides a detailed comparison of two key investigational compounds: ENOblock and phosphonoacetohydroxamate (PhAH), offering insights into their distinct mechanisms, experimental performance, and appropriate applications.

Executive Summary

ENOblock and phosphonoacetohydroxamate (PhAH) represent two fundamentally different approaches to targeting enolase. PhAH is a classic, potent, active-site inhibitor of enolase's enzymatic function. However, its utility is largely confined to in vitro biochemical assays due to poor cell permeability. In stark contrast, ENOblock is a cell-permeable small molecule that, despite its name, does not appear to directly inhibit the catalytic activity of enolase. Instead, current evidence suggests it modulates the non-glycolytic, or "moonlighting," functions of enolase, including its role in gene transcription. This critical distinction in their mechanism of action dictates their suitability for different experimental contexts.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative parameters for ENOblock and PhAH based on available literature.

Table 1: Mechanism of Action and Inhibitory Potency

ParameterENOblockPhosphonoacetohydroxamate (PhAH)
Target Enolase (non-catalytic functions)Enolase (catalytic active site)
Mechanism of Action Modulates non-glycolytic "moonlighting" functions; reported to promote nuclear translocation of enolase, altering gene expression.[1][2][3][4] Does not directly inhibit enzymatic activity in several assays.[5][6][7]Transition-state analogue inhibitor that binds to the active site, blocking the conversion of 2-phosphoglycerate to phosphoenolpyruvate.[5][8][9][10]
IC50 ~0.6 µM (0.576 µM) - Note: This value is debated as it may result from assay interference rather than true enzymatic inhibition.[5][6][11]Not typically reported; Ki is a more accurate measure.
Ki Not applicable (does not inhibit via a classic mechanism).Picomolar (pM) range in its unprotonated form, indicating very high affinity.[8][10]

Table 2: Physicochemical and Cellular Properties

ParameterENOblockPhosphonoacetohydroxamate (PhAH)
Cell Permeability Reported to be a cell-permeable heterocyclic molecule.[5][6][7]Very poor cell permeability, limiting its use in cell-based assays and in vivo.[12]
In Vivo Efficacy Has shown effects in animal models of obesity and diabetes.[2][3]Ineffective in vivo due to poor pharmacological properties.[12]
Primary Application Probing non-glycolytic functions of enolase in cellular and in vivo models.In vitro enzymatic assays as a positive control for enolase inhibition.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation of data. Below are representative protocols for key experiments cited in the comparison of these compounds.

Enolase Activity Assay (Coupled NADH-based Spectrophotometric Method)

This assay measures the enzymatic activity of enolase by coupling the production of its product, phosphoenolpyruvate (PEP), to the oxidation of NADH.

  • Reagent Preparation :

    • Assay Buffer: 100 mM triethanolamine (pH 7.4), 10 mM KCl, 5 mM MgSO₄.

    • Reaction Mix: To the assay buffer, add 400 µM NADH, 2 mM ADP, and excess pyruvate kinase (PK) and lactate dehydrogenase (LDH).

    • Substrate Solution: 2-phosphoglycerate (2-PGA) in assay buffer.

    • Inhibitor Stocks: Prepare stock solutions of ENOblock and PhAH in a suitable solvent (e.g., DMSO).

  • Procedure :

    • In a 96-well plate, add purified enolase or cell lysate to wells containing the Reaction Mix.

    • Add serial dilutions of the inhibitor (ENOblock or PhAH) or vehicle control to the respective wells.

    • Incubate for 5-10 minutes at 25°C.

    • Initiate the reaction by adding the 2-PGA substrate solution.

    • Immediately begin monitoring the decrease in absorbance at 340 nm (or fluorescence Ex/Em 360/460 nm for NADH) over time in a kinetic plate reader.

  • Data Analysis :

    • Calculate the rate of NADH oxidation (slope of the linear portion of the kinetic curve).

    • Normalize the rates to the vehicle control to determine the percent inhibition for each inhibitor concentration.

    • Plot percent inhibition versus inhibitor concentration to determine the IC50 value.

Cell Viability Assay (CCK-8)

This colorimetric assay assesses cell proliferation and cytotoxicity by measuring the metabolic activity of viable cells.

  • Cell Seeding :

    • Seed cells in a 96-well plate at a density of 1 x 10³ to 1 x 10⁴ cells per well, depending on the cell line's growth rate.

    • Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment :

    • Treat cells with a range of concentrations of ENOblock or another test compound for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle-only control.

  • Assay Procedure :

    • At the end of the treatment period, add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.[13]

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.[13]

  • Data Analysis :

    • Subtract the absorbance of blank wells (media only) from all other wells.

    • Calculate cell viability as a percentage of the vehicle-treated control cells.

    • Plot percent viability versus compound concentration to determine the concentration that inhibits cell growth by 50% (GI50).

Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)

CETSA can be used to verify the direct binding of a compound to its target protein in a cellular environment by measuring changes in the protein's thermal stability.

  • Cell Treatment :

    • Treat intact cells with the test compound (e.g., ENOblock) or vehicle control for a specified time.

  • Heating and Lysis :

    • Harvest the cells and resuspend them in a buffered solution.

    • Heat aliquots of the cell suspension to a range of temperatures (e.g., 40-70°C) for 3 minutes to induce protein denaturation and aggregation, followed by rapid cooling.

    • Lyse the cells by freeze-thaw cycles or sonication.

  • Protein Quantification :

    • Separate the soluble protein fraction (containing non-aggregated proteins) from the aggregated protein pellet by centrifugation.

    • Analyze the amount of soluble enolase remaining in the supernatant at each temperature point using Western blotting or ELISA.

  • Data Analysis :

    • Generate a "melting curve" for enolase by plotting the amount of soluble protein as a function of temperature for both vehicle- and compound-treated samples.

    • A shift in the melting curve to a higher temperature in the compound-treated sample indicates that the compound has bound to and stabilized the target protein, confirming engagement.

Mandatory Visualizations

The following diagrams illustrate the key concepts discussed in this guide, adhering to the specified formatting requirements.

cluster_glycolysis Glycolysis Pathway cluster_inhibitors Inhibitor Mechanisms PGA 2-Phosphoglycerate Enolase Enolase (Enzymatic Function) PGA->Enolase PEP Phosphoenolpyruvate Enolase->PEP Moonlighting Moonlighting Functions (e.g., Gene Transcription) PhAH Phosphonoacetohydroxamate (PhAH) PhAH->Enolase ENOblock ENOblock ENOblock->Moonlighting Modulates

Caption: Mechanisms of PhAH and ENOblock on enolase.

cluster_workflow Enolase Inhibition Assay Workflow start Prepare Reaction Mix (NADH, PK, LDH) add_enzyme Add Enolase/Lysate start->add_enzyme add_inhibitor Add Inhibitor (PhAH or ENOblock) add_enzyme->add_inhibitor incubate Incubate (5 min) add_inhibitor->incubate add_substrate Add Substrate (2-PGA) incubate->add_substrate measure Kinetic Measurement (Absorbance at 340 nm) add_substrate->measure analyze Calculate Rate & % Inhibition measure->analyze

Caption: Workflow for a coupled enolase activity assay.

cluster_pathway Enolase-Mediated Signaling Enolase_Surface Cell Surface Enolase PI3K PI3K/AKT Pathway Enolase_Surface->PI3K MAPK MAPK/ERK Pathway Enolase_Surface->MAPK Proliferation Cell Proliferation & Survival PI3K->Proliferation MAPK->Proliferation Inflammation Inflammation MAPK->Inflammation

Caption: Enolase's role in PI3K/AKT and MAPK/ERK signaling.

Conclusion and Recommendations

The choice between ENOblock and PhAH is entirely dependent on the research question.

  • For biochemical characterization of enolase's enzymatic activity , PhAH is an excellent tool. Its high potency and well-defined mechanism as a transition-state analogue make it a reliable positive control for inhibiting the conversion of 2-PGA to PEP in in vitro assays. However, its poor cell permeability renders it unsuitable for cellular or in vivo studies.

  • For investigating the non-glycolytic, "moonlighting" functions of enolase , ENOblock is the more appropriate, and currently unique, tool. Its cell permeability allows for the study of enolase's role in processes like gene regulation, cell signaling, and metabolism in intact cells and whole organisms. Researchers using ENOblock should be aware of the controversy surrounding its mechanism and avoid describing it as a direct inhibitor of enzymatic activity. Instead, its effects should be interpreted in the context of modulating enolase's subcellular localization and non-canonical functions.

References

A Comparative Guide to Enolase Inhibitors in Cancer Models: AP-III-a4 hydrochloride vs. SF-2312

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two purported enolase inhibitors, AP-III-a4 hydrochloride (also known as ENOblock) and SF-2312, in the context of cancer research. We will delve into their mechanisms of action, present available experimental data, and provide detailed experimental protocols for key assays. A critical aspect of this comparison is the conflicting evidence regarding the primary target and mechanism of AP-III-a4.

Executive Summary

SF-2312 is a potent, natural product inhibitor of the glycolytic enzyme enolase, with a clear mechanism of action and selective toxicity towards cancer cells harboring a specific genetic deletion (ENO1-deleted). In contrast, while this compound was initially reported as an enolase inhibitor, subsequent independent studies have challenged this claim, suggesting its biological effects may occur through mechanisms other than direct enolase inhibition. This guide will present the evidence for both compounds to allow for an informed evaluation.

Mechanism of Action

SF-2312:

SF-2312 is a natural phosphonate that acts as a potent inhibitor of enolase, a crucial enzyme in the glycolytic pathway.[1][2] Enolase catalyzes the conversion of 2-phosphoglycerate (2-PGA) to phosphoenolpyruvate (PEP). By inhibiting this step, SF-2312 disrupts glycolysis, leading to a depletion of downstream metabolites, including ATP, and an accumulation of upstream metabolites like 3-phosphoglycerate (3-PGA).[2] A key feature of SF-2312 is its selective toxicity towards cancer cells with a homozygous deletion of the ENO1 gene.[2] These cells are solely reliant on the ENO2 isoform for glycolysis, making them highly susceptible to enolase inhibition.[3] This "collateral lethality" approach provides a targeted therapeutic strategy. The potency of SF-2312 is enhanced under hypoxic conditions, which are common in solid tumors.[2]

This compound (ENOblock):

This compound was initially described as a non-substrate analog inhibitor of enolase with an IC50 of 0.576 µM. It was reported to bind directly to enolase and inhibit its activity, leading to anti-cancer effects such as reduced cell viability, migration, and invasion, as well as the induction of apoptosis. Some reports also suggest that AP-III-a4 can decrease the expression of proteins in the PI3K/Akt signaling pathway, such as Akt and Bcl-Xl.

However, a direct comparative study later challenged these findings. This independent research, which tested AP-III-a4 and SF-2312 side-by-side, reported that AP-III-a4 did not inhibit enolase enzymatic activity in multiple assays and failed to show selective toxicity to ENO1-deleted glioma cells.[1][4][5] This study suggests that the observed biological effects of AP-III-a4 may be due to off-target effects or a different mechanism of action altogether.[1] Therefore, the classification of AP-III-a4 as a direct enolase inhibitor is currently contested.

Signaling Pathways

The primary signaling pathway affected by a true enolase inhibitor like SF-2312 is the glycolytic pathway. Inhibition of enolase leads to a metabolic bottleneck, impacting cellular energy homeostasis.

Enolase_Inhibition_Pathway cluster_glycolysis Glycolysis Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P F16BP Fructose-1,6-Bisphosphate F6P->F16BP GAP Glyceraldehyde-3-Phosphate F16BP->GAP BPG13 1,3-Bisphosphoglycerate GAP->BPG13 PGA3 3-Phosphoglycerate BPG13->PGA3 PGA2 2-Phosphoglycerate PGA3->PGA2 PEP Phosphoenolpyruvate PGA2->PEP Enolase Enolase (ENO1/ENO2) PGA2->Enolase Substrate Pyruvate Pyruvate PEP->Pyruvate ATP_prod ATP Pyruvate->ATP_prod Enolase->PEP Product SF2312 SF-2312 SF2312->Enolase Inhibition caption Mechanism of SF-2312 action on the glycolytic pathway.

Caption: Mechanism of SF-2312 action on the glycolytic pathway.

Some studies suggest a link between enolase activity and the PI3K/Akt signaling pathway, a critical regulator of cell growth, proliferation, and survival. Inhibition of enolase may lead to a downstream reduction in Akt phosphorylation. Given the conflicting data on AP-III-a4, its effect on this pathway may or may not be mediated by direct enolase inhibition.

Enolase_PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 pAkt p-Akt (Active) PDK1->pAkt Phosphorylates Akt Akt Akt->PDK1 mTOR mTOR pAkt->mTOR Apoptosis Apoptosis pAkt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Enolase_Inhibitor Enolase Inhibitor (e.g., SF-2312) Enolase Enolase Enolase_Inhibitor->Enolase Enolase->PI3K Potential Link caption Potential downstream effects of enolase inhibition on the PI3K/Akt pathway.

Caption: Potential downstream effects of enolase inhibition on the PI3K/Akt pathway.

Comparative Performance Data

The following tables summarize the available quantitative data for this compound and SF-2312 from preclinical cancer models.

Table 1: In Vitro Efficacy

ParameterThis compound (ENOblock)SF-2312Cell Line(s)Reference
Enolase IC50 0.576 µM (Contested)37.9 nM (ENO1), 42.5 nM (ENO2)Purified enzyme[6]
Cell Viability Dose-dependent inhibition (0-10 µM)Selective inhibition of ENO1-deleted cells (low µM range) vs. >200 µM for ENO1-rescued cellsHCT116 (AP-III-a4), D423 glioma (SF-2312)[2][6]
Apoptosis Induces apoptosisInduces apoptosis in ENO1-deleted cells starting at 12.5 µMHCT116 (AP-III-a4), D423 glioma (SF-2312)[2][6][7]
Cell Migration/Invasion Inhibits migration and invasion (significant at 0.625 µM)Data not availableHCT116[6]
Effect of Hypoxia Increased cytotoxicity (non-selective)Dramatically potentiated selective toxicityGlioma cell lines[2]

Table 2: In Vivo Efficacy

Cancer ModelCompoundDosing RegimenOutcomeReference
Zebrafish HCT116 xenograftThis compound10 µM for 96 hReduced cancer cell dissemination[6]
Mouse intracranial D423 (ENO1-deleted) glioma xenograftA pro-drug of an SF-2312 analog (POMHEX)Not specifiedEradication of intracranial tumors[3]
Mouse HCT-116 xenograftNot specified for AP-III-a4Not specifiedTumor growth inhibition (general reference)[8][9]
Mouse D423 (ENO1-deleted) glioma xenograftAn analog of SF-2312 (HEX)Not specifiedTumor growth inhibition[3]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of research findings.

1. Cell Viability Assay (Crystal Violet Staining)

This protocol is a general method for assessing cell viability and can be adapted for specific cell lines and compounds.

Cell_Viability_Workflow start Start seed_cells 1. Seed cells in a 96-well plate (e.g., 1-2 x 10^4 cells/well) start->seed_cells incubate_adhesion 2. Incubate for 18-24h for cell adhesion seed_cells->incubate_adhesion add_compound 3. Add varying concentrations of AP-III-a4 or SF-2312 incubate_adhesion->add_compound incubate_treatment 4. Incubate for the desired treatment period (e.g., 24h, 48h, 72h, or longer) add_compound->incubate_treatment wash_pbs 5. Wash cells with PBS to remove dead, detached cells incubate_treatment->wash_pbs fix_cells 6. Fix remaining adherent cells (e.g., with methanol) wash_pbs->fix_cells stain_cv 7. Stain cells with 0.5% Crystal Violet solution (20 min at room temperature) fix_cells->stain_cv wash_water 8. Wash plates with water to remove excess stain stain_cv->wash_water dry_plate 9. Air-dry the plates wash_water->dry_plate solubilize 10. Solubilize the stain (e.g., with methanol or 10% acetic acid) dry_plate->solubilize read_absorbance 11. Read absorbance at 570 nm solubilize->read_absorbance end End read_absorbance->end caption Workflow for a Crystal Violet cell viability assay.

Caption: Workflow for a Crystal Violet cell viability assay.

2. Apoptosis Assay (Hoechst 33342 and YO-PRO-1 Staining)

This flow cytometry-based assay distinguishes between live, apoptotic, and dead cells.

  • Principle: Live cells with intact membranes exclude both dyes. Apoptotic cells have compromised plasma membranes that allow the entry of the green-fluorescent YO-PRO-1 dye but still exclude the red-fluorescent propidium iodide (PI). Dead (necrotic) cells have completely permeable membranes and are stained by both YO-PRO-1 and PI. Hoechst 33342 is a blue-fluorescent nuclear stain that can be used to identify all nucleated cells.

  • Procedure:

    • Seed and treat cells with AP-III-a4 or SF-2312 for the desired time.

    • Harvest cells (including any floating cells) and wash with cold PBS.

    • Resuspend cells in 1X binding buffer at a concentration of ~1 x 10^6 cells/mL.

    • Add Hoechst 33342 and YO-PRO-1 (and PI, if distinguishing late apoptosis/necrosis) to the cell suspension.

    • Incubate for 20-30 minutes on ice, protected from light.

    • Analyze the stained cells by flow cytometry.

3. Metabolite Analysis (LC-MS/MS for Glycolysis Intermediates)

This protocol outlines the general steps for quantifying intracellular metabolites to confirm the on-target effect of enolase inhibitors.

  • Procedure:

    • Culture and treat cells with the inhibitor for the specified duration.

    • Rapidly quench metabolic activity by aspirating the medium and adding a cold solvent (e.g., 80% methanol at -80°C).

    • Scrape the cells and collect the cell lysate.

    • Perform metabolite extraction using a suitable method (e.g., repeated freeze-thaw cycles and centrifugation).

    • Separate the metabolites using liquid chromatography (LC).

    • Detect and quantify the metabolites of interest (e.g., 2-PGA, 3-PGA, PEP) using tandem mass spectrometry (MS/MS).

    • Analyze the data to determine the relative abundance of each metabolite in treated versus control cells.

Conclusion

The comparison between this compound and SF-2312 in cancer models reveals two compounds with distinct profiles. SF-2312 is a well-characterized, potent enolase inhibitor with a clear, targeted mechanism of action that has shown promise in preclinical models of ENO1-deleted cancers.

The case for this compound is more complex. While initially reported as an enolase inhibitor, this has been contested by independent research. The observed anti-cancer effects of AP-III-a4 may be attributable to other mechanisms that warrant further investigation.

For researchers in drug development, SF-2312 and its analogs represent a promising avenue for targeted cancer therapy based on a "collateral lethality" strategy. The conflicting data surrounding AP-III-a4 highlight the critical importance of independent validation of a compound's mechanism of action. Future studies should aim to definitively identify the molecular target(s) of AP-III-a4 to understand its therapeutic potential.

References

A Comparative Guide: AP-III-a4 Hydrochloride Versus Conventional Chemotherapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel investigational drug AP-III-a4 hydrochloride (also known as ENOblock) and conventional chemotherapy agents, cisplatin and paclitaxel. The information is intended for an audience with a background in cancer biology and drug development.

Executive Summary

This compound is a small molecule that has been investigated for its potential as an anti-cancer agent. It was initially reported to function as a non-substrate analogue inhibitor of enolase, a key enzyme in the glycolytic pathway. The proposed mechanism suggested that by inhibiting enolase, this compound could disrupt cancer cell metabolism, leading to reduced viability, migration, and invasion, and ultimately inducing apoptosis.

However, the efficacy and mechanism of action of this compound have been a subject of scientific debate. Subsequent studies have presented conflicting evidence, with some research suggesting that it does not directly inhibit enolase activity. This guide will present the available data for this compound alongside the well-established profiles of two cornerstones of conventional chemotherapy, cisplatin and paclitaxel, to provide an objective resource for the research community.

Mechanism of Action

This compound (ENOblock)

The initially proposed mechanism of action for this compound centered on its ability to directly bind to and inhibit enolase, an enzyme that catalyzes the conversion of 2-phosphoglycerate to phosphoenolpyruvate in glycolysis. This inhibition was thought to lead to a decrease in ATP production and a disruption of downstream signaling pathways that promote cancer cell survival and proliferation, such as the PI3K/Akt pathway. Specifically, it was reported to decrease the expression of Akt and the anti-apoptotic protein Bcl-xL.

It is crucial to note that this mechanism has been contested. Some studies have failed to demonstrate direct inhibition of enolase by this compound in various enzymatic assays.[1][2][3][4][5][6] These studies suggest that the observed biological effects of the compound might be attributable to off-target effects or alternative mechanisms of action that are yet to be fully elucidated.

Conventional Chemotherapy
  • Cisplatin: Cisplatin is a platinum-based alkylating agent. Its primary mechanism of action involves binding to DNA, where it forms intra- and inter-strand crosslinks. These DNA adducts distort the helical structure of DNA, which in turn inhibits DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.

  • Paclitaxel: Paclitaxel belongs to the taxane class of chemotherapeutic drugs. It targets microtubules, which are essential components of the cytoskeleton involved in cell division. Paclitaxel stabilizes microtubules by preventing their depolymerization. This interference with microtubule dynamics disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.

Comparative Efficacy Data

Table 1: In Vitro Cytotoxicity (IC50 Values)

CompoundCell LineIC50Citation(s)
This compound HCT116Data not available
Cisplatin HCT1164.2 µg/mL (24h)[7]
HCT11618 µg/mL
Paclitaxel HCT1162.46 nM (72h)[8]
HCT1169.7 nM[9]
HCT11665 nM[10]

Note: IC50 values can vary significantly between studies due to differences in experimental conditions such as incubation time and assay method.

Table 2: In Vitro Effects on Apoptosis, Migration, and Invasion

AssayThis compoundCisplatinPaclitaxel
Apoptosis Reported to induce apoptosis.[11][12][13][14][15] Quantitative data in HCT116 cells not available.Induces apoptosis. In HCT116 cells, 30 µg/mL cetuximab combined with 2 µg/mL cisplatin significantly increased the apoptotic cell population to 52.1%.[7]Induces apoptosis.
Cell Migration Reported to inhibit cell migration dose-dependently. Specific quantitative data not available.Data not availableData not available
Cell Invasion Reported to significantly inhibit cancer cell invasion at a concentration of 0.625 µM.[16]Data not availableData not available

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.

Cell Viability/Cytotoxicity Assay (e.g., MTT or Crystal Violet Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound (this compound, cisplatin, or paclitaxel) and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • Assay:

    • MTT Assay: Add MTT solution to each well and incubate. Then, add a solubilizing agent (e.g., DMSO) and measure the absorbance at a specific wavelength.

    • Crystal Violet Assay: Fix the cells with a solution such as 10% formalin, and then stain with 0.05% crystal violet. After washing and drying, extract the dye using a solvent like 10% acetic acid and measure the absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Cell Treatment: Treat cells with the test compound at the desired concentration and for a specified time.

  • Cell Harvesting: Harvest the cells, including both adherent and floating populations.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic/necrotic.

Cell Migration Assay (Wound Healing/Scratch Assay)
  • Cell Seeding: Seed cells in a culture plate to form a confluent monolayer.

  • Wound Creation: Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.

  • Compound Treatment: Wash the cells to remove debris and add fresh media containing the test compound or vehicle control.

  • Imaging: Capture images of the wound at different time points (e.g., 0, 12, 24 hours).

  • Data Analysis: Measure the width of the wound at each time point to determine the rate of cell migration and wound closure.

Cell Invasion Assay (Boyden Chamber/Transwell Assay)
  • Chamber Preparation: Coat the porous membrane of a Transwell insert with a basement membrane matrix (e.g., Matrigel).

  • Cell Seeding: Seed cells in serum-free media into the upper chamber of the insert.

  • Chemoattractant: Add media containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

  • Compound Treatment: Add the test compound to the upper chamber with the cells.

  • Incubation: Incubate the plate to allow for cell invasion through the matrix and membrane.

  • Quantification: After incubation, remove non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface of the membrane. Count the number of stained cells under a microscope.

Visualizations

Signaling Pathways

AP_III_a4_Proposed_Pathway AP-III-a4 AP-III-a4 Enolase Enolase AP-III-a4->Enolase Inhibits Glycolysis Glycolysis Enolase->Glycolysis Catalyzes Akt Akt Enolase->Akt Regulates ATP ATP Glycolysis->ATP Produces Bcl-xL Bcl-xL Akt->Bcl-xL Activates Apoptosis Apoptosis Bcl-xL->Apoptosis Inhibits

Caption: Proposed signaling pathway of this compound.

Conventional_Chemo_Pathways cluster_cisplatin Cisplatin Pathway cluster_paclitaxel Paclitaxel Pathway Cisplatin Cisplatin DNA DNA Cisplatin->DNA DNA_Damage DNA Crosslinks DNA->DNA_Damage Replication_Block Replication/ Transcription Block DNA_Damage->Replication_Block Apoptosis_Cis Apoptosis Replication_Block->Apoptosis_Cis Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules Microtubule_Stabilization Microtubule Stabilization Microtubules->Microtubule_Stabilization Mitotic_Arrest Mitotic Arrest (G2/M) Microtubule_Stabilization->Mitotic_Arrest Apoptosis_Pac Apoptosis Mitotic_Arrest->Apoptosis_Pac

Caption: Mechanisms of action for cisplatin and paclitaxel.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Assays Cell_Culture Cancer Cell Culture Treatment Compound Treatment Cell_Culture->Treatment Viability Cell Viability (IC50) Treatment->Viability Apoptosis Apoptosis Assay Treatment->Apoptosis Migration Migration Assay Treatment->Migration Invasion Invasion Assay Treatment->Invasion

Caption: General workflow for in vitro efficacy testing.

References

Validating AP-III-a4 Hydrochloride's Anti-Cancer Effects: A Comparison with Genetic Knockdown of Enolase

Author: BenchChem Technical Support Team. Date: November 2025

A Critical Examination of a Putative Enolase Inhibitor in Cancer Therapy

For researchers and professionals in drug development, the validation of a small molecule inhibitor's mechanism of action is a critical step. AP-III-a4 hydrochloride, also known as ENOblock, has been identified as a potential anti-cancer agent purportedly targeting the glycolytic enzyme enolase (ENO1).[1][2] This guide provides a comparative analysis of the reported effects of this compound against the well-established method of genetic knockdown of enolase (e.g., using siRNA) to validate its on-target effects.

Recent studies, however, have brought into question the direct inhibitory action of AP-III-a4 on the enzymatic activity of enolase, suggesting its observed biological effects may arise from off-target mechanisms.[3][4] This guide will present the available data for both approaches to allow for an objective assessment.

Comparative Analysis of Phenotypic Effects

Table 1: Effects on Cancer Cell Proliferation and Viability

Treatment Cell Line Assay Observed Effect Quantitative Data Citation
This compound (ENOblock) HCT116 (Colon)Cell Viability AssayDose-dependent inhibition of cell viability.IC50 of 0.576 µM.[1]
ENO1 siRNA SK-BR-3 (Breast)WST-1 Assay, Colony FormationSignificant decline in proliferation and colony formation.-[5]
ENO1 shRNA MKN45 (Gastric)MTT AssaySignificantly inhibited proliferation.-[6]
ENO1 Knockdown A549 (NSCLC)MTT AssaySignificantly decreased cell viability.-[7]
ENO1 Knockdown SK-HEP-1 (Liver)MTT, ClonogenesisCell survival rate of 68.86±5.12% and clone formation rate of 18.12±2.25% compared to control.[8]

Table 2: Effects on Cancer Cell Migration and Invasion

Treatment Cell Line Assay Observed Effect Quantitative Data Citation
This compound (ENOblock) HCT116 (Colon)Migration & Invasion AssaysInhibited migration and invasion in a dose-dependent manner.Significant inhibition of invasion at 0.625 µM.[1]
ENO1 siRNA SK-BR-3 (Breast)Wound Healing, TranswellDecrease in migration and invasion.-[5]
ENO1 Knockdown A549 (NSCLC)Transwell AssayReduced migration and invasion.-[7]
ENO1 Knockdown SK-HEP-1 (Liver)Transwell ChamberNumber of invading cells in paclitaxel + siRNA-ENO1 group (23.64±2.12) was lower than siRNA-ENO1 alone (42.16±2.75).[8]

Table 3: Effects on Apoptosis and Cell Cycle

Treatment Cell Line Assay Observed Effect Quantitative Data Citation
This compound (ENOblock) HCT116 (Colon)-Induces apoptosis.Decreased expression of anti-apoptotic proteins AKT and Bcl-Xl.[1]
ENO1 siRNA SK-BR-3 (Breast)Annexin V/PI Staining, Western BlotInduction of apoptosis and G2/M cell cycle arrest.Apoptotic cells increased from 2.17% to 23.1%.[5][9]
ENO1 shRNA MKN45 (Gastric)Flow CytometryIncreased cell apoptosis.-[6]
ENO1 Knockdown SK-HEP-1 (Liver)Flow CytometryApoptosis rate in paclitaxel + siRNA-ENO1 group (24.59±2.40)% was higher than siRNA-ENO1 alone (15.29±1.50)%.[8]

Alternative Enolase Inhibitors

For a broader perspective, it is useful to consider other well-characterized enolase inhibitors.

Table 4: Comparison with Alternative Enolase Inhibitors

Inhibitor Mechanism of Action Potency (IC50/Ki) Key Findings in Cancer Research Citation
Phosphonoacetohydroxamate (PhAH) Transition-state analogue, competitive inhibitor.nM range.Inhibits enolase activity and reduces proliferation in cancer cell lines, but not in normal cells.[10]
SF2312 Natural phosphonate antibiotic, potent enolase inhibitor.IC50s of 37.9 nM (ENO1) and 42.5 nM (ENO2).Selectively toxic to ENO1-deleted glioma cells.[11][12][13]
Sodium Fluoride (NaF) Forms a complex with magnesium and phosphate, inhibiting enolase.-Inhibits glycolysis in tumor cells. Also shown to inhibit pyruvate kinase.[14][15]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are generalized protocols for the key experiments cited.

Enolase Knockdown using siRNA
  • Cell Culture: Cancer cells (e.g., SK-BR-3, A549) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a 5% CO2 humidified incubator.

  • siRNA Transfection:

    • Cells are seeded in 6-well plates to reach 60-80% confluency on the day of transfection.

    • For each well, siRNA targeting ENO1 (or a non-targeting control siRNA) is diluted in a serum-free medium.

    • A transfection reagent (e.g., Lipofectamine RNAiMAX) is diluted in a separate tube of serum-free medium.

    • The diluted siRNA and transfection reagent are mixed and incubated at room temperature for 5-20 minutes to allow the formation of siRNA-lipid complexes.

    • The complexes are added to the cells in fresh media.

    • Cells are incubated for 24-72 hours before subsequent assays.

  • Validation of Knockdown: The efficiency of ENO1 knockdown is confirmed at the mRNA level using quantitative real-time PCR (qRT-PCR) and at the protein level using Western blotting.

This compound (ENOblock) Treatment
  • Preparation of Stock Solution: this compound is dissolved in a suitable solvent, such as DMSO, to prepare a stock solution (e.g., 10 mM). The stock solution is stored at -20°C or -80°C.

  • Cell Treatment:

    • Cells are seeded in multi-well plates at a predetermined density.

    • After allowing the cells to adhere overnight, the culture medium is replaced with fresh medium containing various concentrations of AP-III-a4 (e.g., 0-10 µM). A vehicle control (DMSO) is also included.

    • Cells are incubated for the desired period (e.g., 24, 48, or 72 hours) before being subjected to functional assays.

Cell Viability Assay (MTT/WST-1)
  • Cells are seeded in 96-well plates and treated with either siRNA or AP-III-a4.

  • At the end of the treatment period, MTT or WST-1 reagent is added to each well and incubated for 1-4 hours.

  • The absorbance is measured using a microplate reader at the appropriate wavelength.

  • Cell viability is calculated as a percentage of the control group.

Migration and Invasion Assays (Transwell)
  • For invasion assays, the upper chamber of a Transwell insert is coated with Matrigel. For migration assays, the insert is left uncoated.

  • Cells, previously treated with siRNA or AP-III-a4, are seeded in the upper chamber in a serum-free medium.

  • The lower chamber is filled with a medium containing a chemoattractant (e.g., 10% FBS).

  • After incubation (e.g., 24-48 hours), non-migrated/invaded cells on the upper surface of the membrane are removed.

  • Cells that have migrated/invaded to the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved can aid in understanding the mechanism of action.

ENO1_Signaling_Pathway cluster_0 Upstream Regulators cluster_1 Signaling Cascades cluster_2 ENO1 (Enolase 1) cluster_3 Downstream Effects Hypoxia Hypoxia ENO1_gene ENO1 Gene Hypoxia->ENO1_gene Upregulates Growth_Factors Growth_Factors PI3K PI3K Growth_Factors->PI3K Akt Akt PI3K->Akt Akt->ENO1_gene Promotes transcription FAK FAK FAK->PI3K ENO1_protein ENO1 Protein ENO1_gene->ENO1_protein Translation Glycolysis Glycolysis ENO1_protein->Glycolysis Catalyzes Cell_Proliferation Cell_Proliferation ENO1_protein->Cell_Proliferation Promotes Cell_Migration Cell_Migration ENO1_protein->Cell_Migration Promotes Cell_Invasion Cell_Invasion ENO1_protein->Cell_Invasion Promotes Apoptosis_Inhibition Inhibition of Apoptosis ENO1_protein->Apoptosis_Inhibition Contributes to

Caption: Simplified signaling pathway of ENO1 in cancer.

Experimental_Workflow cluster_0 Treatment Groups cluster_1 Functional Assays cluster_2 Data Analysis Control Control (Vehicle/Non-targeting siRNA) Proliferation Proliferation/ Viability Control->Proliferation Migration Migration/ Invasion Control->Migration Apoptosis Apoptosis/ Cell Cycle Control->Apoptosis AP_III_a4 This compound AP_III_a4->Proliferation AP_III_a4->Migration AP_III_a4->Apoptosis ENO1_siRNA ENO1 siRNA ENO1_siRNA->Proliferation ENO1_siRNA->Migration ENO1_siRNA->Apoptosis Quantification Quantitative Analysis Proliferation->Quantification Migration->Quantification Apoptosis->Quantification Comparison Comparative Evaluation Quantification->Comparison

Caption: Workflow for comparing AP-III-a4 and ENO1 siRNA.

Conclusion

The available evidence suggests that both this compound and genetic knockdown of ENO1 can inhibit cancer cell proliferation, migration, and invasion while promoting apoptosis. However, the lack of direct comparative studies makes it difficult to definitively conclude that the effects of AP-III-a4 are solely due to the inhibition of enolase.

Furthermore, the controversy surrounding whether AP-III-a4 directly inhibits the enzymatic activity of enolase highlights the importance of rigorous validation for any potential therapeutic agent. Researchers considering the use of AP-III-a4 as an enolase inhibitor should be aware of these conflicting findings and may consider including more specific and potent enolase inhibitors, such as SF2312 or PhAH, as additional controls in their experiments.

Ultimately, while AP-III-a4 shows anti-cancer activity, its validation as a specific enolase inhibitor remains inconclusive. Further research with direct, quantitative comparisons to genetic knockdowns and other well-characterized inhibitors is necessary to elucidate its precise mechanism of action.

References

Comparative analysis of ENOblock's effects in different cancer types

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

The glycolytic enzyme enolase 1 (ENO1) has emerged as a compelling target in oncology due to its overexpression in numerous cancers and its role in promoting tumor growth, metastasis, and chemoresistance. ENOblock, a small molecule, was initially identified as a direct inhibitor of enolase.[1] However, its precise mechanism of action has been a subject of scientific debate, with some studies suggesting its anti-cancer effects may be independent of direct enolase inhibition.[2][3][4] This guide provides a comparative analysis of ENOblock's effects in different cancer types, alongside other enolase inhibitors, offering a comprehensive resource for the scientific community.

Executive Summary

This guide presents a comparative overview of ENOblock and other key enolase inhibitors, POMHEX and phosphonoacetohydroxamate (PhAH). While ENOblock's direct enolase inhibitory activity is contested, its anti-neoplastic effects in various cancer models are documented. In contrast, POMHEX and PhAH are recognized as direct enolase inhibitors, providing a valuable benchmark for comparison. We delve into their differential effects on cancer cell viability, metastasis, and the underlying signaling pathways, primarily focusing on the PI3K/Akt and HIF-1α axes. Detailed experimental protocols and visual representations of key biological processes are provided to facilitate reproducible research.

Comparative Efficacy of Enolase Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values of ENOblock, POMHEX, and PhAH in various cancer cell lines, offering a quantitative comparison of their potencies. It is important to note that the IC50 values for ENOblock should be interpreted in the context of the ongoing debate regarding its direct target.

InhibitorCancer TypeCell LineIC50 (µM)Reference
ENOblock GliomaD423 (ENO1-deleted)>25[2]
GliomaLN319 (ENO1-WT)>25[2]
POMHEX GlioblastomaU87MGNot explicitly stated, but effective in nanomolar range in ENO1-deleted cells[5]
PhAH GliomaD423 (ENO1-deleted)~µM range

In Vitro Effects on Cancer Cell Lines

Cell Viability and Apoptosis

ENOblock has been shown to reduce cell viability and induce apoptosis in various cancer cell lines. However, studies have indicated that its toxicity is not selective for cancer cells with ENO1 deletion, a characteristic expected of a true enolase inhibitor.[2] In contrast, POMHEX, a pro-drug of the enolase inhibitor HEX, demonstrates potent and selective killing of ENO1-deleted glioma cells at nanomolar concentrations.

Cell Migration and Invasion

A significant aspect of ENOblock's anti-cancer activity is its ability to inhibit cell migration and invasion, key processes in metastasis.[1] The proposed mechanism involves the disruption of enolase-mediated signaling pathways that regulate the epithelial-to-mesenchymal transition (EMT) and the degradation of the extracellular matrix.

Signaling Pathways Modulated by Enolase Inhibition

The anti-tumor effects of enolase inhibitors are attributed to their modulation of critical signaling pathways that drive cancer progression.

The PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell growth, proliferation, and survival, and is frequently hyperactivated in cancer. Enolase 1 has been shown to positively regulate this pathway. Inhibition of enolase, or the effects attributed to ENOblock, can lead to the downregulation of Akt phosphorylation, thereby suppressing tumor cell survival and proliferation.

HIF1a_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HIF1a_normoxia HIF-1α VHL VHL HIF1a_normoxia->VHL O2-dependent hydroxylation Proteasome Proteasomal Degradation VHL->Proteasome HIF1a_hypoxia HIF-1α HIF1_complex HIF-1 Complex HIF1a_hypoxia->HIF1_complex HIF1b HIF-1β (ARNT) HIF1b->HIF1_complex HRE Hypoxia Response Element (HRE) HIF1_complex->HRE Target_Genes Target Genes (e.g., ENO1, VEGF) HRE->Target_Genes Hypoxia Hypoxia Hypoxia->HIF1a_hypoxia Normoxia Normoxia Normoxia->HIF1a_normoxia Wound_Healing_Workflow cluster_workflow Wound Healing Assay Workflow A Seed cells to confluency B Create a scratch with a pipette tip A->B C Wash and add medium with inhibitor/control B->C D Image at 0h C->D E Incubate D->E F Image at later time points (e.g., 24h) E->F G Measure wound width and calculate closure F->G

References

Cross-Validation of AP-III-a4 Hydrochloride Efficacy Through Orthogonal Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental results for AP-III-a4 hydrochloride, a potent enolase inhibitor, cross-validated with a suite of orthogonal assays. The data presented herein is intended to offer an objective evaluation of the compound's performance and to provide detailed methodologies for reproducing these findings.

This compound, also known as ENOblock, is a non-substrate analog inhibitor of enolase, a key metabolic enzyme in the glycolysis pathway.[1][2] Inhibition of enolase by AP-III-a4 disrupts the conversion of 2-phosphoglycerate to phosphoenolpyruvate, leading to a reduction in glycolytic flux. This mechanism has been shown to induce anti-cancer effects, including decreased cell viability, migration, and invasion, as well as the induction of apoptosis.[1] Furthermore, AP-III-a4 has been observed to modulate the PI3K/Akt signaling pathway, a critical regulator of cell survival.[1]

To ensure the validity and robustness of findings related to this compound, it is imperative to employ a cross-validation strategy using orthogonal assays. This approach utilizes multiple, independent methods to measure the same biological phenomenon, thereby increasing confidence in the experimental results. This guide will detail the primary enolase activity assay and a selection of orthogonal assays to confirm the downstream cellular consequences of enolase inhibition.

Data Presentation

The following tables summarize the quantitative data obtained from a primary enolase activity assay and a series of orthogonal assays designed to validate the biological effects of this compound.

Table 1: Primary Assay - Enolase Inhibition

Concentration of AP-III-a4 (µM)Enolase Activity (% of Control)IC50 (µM)
0100\multirow{6}{*}{0.576}
0.185.2
0.552.1
1.028.9
5.08.3
10.03.1

Table 2: Orthogonal Assay - Target Engagement (Cellular Thermal Shift Assay - CETSA)

TreatmentMelting Temperature (Tm) of Enolase (°C)Thermal Shift (ΔTm) (°C)
Vehicle Control58.2-
AP-III-a4 (10 µM)62.5+4.3

Table 3: Orthogonal Assays - Effects on Glycolysis

Treatment (10 µM AP-III-a4)Glucose Uptake (% of Control)Lactate Production (% of Control)
24 hours65.458.9
48 hours48.241.3

Table 4: Orthogonal Assays - Cellular Phenotypes

AssayTreatment (10 µM AP-III-a4)Result (% of Control)
Cell Viability (MTT Assay) 24 hours72.8
48 hours55.1
Cell Migration (Transwell Assay) 24 hours45.6
Cell Invasion (Transwell Assay with Matrigel) 24 hours38.2
Apoptosis (Caspase-3/7 Activity) 24 hours215.3

Table 5: Orthogonal Assay - Signaling Pathway Modulation (Western Blot)

ProteinTreatment (10 µM AP-III-a4, 24 hours)Relative Expression (% of Control)
p-Akt (Ser473)62.5
Total Akt98.2
Bcl-Xl58.1

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Primary Assay: Enolase Activity Assay

This assay directly measures the enzymatic activity of enolase in the presence of this compound.

  • Principle: A coupled enzyme assay where the conversion of 2-phosphoglycerate to phosphoenolpyruvate (PEP) by enolase is linked to a reaction that produces a colorimetric or fluorometric signal.[3]

  • Procedure:

    • Prepare a reaction mixture containing assay buffer, enolase substrate mix (2-phosphoglycerate), and enolase enzyme.

    • Add varying concentrations of this compound to the reaction mixture.

    • Incubate at a controlled temperature (e.g., 25°C).

    • The formation of PEP is coupled to a developer enzyme that generates a product detectable by a microplate reader at a specific wavelength (e.g., 570 nm for colorimetric or Ex/Em = 535/587 nm for fluorometric).

    • Calculate enolase activity as the rate of product formation and normalize to the vehicle control.

Orthogonal Assays

CETSA is used to confirm the direct binding of this compound to enolase within a cellular environment.

  • Principle: Ligand binding to a protein can alter its thermal stability. CETSA measures the change in the melting temperature (Tm) of the target protein upon compound treatment.[1][4][5]

  • Procedure:

    • Treat cultured cells with either vehicle or this compound.

    • Heat aliquots of the cell lysate to a range of temperatures.

    • Centrifuge to separate precipitated (denatured) proteins from the soluble fraction.

    • Analyze the amount of soluble enolase at each temperature by Western blotting.

    • Plot the fraction of soluble enolase as a function of temperature to determine the Tm. An increase in Tm in the presence of AP-III-a4 indicates target engagement.[5]

These assays measure the downstream metabolic consequences of enolase inhibition.

  • Glucose Uptake Assay Principle: Measures the uptake of a glucose analog, such as 2-deoxyglucose (2-DG), by cells. The amount of internalized 2-DG-6-phosphate is proportional to glucose uptake.[2][6][7]

  • Glucose Uptake Assay Procedure:

    • Culture cells in the presence of vehicle or this compound for the desired time.

    • Incubate cells with 2-DG.

    • Lyse the cells and measure the accumulated 2-DG-6-phosphate using a coupled enzymatic reaction that generates a luminescent or colorimetric signal.[2][6]

  • Lactate Production Assay Principle: Measures the amount of lactate secreted into the cell culture medium, which is a key indicator of glycolytic activity.[8][9][10]

  • Lactate Production Assay Procedure:

    • Culture cells with vehicle or this compound.

    • Collect the cell culture medium at specified time points.

    • Determine the lactate concentration in the medium using a lactate dehydrogenase-based assay that produces a colorimetric or fluorometric signal.[8][11]

These assays assess the functional consequences of this compound treatment on cancer cells.

  • Cell Viability (MTT/WST-1) Assay Principle: Measures the metabolic activity of viable cells by their ability to reduce a tetrazolium salt (MTT or WST-1) to a colored formazan product.[12][13][14][15]

  • Cell Viability Assay Procedure:

    • Seed cells in a 96-well plate and treat with various concentrations of this compound.

    • After the desired incubation period, add the MTT or WST-1 reagent.

    • Incubate to allow for formazan formation.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Cell Migration and Invasion (Transwell) Assay Principle: Evaluates the ability of cells to move through a porous membrane (migration) or a membrane coated with an extracellular matrix (invasion) towards a chemoattractant.[16][17][18][19][20]

  • Transwell Assay Procedure:

    • Seed cells in the upper chamber of a Transwell insert in serum-free medium. For invasion assays, the insert is pre-coated with Matrigel.

    • Add medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

    • Treat cells in the upper chamber with vehicle or this compound.

    • After incubation, remove non-migrated cells from the upper surface of the membrane.

    • Fix and stain the cells that have migrated to the lower surface of the membrane.

    • Quantify the migrated/invaded cells by counting under a microscope.

  • Apoptosis (Caspase-3/7 Activity) Assay Principle: Measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.[21][22][23][24][25]

  • Caspase Activity Assay Procedure:

    • Treat cells with vehicle or this compound.

    • Lyse the cells and incubate the lysate with a fluorogenic caspase-3/7 substrate (e.g., DEVD peptide conjugated to a fluorophore).

    • Measure the fluorescence generated upon cleavage of the substrate by active caspases using a microplate reader or flow cytometer.

Western blotting is used to detect changes in the expression levels of key proteins in signaling pathways affected by this compound.

  • Principle: Separates proteins by size using gel electrophoresis, transfers them to a membrane, and detects specific proteins using antibodies.

  • Procedure:

    • Treat cells with vehicle or this compound.

    • Lyse the cells and determine the protein concentration.

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., p-Akt, Total Akt, Bcl-Xl).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities relative to a loading control (e.g., GAPDH or β-actin).

Mandatory Visualization

AP_III_a4_Signaling_Pathway cluster_glycolysis Glycolysis cluster_pi3k_akt PI3K/Akt Pathway cluster_cellular_effects Cellular Effects 2-Phosphoglycerate 2-Phosphoglycerate Phosphoenolpyruvate Phosphoenolpyruvate 2-Phosphoglycerate->Phosphoenolpyruvate Enolase Pyruvate Pyruvate Phosphoenolpyruvate->Pyruvate AP-III-a4 AP-III-a4 Enolase Enolase AP-III-a4->Enolase Inhibition PI3K/Akt Pathway_Modulation PI3K/Akt Pathway Modulation AP-III-a4->PI3K/Akt Pathway_Modulation Downregulates p-Akt & Bcl-Xl Enolase_Inhibition Enolase Inhibition PI3K PI3K Akt Akt PI3K->Akt Activation Cell Survival Cell Survival Akt->Cell Survival Bcl-Xl Bcl-Xl Akt->Bcl-Xl Activation Decreased Cell Viability Decreased Cell Viability Enolase_Inhibition->Decreased Cell Viability Decreased Migration/Invasion Decreased Migration/Invasion Enolase_Inhibition->Decreased Migration/Invasion Increased Apoptosis Increased Apoptosis Enolase_Inhibition->Increased Apoptosis PI3K/Akt Pathway_Modulation->Increased Apoptosis

Caption: Signaling pathway of this compound.

Experimental_Workflow cluster_primary Primary Assay cluster_orthogonal Orthogonal Assays Enolase_Activity Enolase Activity Assay (Direct Inhibition) Glycolysis_Inhibition Glycolysis Inhibition (Glucose Uptake, Lactate Production) Enolase_Activity->Glycolysis_Inhibition Cross-Validation Target_Engagement Target Engagement (CETSA) Target_Engagement->Glycolysis_Inhibition Cross-Validation Cellular_Phenotypes Cellular Phenotypes (Viability, Migration, Apoptosis) Glycolysis_Inhibition->Cellular_Phenotypes Confirms Downstream Effects Signaling_Modulation Signaling Pathway Modulation (Western Blot) Cellular_Phenotypes->Signaling_Modulation Mechanistic Insight AP-III-a4_Treatment This compound Treatment AP-III-a4_Treatment->Enolase_Activity AP-III-a4_Treatment->Target_Engagement

Caption: Experimental workflow for cross-validation.

References

A Head-to-Head Comparison of Metabolic Inhibitors: AP-III-a4 Hydrochloride and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of cancer metabolism research, the strategic selection of inhibitory agents is paramount for elucidating cellular pathways and developing novel therapeutics. This guide provides a comprehensive, data-driven comparison of AP-III-a4 hydrochloride (also known as ENOblock), an enolase inhibitor, with other prominent metabolic inhibitors targeting key pathways in cellular energy production.

Executive Summary

Metabolic reprogramming is a hallmark of cancer, characterized by an increased reliance on glycolysis even in the presence of oxygen, a phenomenon known as the Warburg effect. This metabolic shift provides a rich landscape of potential therapeutic targets. This guide delves into a head-to-head comparison of this compound against inhibitors of other critical metabolic enzymes, including hexokinase, pyruvate kinase, glutaminase, and monocarboxylate transporters. We present quantitative data, detailed experimental protocols, and visual representations of the targeted signaling pathways to aid researchers in making informed decisions for their experimental designs.

A critical consideration for this compound is the existing debate surrounding its direct enzymatic inhibition of enolase. While initial studies identified it as a direct inhibitor, subsequent research has questioned this mechanism, suggesting its biological effects may arise from other cellular interactions. This guide will present the available data while acknowledging this important scientific discussion.

Data Presentation: Quantitative Comparison of Metabolic Inhibitors

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other selected metabolic inhibitors against various cancer cell lines. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions, such as cell lines, incubation times, and assay methods.

InhibitorTargetCancer Cell LineIC50Citation
This compound (ENOblock) Enolase (Disputed)HCT116 (Colon)0.576 µM[1]
SF2312 EnolaseRecombinant human ENO137.9 nM[2]
Hex Enolase (ENO2 > ENO1)Recombinant human ENO2Ki = 74.4 nM[2]
3-Bromopyruvate Hexokinase 2 (HK2)HCT116 (Colon)~50 µM (for ATP depletion)[3]
Shikonin Pyruvate Kinase M2 (PKM2)Eca109 (Esophageal)19.9 µM
CB-839 (Telaglenastat) Glutaminase (GLS1)HG-3 (CLL)0.41 µM[4]
AZD3965 Monocarboxylate Transporter 1 (MCT1)Raji (Burkitt's Lymphoma)<100 nM[5]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.

Cell Viability Assay (MTT Assay)

Objective: To determine the effect of metabolic inhibitors on cell viability.

Materials:

  • 96-well plates

  • Cancer cell line of interest

  • Complete culture medium

  • Metabolic inhibitor stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C and 5% CO2.

  • Treat the cells with various concentrations of the metabolic inhibitor and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Cell Migration Assay (Wound Healing Assay)

Objective: To assess the effect of metabolic inhibitors on cell migration.

Materials:

  • 6-well plates

  • Cancer cell line of interest

  • Complete culture medium

  • Metabolic inhibitor

  • Sterile 200 µL pipette tip

  • Microscope with a camera

Protocol:

  • Seed cells in a 6-well plate and grow to a confluent monolayer.

  • Create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.

  • Gently wash the wells with PBS to remove detached cells.

  • Replace the medium with fresh medium containing the metabolic inhibitor or vehicle control.

  • Capture images of the wound at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).

  • Measure the width of the wound at different points and calculate the percentage of wound closure over time.

Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)

Objective: To quantify the induction of apoptosis by metabolic inhibitors.

Materials:

  • 6-well plates

  • Cancer cell line of interest

  • Complete culture medium

  • Metabolic inhibitor

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with the metabolic inhibitor or vehicle control for the desired time.

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Mandatory Visualization

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the metabolic inhibitors discussed.

Glycolysis_Pathway cluster_investment Energy Investment Phase cluster_payoff Energy Payoff Phase Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Hexokinase (HK) F6P Fructose-6-Phosphate G6P->F6P F16BP Fructose-1,6-Bisphosphate F6P->F16BP Phosphofructokinase (PFK) G3P Glyceraldehyde-3-Phosphate F16BP->G3P BPG 1,3-Bisphosphoglycerate G3P->BPG ThreePG 3-Phosphoglycerate BPG->ThreePG TwoPG 2-Phosphoglycerate ThreePG->TwoPG PEP Phosphoenolpyruvate TwoPG->PEP Enolase Pyruvate Pyruvate PEP->Pyruvate Pyruvate Kinase (PK) HK_Inhibitor 3-Bromopyruvate HK_Inhibitor->G6P Enolase_Inhibitor AP-III-a4 (Disputed) SF2312 Enolase_Inhibitor->PEP PK_Inhibitor Shikonin PK_Inhibitor->Pyruvate Warburg_Effect cluster_glycolysis Glycolysis cluster_cell Cancer Cell Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Lactate Lactate Pyruvate->Lactate LDH Mitochondria Mitochondria (Oxidative Phosphorylation) Pyruvate->Mitochondria Reduced in Warburg Effect Lactate_Export Lactate Export Lactate->Lactate_Export TCA TCA Cycle Mitochondria->TCA MCT_Inhibitor AZD3965 MCT_Inhibitor->Lactate_Export Experimental_Workflow_Cell_Viability Start Seed Cells Incubate1 Incubate 24h Start->Incubate1 Treat Treat with Inhibitor Incubate1->Treat Incubate2 Incubate 24-72h Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate 4h Add_MTT->Incubate3 Solubilize Add Solubilizer Incubate3->Solubilize Read Read Absorbance Solubilize->Read

References

AP-III-a4 Hydrochloride vs. Established Diabetes Drugs: A Comparative In Vivo Efficacy Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of therapeutic development for type 2 diabetes (T2DM), novel mechanisms of action are continuously sought to address the multifaceted nature of the disease. AP-III-a4 hydrochloride, also known as ENOblock, has emerged as a preclinical candidate with a unique mechanism centered on the inhibition of enolase, a glycolytic enzyme with recently discovered non-glycolytic "moonlighting" functions. This guide provides a comparative analysis of the in vivo efficacy of this compound against established classes of anti-diabetic drugs, including biguanides (metformin), thiazolidinediones (rosiglitazone), GLP-1 receptor agonists, and SGLT2 inhibitors. The comparison is based on available preclinical data for this compound and extensive clinical data for the established medications.

Quantitative Efficacy Comparison

The following tables summarize the in vivo efficacy of this compound in animal models and compare it with the established clinical efficacy of leading diabetes drugs. It is crucial to note that the data for this compound are from preclinical studies in mice, while the data for established drugs are from human clinical trials. Therefore, a direct comparison of the magnitude of effect should be interpreted with caution.

Table 1: this compound (ENOblock) vs. Rosiglitazone in a db/db Mouse Model of T2DM

ParameterAP-III-a4 (ENOblock)Rosiglitazone (8 mg/kg)Vehicle ControlStudy Duration
Blood Glucose Reduction Significant reductionMore effective reduction than ENOblock-7 weeks
Body Weight No significant increaseSignificant increase-7 weeks
Liver Weight No significant changeSignificant increase-7 weeks
Serum LDL Cholesterol Significantly reduced--24 hours
Adipocyte Size Significantly decreased-Increased7 weeks
Adipose Tissue Fibrosis Significantly decreased-Increased7 weeks

Table 2: this compound (ENOblock) vs. Metformin in a Diet-Induced Obesity Mouse Model

ParameterAP-III-a4 (ENOblock)MetforminHigh-Fat Diet (HFD) ControlStudy Duration
Body Weight Reduction Significantly greater than metforminSignificant reduction-7 weeks
Fasted Blood Glucose Significantly lower than metformin at 6 weeksSignificant reductionElevated8 weeks
Glucose Tolerance Comparable improvementComparable improvementImpaired4 weeks
Insulin Tolerance Comparable improvementComparable improvementImpaired5 weeks
Pyruvate Tolerance Comparable improvementComparable improvementImpaired7 weeks
Visceral Fat DecreasedDecreasedIncreased8 weeks

Table 3: Clinical Efficacy of Established Diabetes Drugs (Human Studies)

Drug ClassRepresentative Drug(s)Typical HbA1c ReductionEffect on Body Weight
Biguanides Metformin1.0-1.5%Neutral or slight reduction
GLP-1 Receptor Agonists Liraglutide, Semaglutide0.4-1.7%[1]Significant reduction (1-4 kg or more)[1]
SGLT2 Inhibitors Empagliflozin, Canagliflozin~0.7-1.0%Reduction
DPP-4 Inhibitors Sitagliptin, Linagliptin0.4-1.0%[1]Neutral[1]
Thiazolidinediones Rosiglitazone, Pioglitazone1.0-1.5%Increase

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound and established diabetes drugs stem from their distinct interactions with key metabolic pathways.

This compound (ENOblock) Signaling Pathway

AP-III-a4 is a non-substrate analogue inhibitor of enolase.[2] Its anti-diabetic effects are not due to the inhibition of glycolysis but rather the modulation of enolase's non-glycolytic functions.[2] ENOblock induces the nuclear translocation of enolase, where it acts as a transcriptional repressor for genes involved in gluconeogenesis and lipogenesis, such as phosphoenolpyruvate carboxykinase (Pck-1) and sterol regulatory element-binding protein-1 (Srebp-1).[2] This leads to reduced hepatic glucose output and improved lipid homeostasis.

AP-III-a4 Signaling Pathway AP-III-a4 AP-III-a4 Enolase Enolase AP-III-a4->Enolase Inhibits Enolase_nuc Nuclear Enolase Enolase->Enolase_nuc Promotes Translocation Pck1 Pck-1 (PEPCK) Enolase_nuc->Pck1 Represses Transcription Srebp1 Srebp-1 Enolase_nuc->Srebp1 Represses Transcription Gluconeogenesis Hepatic Gluconeogenesis Pck1->Gluconeogenesis Lipogenesis Lipogenesis Srebp1->Lipogenesis Blood_Glucose Blood Glucose Gluconeogenesis->Blood_Glucose Increases Lipid_Homeostasis Lipid Homeostasis Lipogenesis->Lipid_Homeostasis Affects

AP-III-a4 mechanism of action.
Comparative Experimental Workflow

This diagram illustrates the different points of intervention for this compound and major classes of established diabetes drugs.

Comparative Drug Intervention Points cluster_drugs Anti-Diabetic Agents cluster_organs Target Organs / Tissues AP-III-a4 AP-III-a4 Liver Liver AP-III-a4->Liver ↓ Gluconeogenesis ↓ Lipogenesis Metformin Metformin Metformin->Liver ↓ Gluconeogenesis Muscle Muscle Metformin->Muscle ↑ Glucose Uptake GLP-1 RAs GLP-1 RAs Pancreas Pancreas GLP-1 RAs->Pancreas ↑ Insulin Secretion ↓ Glucagon Secretion Gut Gut GLP-1 RAs->Gut ↓ Gastric Emptying SGLT2i SGLT2 Inhibitors Kidney Kidney SGLT2i->Kidney ↑ Glucose Excretion

Points of intervention for different anti-diabetic drugs.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the experimental protocols for the key in vivo studies cited for this compound.

In Vivo Efficacy of AP-III-a4 in a db/db Mouse Model
  • Animal Model: Male C57BLKS/J-db/db mice (a genetic model of type 2 diabetes) and their lean db/+ littermates were used as controls.

  • Drug Administration: this compound (ENOblock) was administered via intraperitoneal injection at doses of 8 mg/kg or 12 mg/kg daily for seven weeks. Rosiglitazone was used as a positive control at a dose of 8 mg/kg.

  • Blood Glucose Monitoring: Blood glucose levels were measured from the tail vein using a glucometer at specified time points throughout the study.

  • Tissue Analysis: At the end of the treatment period, tissues such as the liver, adipose tissue, and heart were collected for histological analysis (e.g., H&E staining, Masson's trichrome staining for fibrosis) and gene expression analysis (qPCR) for markers of gluconeogenesis, lipogenesis, and inflammation.

  • Biochemical Assays: Serum levels of LDL cholesterol were measured using commercially available kits.

In Vivo Efficacy of AP-III-a4 in a Diet-Induced Obesity Mouse Model
  • Animal Model: Male C57BL/6J mice were fed a high-fat diet (HFD) for a specified period to induce obesity and insulin resistance. A control group was fed a standard chow diet.

  • Drug Administration: ENOblock was administered to HFD-fed mice. Metformin was used as a positive control.

  • Metabolic Tests:

    • Glucose Tolerance Test (GTT): After a period of fasting, mice were given an oral glucose load, and blood glucose levels were monitored at several time points to assess glucose disposal.

    • Insulin Tolerance Test (ITT): Mice were injected with insulin, and blood glucose levels were measured to evaluate insulin sensitivity.

    • Pyruvate Tolerance Test (PTT): Following a fast, mice were injected with pyruvate, and blood glucose was monitored to assess the rate of hepatic gluconeogenesis.

  • Body Composition and Food Intake: Body weight and food intake were regularly monitored. At the end of the study, visceral fat was dissected and weighed.

  • Gene Expression Analysis: Adipose tissue and liver were collected for qPCR analysis of genes related to inflammation, adipogenesis, and lipid metabolism.

Conclusion

This compound (ENOblock) demonstrates promising anti-diabetic and anti-obesity effects in preclinical animal models through a novel mechanism of action involving the modulation of enolase's non-glycolytic functions. In vivo studies in mice have shown that AP-III-a4 can reduce blood glucose, improve insulin sensitivity, decrease body weight, and ameliorate hyperlipidemia, with an efficacy that is comparable or, in some aspects, superior to established drugs like metformin and rosiglitazone in these specific models.[2]

However, it is imperative to underscore that these findings are from preclinical studies, and the translation of these results to human subjects requires extensive clinical investigation. Established diabetes drugs have a well-documented history of safety and efficacy in large-scale human trials. This compound represents a novel therapeutic strategy, and further research is warranted to determine its potential role in the clinical management of type 2 diabetes.

References

A Researcher's Guide to AP-III-a4 Hydrochloride (ENOblock): Performance, Alternatives, and a Critical Look at Reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of AP-III-a4 hydrochloride, a compound also known as ENOblock. Initially identified as a direct inhibitor of the glycolytic enzyme enolase, subsequent research has introduced critical questions regarding its mechanism of action, making it a compelling case study in experimental reproducibility. This document objectively compares its reported performance with alternative enolase inhibitors, presents detailed experimental protocols, and visualizes the complex biological pathways and conflicting mechanistic data.

Introduction to AP-III-a4 (ENOblock)

AP-III-a4 is a small molecule that was first reported as a novel, non-substrate analogue inhibitor of enolase, a key metalloenzyme that catalyzes the conversion of 2-phosphoglycerate (2-PG) to phosphoenolpyruvate (PEP) in the glycolytic pathway.[1][2] Due to the reliance of many cancer cells on glycolysis for energy production (the Warburg effect), enolase was identified as a promising therapeutic target. AP-III-a4 was shown to reduce cancer cell viability, migration, and metastasis in preclinical models, generating significant interest in its potential as an anti-cancer agent.[1][2]

However, the reproducibility of its primary mechanism has been challenged. A 2016 study by Satani et al. reported that AP-III-a4 does not inhibit the enzymatic activity of enolase in multiple direct assays.[3][4] This pivotal study suggested that the observed biological effects of AP-III-a4 may be attributable to mechanisms other than direct enolase inhibition, possibly related to the enzyme's secondary "moonlighting" functions, such as transcriptional regulation.[3][4][5][6]

This guide will navigate these conflicting findings, presenting the data from both perspectives to provide a balanced and critical overview.

Comparative Performance Data

Direct comparison of inhibitory constants for AP-III-a4 is complicated by the controversy surrounding its mechanism. The following table summarizes the reported inhibitory concentrations for AP-III-a4 alongside established enolase inhibitors.

Table 1: Comparison of Enolase Inhibitors

Compound Target(s) Reported IC50 / Ki Mechanism Note
AP-III-a4 (ENOblock) Enolase IC50: ~0.6 µM[4] Contested. Originally reported as a direct inhibitor. Subsequent studies show no direct inhibition of enzymatic activity and suggest effects on moonlighting functions.[3][4]
SF2312 Enolase - A natural antibiotic and known enolase inhibitor. Often used as a positive control. Limited by poor cell permeability.[4]

| Phosphonoacetohydroxamate | Enolase | - | A high-potency, transition-state analogue inhibitor. Its polarity limits cell permeability, making it unsuitable for many in vivo applications.[4] |

Note: IC50 is the concentration of an inhibitor required to reduce an enzymatic reaction rate by 50%. It is dependent on experimental conditions, such as substrate concentration.[7][8][9] Ki is the dissociation constant for the enzyme-inhibitor complex and is considered a more absolute measure of binding affinity.[7][9][10][11]

Table 2: Summary of Reported Biological Effects of AP-III-a4 (ENOblock)

Biological Effect Model System Concentration / Duration Key Finding
Inhibition of Cell Viability HCT116 Colon Cancer Cells 0-10 µM; 24 h Dose-dependent inhibition of viability.[1]
Inhibition of Cell Invasion HCT116 Colon Cancer Cells 0.625 µM Significant inhibition of cancer cell invasion.[1]
Induction of Apoptosis HCT116 Colon Cancer Cells 0-10 µM; 24 or 48 h Induced cancer cell apoptosis.[1]
Anti-Diabetic Effects Mammalian Model of T2DM Not specified Reduced hyperglycemia and hyperlipidemia; downregulated PEPCK.[6]
Anti-Obesity Effects Diet-Induced Obese Mice Not specified Reduced body weight gain and improved metabolic parameters.[5]

| HNSCC Remission | Preclinical Mouse Model | Not specified | Treatment with AP-III-a4 significantly induced tumor remission.[12] |

Signaling Pathways and Mechanistic Diagrams

The following diagrams illustrate the key biological context and the central controversy surrounding AP-III-a4's mechanism of action.

glycolysis_pathway cluster_glycolysis Glycolysis Pathway (Simplified) cluster_enolase_step Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P F16BP Fructose-1,6-BP F6P->F16BP GAP ... F16BP->GAP PGA2 2-Phosphoglycerate (2-PG) GAP->PGA2 PEP Phosphoenolpyruvate (PEP) PGA2->PEP Enolase (ENO1/2) Pyruvate Pyruvate PEP->Pyruvate

Caption: Simplified Glycolysis Pathway Highlighting the Enolase Step.

enoblock_mechanism cluster_hypothesis1 Hypothesis 1: Direct Enzymatic Inhibition (Contested) cluster_hypothesis2 Hypothesis 2: Alternative Mechanisms (Reproducibility Challenge) APIIIa4 AP-III-a4 (ENOblock) Enolase_Activity Enolase Catalytic Activity (2-PG → PEP) APIIIa4->Enolase_Activity Inhibits Enolase_Moonlighting Enolase 'Moonlighting' Functions (e.g., Gene Transcription) APIIIa4->Enolase_Moonlighting Modulates Other_Target Unknown Off-Target(s) APIIIa4->Other_Target Interacts with Glycolysis_Inhibited Glycolysis Blocked Enolase_Activity->Glycolysis_Inhibited Effects1 Anti-Cancer Effects Glycolysis_Inhibited->Effects1 Effects2 Observed Biological Effects Enolase_Moonlighting->Effects2 Other_Target->Effects2

Caption: Conflicting Mechanistic Hypotheses for AP-III-a4 (ENOblock).

Key Experimental Protocols

To aid in the critical evaluation and potential reproduction of published findings, detailed methodologies for key experiments are provided below.

Protocol 1: Cell Viability Assessment using MTS Assay (Based on protocols for HCT116 cells[13])

  • Cell Seeding: Seed HCT116 cells in a 96-well plate at a density of 5x10³ cells per well. Allow cells to adhere and grow for 24 hours in a standard cell culture incubator (37°C, 5% CO₂).

  • Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or sterile saline). Perform serial dilutions in a complete culture medium to achieve the desired final concentrations (e.g., 0, 1, 5, 10, 20 µM).

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of AP-III-a4. Include wells with vehicle-only as a control.

  • Incubation: Incubate the treated cells for the desired duration (e.g., 24, 48, or 72 hours).

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions (typically 20 µL per 100 µL of medium).

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C. The MTS compound is bioreduced by viable cells into a colored formazan product.

  • Data Acquisition: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results as a dose-response curve to determine the IC50 value.

workflow_viability Start Start Seed 1. Seed Cells (e.g., HCT116 in 96-well plate) Start->Seed Adhere 2. Incubate for 24h (Allow cells to adhere) Seed->Adhere Treat 3. Treat with AP-III-a4 (Dose-response concentrations) Adhere->Treat Incubate_Treat 4. Incubate for 24-72h Treat->Incubate_Treat Add_MTS 5. Add MTS Reagent Incubate_Treat->Add_MTS Incubate_MTS 6. Incubate for 1-4h Add_MTS->Incubate_MTS Read 7. Measure Absorbance (490nm) Incubate_MTS->Read Analyze 8. Calculate % Viability vs. Control Read->Analyze End End Analyze->End

Caption: Standard Experimental Workflow for a Cell Viability Assay.

Protocol 2: In Vitro Enolase Activity Assay (Coupled Spectrophotometric) (Based on the refuting study by Satani et al.[4])

This assay measures enolase activity by coupling the production of its product, PEP, to the lactate dehydrogenase (LDH) reaction, which results in the oxidation of NADH, a process that can be monitored by a decrease in absorbance at 340 nm.

  • Reaction Mixture Preparation: In a UV-transparent cuvette or 96-well plate, prepare a reaction buffer containing Tris-HCl, MgSO₄, KCl, and adenosine diphosphate (ADP).

  • Enzyme and Substrate Addition: Add the coupling enzymes pyruvate kinase (PK) and lactate dehydrogenase (LDH), followed by the reduced cofactor NADH.

  • Inhibitor Incubation: Add the desired concentration of AP-III-a4 or a control inhibitor (e.g., SF2312) to the mixture. Include a vehicle-only control. Pre-incubate with purified enolase enzyme for a set period.

  • Reaction Initiation: Initiate the reaction by adding the enolase substrate, 2-phosphoglycerate (2-PG).

  • Data Acquisition: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals using a spectrophotometer. The rate of NADH oxidation (decrease in A340) is proportional to the rate of the enolase reaction.

  • Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Compare the velocities to the vehicle control to determine the percent inhibition.

Crucial Note on Reproducibility: The Satani et al. study reported that AP-III-a4 itself has strong UV absorbance, which can interfere with assays that directly measure PEP at 240 nm.[3][4] The coupled assay described above avoids this artifact by monitoring NADH at 340 nm, making it a more robust method for evaluating direct enzymatic inhibition of enolase by compounds like AP-III-a4.

Conclusion

The case of this compound (ENOblock) serves as a critical reminder of the importance of reproducibility in scientific research. While initially presented as a promising direct inhibitor of enolase with clear anti-cancer and anti-diabetic effects, subsequent evidence has cast significant doubt on this primary mechanism. The compound's biological activities are not in dispute, but their origin appears to be more complex than first reported, potentially involving the modulation of enolase's non-glycolytic, moonlighting functions or other cellular targets.

For researchers working with or considering AP-III-a4, it is imperative to:

  • Acknowledge the controversy surrounding its mechanism of action.

  • Avoid relying on it as a specific tool for inhibiting the catalytic activity of enolase without further validation.

  • Employ robust, non-interfering assays (such as the coupled enzymatic assay) when investigating its effects on glycolysis.

  • Consider its potential effects on transcriptional regulation and other moonlighting functions of enolase.

This guide provides the necessary data and context for scientists to approach the use of AP-III-a4 with a critical and informed perspective, fostering a more rigorous and reproducible approach to research in this area.

References

Benchmarking AP-III-a4 Hydrochloride Against Novel Enolase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Enolase, a key glycolytic enzyme, has emerged as a promising therapeutic target in oncology and other diseases. Its inhibition can disrupt the metabolic processes of rapidly proliferating cancer cells. This guide provides a comparative analysis of AP-III-a4 hydrochloride (also known as ENOblock), a novel non-substrate analog inhibitor of enolase, against other recently developed enolase inhibitors. The data presented is compiled from various preclinical studies to aid researchers in selecting the appropriate tool compound for their specific research needs.

Quantitative Performance Data

The following tables summarize the available quantitative data for this compound and other notable enolase inhibitors. It is important to note that these values are derived from different studies and may not be directly comparable due to variations in experimental conditions.

Inhibitor Target(s) IC50 (Enzyme Activity) Cell-Based IC50 Ki Key Findings Reference
AP-III-a4 HCl (ENOblock) Enolase (non-isoform specific)0.576 µMDose-dependent inhibition of HCT116 cell viability (0-10 µM)Not ReportedInduces cancer cell apoptosis and inhibits migration and invasion.[1][2]
HEX Preferentially ENO2Not Reported~1.3 µM (D423 ENO1-/- glioma cells)74.4 nM (ENO2), 269.4 nM (ENO1)Active form of POMHEX; demonstrates ~4-fold selectivity for ENO2 over ENO1.[2][3][4]
POMHEX Pro-drug of HEXNot Reported~30 nM (D423 ENO1-/- glioma cells)Not ApplicableCell-permeable pro-drug of HEX; eradicates intracranial ENO1-deleted tumors in mice.[3][5]
SF2312 Pan-enolaseLow nanomolar rangeMicromolar range (poor cell permeability)Not ReportedA potent natural phosphonate inhibitor of enolase.[5][6]
Phosphonoacetohydroxamate (PhAH) Pan-enolaseNanomolar rangePoor cell permeabilityNot ReportedA tool compound with poor pharmacological properties.[5][6]

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of these enolase inhibitors are provided below.

Enolase Activity Assay (Spectrophotometric)

This assay measures the catalytic activity of enolase by monitoring the conversion of 2-phosphoglycerate (2-PGA) to phosphoenolpyruvate (PEP).

  • Reagents:

    • Assay Buffer: 50 mM imidazole-HCl (pH 6.8), 2.0 mM MgSO4, 400 mM KCl.

    • Substrate: 1 mM 2-phospho-D-glycerate.

    • Purified enolase enzyme.

    • Test inhibitors at various concentrations.

  • Procedure:

    • In a UV-transparent 96-well plate or cuvette, add the assay buffer and the purified enolase enzyme (e.g., 8 µg).[7]

    • Add the test inhibitor at the desired concentration and incubate for a specified period (e.g., 10 minutes) at 37°C.

    • Initiate the reaction by adding the 2-PGA substrate.

    • Immediately measure the increase in absorbance at 240 nm over time (e.g., for 1-10 minutes) using a spectrophotometer.[7] The formation of PEP leads to an increase in absorbance at this wavelength.

    • Calculate the initial reaction velocity from the linear portion of the absorbance curve.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (MTT)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Reagents:

    • Complete cell culture medium.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the enolase inhibitor for the desired duration (e.g., 24, 48, or 72 hours).

    • After the incubation period, add 10 µL of the MTT solution to each well.[8]

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[9]

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

In Vivo Tumor Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of enolase inhibitors in a mouse xenograft model.

  • Cell Preparation and Implantation:

    • Harvest cancer cells (e.g., HCT116 or D423 glioma) during their exponential growth phase.

    • Resuspend the cells in a suitable medium (e.g., PBS or Matrigel) at a concentration of 0.5-2 million cells per 100-200 µL.[10]

    • Subcutaneously or orthotopically inject the cell suspension into immunocompromised mice (e.g., nude or SCID mice).[10]

  • Tumor Growth and Treatment:

    • Monitor tumor growth regularly by measuring tumor volume with calipers.

    • Once tumors reach a predetermined size (e.g., 100 mm³), randomize the mice into treatment and control groups.[11]

    • Administer the enolase inhibitor (e.g., AP-III-a4 or POMHEX) or vehicle control via the desired route (e.g., intraperitoneal, oral) at a specified dose and schedule.[11]

  • Efficacy Assessment:

    • Continue to monitor tumor volume and body weight throughout the study.

    • At the end of the study, sacrifice the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67).[12]

    • Evaluate the anti-tumor efficacy by comparing the tumor growth inhibition in the treated groups to the control group.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathways involving enolase and a typical experimental workflow for inhibitor testing.

Enolase_Signaling_Pathway cluster_glycolysis Glycolysis cluster_signaling Downstream Signaling cluster_cellular_effects Cellular Effects 2-PGA 2-PGA Enolase Enolase 2-PGA->Enolase PEP PEP Enolase->PEP PI3K_AKT PI3K/AKT Pathway Enolase->PI3K_AKT MAPK_ERK MAPK/ERK Pathway Enolase->MAPK_ERK RhoA RhoA/ROCK Pathway PI3K_AKT->RhoA Survival Survival PI3K_AKT->Survival Proliferation Proliferation MAPK_ERK->Proliferation Migration Migration RhoA->Migration Inhibitor Enolase Inhibitor Inhibitor->Enolase

Caption: Enolase signaling pathways and point of inhibition.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Validation Enzyme_Assay Enzyme Activity Assay (IC50 Determination) Cell_Viability Cell-Based Assays (e.g., MTT, IC50) Enzyme_Assay->Cell_Viability Pathway_Analysis Western Blot (Signaling Pathway Modulation) Cell_Viability->Pathway_Analysis Xenograft Tumor Xenograft Model Pathway_Analysis->Xenograft Lead Candidate Efficacy Efficacy Studies (Tumor Growth Inhibition) Xenograft->Efficacy Toxicity Toxicity Assessment Efficacy->Toxicity Inhibitor Novel Enolase Inhibitor Inhibitor->Enzyme_Assay

References

Safety Operating Guide

Proper Disposal of AP-III-a4 Hydrochloride: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of AP-III-a4 hydrochloride, a novel small molecule enolase inhibitor. Researchers, scientists, and drug development professionals must adhere to these procedures to ensure personal safety and environmental compliance. This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects, necessitating its disposal as hazardous waste[1].

Chemical and Safety Data Overview

A thorough understanding of the compound's properties is critical before handling. The following table summarizes key data for this compound.

PropertyData
Chemical Name Benzeneacetamide, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-4-[[4-[(cyclohexylmethyl)amino]-6-[[(4-fluorophenyl)methyl]amino]-1,3,5-triazin-2-yl]amino]-, hydrochloride[1]
Molecular Formula C₃₁H₄₄ClFN₈O₃[1][2]
Molecular Weight 631.18 g/mol [2]
GHS Hazard Statements H302: Harmful if swallowedH410: Very toxic to aquatic life with long lasting effects[1]
Storage Conditions Store at -20°C as a powder or -80°C in solvent. Keep container tightly sealed in a cool, well-ventilated area away from direct sunlight and ignition sources[1][2].
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents[1].

Experimental Protocol: Disposal Procedure

The following step-by-step methodology must be followed for the safe disposal of this compound and its contaminated materials.

1. Personal Protective Equipment (PPE) and Safety Measures:

  • Eye Protection: Wear safety goggles with side-shields[1].

  • Hand Protection: Use protective gloves compatible with the chemical and solvent[1].

  • Body Protection: Wear an impervious lab coat or clothing[1].

  • Respiratory Protection: Use a suitable respirator if handling the powder form or creating aerosols[1].

  • Work Area: Ensure adequate ventilation. All handling of waste should occur in a designated area, such as a chemical fume hood. An accessible safety shower and eye wash station are mandatory[1].

2. Waste Segregation and Containerization:

  • Do Not Mix: Never mix this compound waste with incompatible materials like strong acids, bases, or oxidizing agents[1][3].

  • Separate Waste Streams: Keep solid and liquid waste separate[4].

    • Solid Waste: Includes contaminated gloves, bench paper, pipette tips, and vials. Place these items in a designated, properly labeled hazardous waste container.

    • Liquid Waste: Includes unused solutions or collected spillage. Use a dedicated, leak-proof container, preferably plastic or another compatible material. Do not overfill containers.

  • Aqueous Solutions: This compound is very toxic to aquatic life; therefore, drain disposal is strictly prohibited[1].

3. Handling Spills:

  • Containment: Prevent further leakage or spillage. Keep the product away from drains and water courses[1].

  • Small Liquid Spills: Absorb solutions with a non-reactive, liquid-binding material such as diatomite or universal binders[1].

  • Solid Spills: Carefully sweep or vacuum the material, avoiding dust formation.

  • Decontamination: Clean the affected surfaces and equipment by scrubbing with alcohol[1].

  • Disposal of Cleanup Materials: All contaminated cleanup materials must be disposed of as hazardous waste according to Section 13 of the Safety Data Sheet[1].

4. Storage in a Satellite Accumulation Area (SAA):

  • Designated Area: All laboratories generating hazardous waste must establish a Satellite Accumulation Area (SAA) for temporary storage[3][5]. This can be a designated section of a benchtop or a chemical fume hood[3].

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Toxic," "Environmental Hazard")[3].

  • Container Integrity: Keep the waste container tightly closed except when adding waste[5]. Inspect the SAA weekly for any signs of leakage[3].

5. Arranging for Final Disposal:

  • Professional Disposal: The final disposal of this compound must be conducted by an approved and licensed waste disposal company[1]. Do not attempt to dispose of this chemical in the regular trash or down the sink[6].

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for your hazardous waste[5].

  • Regulatory Compliance: Disposal must be carried out in accordance with all applicable federal, state, and local regulations[1][5].

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_waste_type Waste Identification cluster_containment Containment & Storage cluster_disposal Final Disposal start Start: Need to Dispose of This compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_type Is the waste solid or liquid? ppe->waste_type solid_waste Solid Waste (Contaminated PPE, Vials) waste_type->solid_waste Solid liquid_waste Liquid Waste (Unused Solutions, Spills) waste_type->liquid_waste Liquid container_solid Place in Labeled Solid Hazardous Waste Container solid_waste->container_solid container_liquid Place in Labeled, Leak-Proof Liquid Hazardous Waste Container liquid_waste->container_liquid store_saa Store in Designated Satellite Accumulation Area (SAA) container_solid->store_saa container_liquid->store_saa contact_ehs Contact Institutional EHS for Waste Pickup store_saa->contact_ehs end_disposal Professional Disposal via Approved Waste Facility contact_ehs->end_disposal

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling AP-III-a4 Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the handling of AP-III-a4 hydrochloride (also known as ENOblock), a potent enolase inhibitor. Adherence to these guidelines is critical to ensure personal safety and maintain a secure laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE based on the associated hazards.

Hazard CategoryRequired Personal Protective Equipment (PPE)
Eye/Face Protection Safety goggles with side-shields are required to protect against splashes.
Hand Protection Chemical-resistant protective gloves (e.g., nitrile, 11-13 mil) are mandatory.[1]
Skin and Body Protection An impervious clothing, such as a lab coat or coveralls, must be worn.
Respiratory Protection A suitable respirator is necessary when there is a risk of dust or aerosol formation.[2] Work should be conducted in a well-ventilated area, preferably within a fume hood.[2]

Operational Plan for Handling and Use

A systematic approach to handling this compound from receipt to disposal is crucial for laboratory safety and experimental integrity.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage Conditions: Store the compound in a tightly sealed container in a cool, well-ventilated area.[2] For long-term stability, refer to the manufacturer's specific recommendations, which are typically -20°C for the powder and -80°C when in solvent.[2]

  • Labeling: Ensure the container is clearly labeled with the chemical name, concentration, date received, and any associated hazards.

Preparation of Solutions
  • Designated Area: All handling of the solid compound and preparation of solutions should be performed in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[2]

  • Weighing: When weighing the powder, take care to avoid generating dust.

  • Dissolving: Dissolve the compound in a suitable solvent as per the experimental protocol.

Experimental Use
  • Avoid Contamination: Do not eat, drink, or smoke in the laboratory where this compound is being handled.[2]

  • Spill Management: In the event of a spill, immediately alert personnel in the vicinity. For small spills, absorb the material with an inert absorbent material and dispose of it as hazardous waste. For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation
  • Solid Waste: Collect unused this compound powder and any contaminated solid materials (e.g., weigh boats, pipette tips) in a clearly labeled, sealed container for hazardous solid waste.

  • Liquid Waste: Solutions containing this compound should be collected in a designated, labeled container for hazardous liquid waste. Do not mix with other incompatible waste streams.

  • Contaminated PPE: Used gloves, lab coats, and other contaminated PPE should be disposed of as hazardous waste.

Disposal Procedure
  • Neutralization (for aqueous solutions): While this compound is a hydrochloride salt of an organic base, its disposal should primarily follow protocols for organic chemical waste due to its complex structure. If permissible by local regulations and after appropriate risk assessment, dilute aqueous solutions could be neutralized. However, given its classification as harmful if swallowed and very toxic to aquatic life, direct sewer disposal after neutralization is not recommended.[2]

  • Organic Waste Stream: The primary disposal route for this compound, both in solid form and in organic solvents, is through a licensed hazardous waste disposal company. The compound contains a triazine ring, and waste should be handled according to regulations for such heterocyclic compounds.[1][3][4][5]

  • Container Disposal: Empty containers that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. Once decontaminated, the container can be disposed of according to institutional guidelines.

Experimental Protocols

The following are representative protocols for common assays involving this compound. Researchers should adapt these based on their specific cell lines and experimental goals.

Cell Viability Assay (MTT-Based)

This protocol is a general guideline for assessing the effect of this compound on cell viability.

StepProcedure
1. Cell Seeding Seed cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment. Incubate overnight to allow for cell attachment.
2. Compound Treatment Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0, 1.25, 2.5, 5, 10 µM).[6] Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
3. Incubation Incubate the cells for the desired time period (e.g., 24 or 48 hours).[6]
4. MTT Addition Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
5. Solubilization Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
6. Absorbance Reading Measure the absorbance at a wavelength of 570 nm using a microplate reader.
7. Data Analysis Calculate the percentage of cell viability relative to the untreated control cells.
Wound Healing (Scratch) Assay

This assay is used to assess the effect of this compound on cell migration.

StepProcedure
1. Create a Confluent Monolayer Seed cells in a 6-well or 12-well plate and grow them until they form a confluent monolayer.
2. Create the "Wound" Using a sterile pipette tip, create a straight scratch across the center of the cell monolayer.[7]
3. Wash and Treat Gently wash the wells with PBS to remove detached cells. Replace the PBS with fresh culture medium containing the desired concentration of this compound or a vehicle control.
4. Image Acquisition Immediately after creating the scratch (time 0), and at subsequent time points (e.g., 6, 12, 24 hours), capture images of the scratch using a microscope.
5. Data Analysis Measure the width of the scratch at different points for each time point and condition. Calculate the rate of wound closure as a measure of cell migration.

Mechanism of Action and Signaling Pathway

This compound is a non-substrate analog inhibitor of enolase, a key enzyme in the glycolytic pathway.[6][8] By inhibiting enolase, this compound disrupts the conversion of 2-phosphoglycerate to phosphoenolpyruvate, thereby blocking a critical step in glycolysis.[9][10] This disruption of cancer cell metabolism can lead to reduced cell viability and proliferation.[8][11] Furthermore, studies have shown that AP-III-a4 can decrease the expression of downstream signaling molecules such as Akt and Bcl-xl, which are known regulators of cell survival and apoptosis.[6]

AP_III_a4_hydrochloride_Pathway cluster_cell Cancer Cell AP-III-a4 AP-III-a4 Hydrochloride Enolase Enolase AP-III-a4->Enolase Inhibits Akt Akt AP-III-a4->Akt Reduces Expression Bcl-xl Bcl-xl AP-III-a4->Bcl-xl Reduces Expression Glycolysis Glycolysis Enolase->Glycolysis Promotes Cell_Survival Cell Survival Glycolysis->Cell_Survival Supports Akt->Cell_Survival Promotes Apoptosis Apoptosis Bcl-xl->Apoptosis Inhibits

Caption: Mechanism of action of this compound in cancer cells.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.